angiotensin III
描述
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
| Record name | Angiotensin III, 5-Ile- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of Angiotensin III
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of Angiotensin III (Ang III), a pivotal heptapeptide (B1575542) in the Renin-Angiotensin System (RAS). Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the nuanced functionalities of Ang III, its distinct physiological effects compared to its precursor, Angiotensin II (Ang II), and the experimental foundations of its characterization.
Executive Summary
This compound, chemically identified as [des-Asp¹]-Angiotensin II, has emerged from the shadow of its more famous precursor to be recognized as a biologically potent effector molecule within the Renin-Angiotensin System. While possessing approximately 40% of the pressor activity of Angiotensin II, it exhibits 100% of its aldosterone-stimulating capacity, highlighting a critical role in electrolyte balance and blood pressure regulation.[1] This guide traces the historical journey from the initial discovery of the RAS to the specific identification and characterization of Ang III, presenting key quantitative data, detailed experimental protocols from the foundational research period, and visualizations of its metabolic and signaling pathways.
A Historical Perspective: From Renin to a Heptapeptide
The story of this compound is intrinsically linked to the broader history of the Renin-Angiotensin System. The journey began in 1898 when Tigerstedt and Bergman first identified a pressor substance in renal extracts, which they named "renin".[2] It wasn't until the 1930s that two independent groups, one in Argentina and one in the United States, isolated a substance produced by the action of renin on a plasma globulin, terming it "hypertensin" and "angiotonin" respectively.[2][3] A collaborative agreement in 1958 led to the unified term "angiotensin".[2][3]
The focus for many years remained on the octapeptide, Angiotensin II, as the primary active component of the RAS. However, in the 1970s, researchers began to investigate the biological activity of various angiotensin fragments. Through comparative studies evaluating the physiological effects of these fragments, [des-Asp¹]-Angiotensin II, now known as this compound, was identified as a potent metabolite with significant biological actions of its own.[4] These early investigations revealed that Ang III was not merely an inactive degradation product but a key player in the RAS cascade.
Quantitative Physiological Effects of this compound
The distinct physiological profile of this compound is best understood through a quantitative comparison with Angiotensin II. While both peptides exert significant effects on blood pressure and aldosterone (B195564) secretion, their potencies differ in these two key areas.
| Parameter | Angiotensin II | This compound | Reference |
| Pressor Activity | Potent vasoconstrictor | ~40% of Angiotensin II's activity | [1] |
| Aldosterone Stimulation | Potent stimulator | Equipotent to Angiotensin II (100%) | [1] |
Receptor Binding Affinities
This compound exerts its effects by binding to the same receptors as Angiotensin II: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. However, the binding affinities for these receptors show subtle differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.
| Ligand | AT1 Receptor IC50 (M) | AT2 Receptor IC50 (M) | Reference |
| Angiotensin II | 7.92 x 10⁻¹⁰ | 5.22 x 10⁻¹⁰ | |
| This compound | 2.11 x 10⁻⁹ | 6.48 x 10⁻¹⁰ |
Experimental Protocols
The characterization of this compound relied on a suite of experimental techniques prevalent in the 1970s and 1980s. Below are detailed methodologies for key experiments cited in the foundational research of this peptide.
Isolation and Purification of Angiotensin Peptides (circa 1970s-1980s)
Objective: To isolate and separate angiotensin peptides from biological samples for further characterization.
Methodology:
-
Tissue/Plasma Collection: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors to prevent peptide degradation. For tissue samples, rapidly freeze the tissue in liquid nitrogen immediately after collection.
-
Extraction: Homogenize tissue samples in an acidic extraction solution (e.g., acetone/water/hydrochloric acid). For plasma, perform a preliminary protein precipitation with a solvent like acetone.
-
Centrifugation: Centrifuge the homogenate or plasma mixture at high speed to pellet cellular debris and precipitated proteins.
-
Partial Purification by Chromatography:
-
Ion-Exchange Chromatography: Load the supernatant onto a cation-exchange column. Elute the peptides using a salt gradient (e.g., sodium chloride). Collect fractions and assay for angiotensin-like activity.
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex) to separate peptides based on size.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, subject the partially purified fractions to reverse-phase HPLC. Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., trifluoroacetic acid). Monitor the eluate with a UV detector at a wavelength of 214 nm. Collect peaks corresponding to the retention times of known angiotensin standards.
Bioassay for Pressor Activity (circa 1970s)
Objective: To determine the vasoconstrictive effect of this compound in vivo.
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat or dog).
-
Cannulation: Surgically insert a cannula into the carotid artery for continuous blood pressure monitoring and into the jugular vein for intravenous administration of test substances.
-
Blood Pressure Measurement: Connect the arterial cannula to a pressure transducer and a chart recorder to obtain a stable baseline blood pressure reading.
-
Dose-Response Curve Generation:
-
Administer increasing doses of a standard Angiotensin II solution intravenously and record the corresponding increase in blood pressure.
-
After the blood pressure returns to baseline, administer increasing doses of the this compound sample.
-
Plot the change in blood pressure against the log of the dose for both peptides to generate dose-response curves.
-
-
Data Analysis: Compare the dose-response curves to determine the relative pressor potency of this compound compared to Angiotensin II.
Radioimmunoassay (RIA) for Angiotensin Peptides
Objective: To quantify the concentration of this compound in biological samples.
Methodology:
-
Antibody Generation: Produce polyclonal or monoclonal antibodies specific to this compound by immunizing an animal with a conjugate of this compound and a carrier protein.
-
Radiolabeling: Label a known amount of this compound with a radioactive isotope (e.g., ¹²⁵I) to create a "hot" tracer.
-
Competitive Binding:
-
In a series of tubes, add a constant amount of the specific antibody and the radiolabeled this compound.
-
To a set of standard tubes, add increasing concentrations of unlabeled ("cold") this compound.
-
To the sample tubes, add the unknown samples.
-
-
Incubation: Incubate the tubes to allow for competitive binding of the labeled and unlabeled this compound to the limited number of antibody binding sites.
-
Separation of Bound and Free Antigen: Separate the antibody-bound angiotensin from the free angiotensin. This can be achieved by methods such as precipitation with a second antibody or by using solid-phase-coated tubes.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Standard Curve and Calculation: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. Use this curve to determine the concentration of this compound in the unknown samples.
Metabolic and Signaling Pathways
The formation and action of this compound are governed by specific enzymatic conversions and intracellular signaling cascades.
Metabolic Pathway of this compound
This compound is a key intermediate in the Renin-Angiotensin System cascade. It is formed from Angiotensin II and is further metabolized to other angiotensin fragments.
Signaling Pathways of this compound
This compound, like Angiotensin II, primarily signals through the G-protein coupled receptors AT1 and AT2. The activation of these receptors initiates distinct downstream signaling cascades.
The AT1 receptor is coupled to Gq/11 proteins. Its activation by this compound leads to a cascade of events culminating in physiological responses such as vasoconstriction and cell proliferation.[5]
The signaling pathway of the AT2 receptor is less completely understood but is generally considered to counteract the effects of the AT1 receptor. It is thought to involve the activation of phosphatases and the production of nitric oxide (NO).[6]
Conclusion and Future Directions
The discovery and characterization of this compound have significantly advanced our understanding of the Renin-Angiotensin System. Its unique physiological profile, particularly its potent aldosterone-stimulating effects, underscores its importance in cardiovascular and renal homeostasis. Future research should continue to explore the nuanced differences in the signaling pathways activated by Angiotensin II and III, which could unveil novel therapeutic targets for the management of hypertension, heart failure, and kidney disease. The development of selective agonists and antagonists for the downstream effectors of this compound signaling holds promise for more targeted and effective treatments.
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that des-Asp1 angiotensin II mediates the renin-angiotensin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ahajournals.org [ahajournals.org]
The Angiotensin III Synthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathway of Angiotensin III, a key peptide hormone in the renin-angiotensin system (RAS). This document details the enzymatic cascade from the precursor angiotensinogen (B3276523), presents relevant quantitative data, outlines detailed experimental protocols for studying the pathway, and includes visualizations of the core processes.
Introduction to the Renin-Angiotensin System and this compound
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical pathway involves the sequential cleavage of angiotensinogen to produce a series of biologically active peptides. While Angiotensin II is the most potent vasoconstrictor in this cascade, its metabolite, this compound, also exhibits significant biological activity, particularly in the regulation of aldosterone (B195564) secretion and renal function.[2][3] Understanding the synthesis of this compound is crucial for developing therapeutic interventions targeting RAS-related pathologies such as hypertension and cardiovascular disease.[[“]]
The this compound Synthesis Pathway
The formation of this compound is a multi-step enzymatic process that begins with the cleavage of angiotensinogen and proceeds through two key intermediates: Angiotensin I and Angiotensin II.
Step 1: Angiotensinogen to Angiotensin I
The pathway is initiated by the enzyme renin , a highly specific aspartic protease primarily synthesized and released by the juxtaglomerular cells of the kidney.[5][6] Renin cleaves the N-terminal end of angiotensinogen , a glycoprotein (B1211001) produced predominantly by the liver, to yield the decapeptide Angiotensin I .[3][5][7] This step is the rate-limiting step in the entire RAS cascade.[5]
Step 2: Angiotensin I to Angiotensin II
Angiotensin-converting enzyme (ACE) , a dipeptidyl carboxypeptidase found primarily in the vascular endothelial cells of the lungs and kidneys, catalyzes the conversion of the largely inactive Angiotensin I to the potent octapeptide Angiotensin II .[8][9] ACE achieves this by cleaving a dipeptide from the C-terminus of Angiotensin I.[3]
Step 3: Angiotensin II to this compound
The final step in the synthesis of this compound involves the action of aminopeptidase (B13392206) A (APA) , a membrane-bound metalloprotease.[7][10][11] APA removes the N-terminal aspartic acid residue from Angiotensin II, resulting in the formation of the heptapeptide (B1575542) This compound .[3][10]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and peptides in the this compound synthesis pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | K_m_ | V_max_ | Source |
| Human Renin | Human Angiotensinogen | 0.7 µg/mL | - | [12] |
| Human Renin | Human Angiotensinogen | - | - | [13] |
| Aminopeptidase A | Angiotensin II | 0.13 mM | - | [11] |
| Aminopeptidase A (in glomeruli) | - | 0.23 mM | - | [11] |
Note: V_max_ values were not consistently available in the searched literature.
Table 2: Peptide Half-Life in Circulation (Rat)
| Peptide | Half-Life | Source |
| Angiotensin II | ~30 seconds in circulation, 15-30 minutes in tissue | [14] |
| Angiotensin II | 16 ± 1 seconds | [5][15] |
| This compound | 14 ± 1 seconds | [5][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.
Measurement of Renin Activity
Plasma renin activity (PRA) is typically measured by quantifying the rate of Angiotensin I generation from endogenous angiotensinogen.
Protocol: Plasma Renin Activity (PRA) Assay by LC-MS/MS
-
Sample Collection: Collect whole blood in EDTA-containing tubes. It is critical to avoid placing samples on ice to prevent cryoactivation of prorenin.[16][17] Centrifuge at 4°C to separate plasma.
-
Incubation: Incubate plasma at 37°C for a defined period (e.g., 1-3 hours) to allow renin to cleave angiotensinogen, generating Angiotensin I.[18]
-
Reaction Termination: Stop the enzymatic reaction by adding an ACE inhibitor (to prevent Angiotensin I degradation) and other protease inhibitors, and by placing the sample on ice.
-
Angiotensin I Quantification:
-
Solid-Phase Extraction (SPE): Extract Angiotensin I from the plasma using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Quantify the amount of generated Angiotensin I using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
-
Calculation: Express PRA as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hr).[18]
Measurement of Angiotensin-Converting Enzyme (ACE) Activity
ACE activity can be determined using spectrophotometric or fluorometric assays.
Protocol: Fluorometric ACE Activity Assay
-
Reagent Preparation: Prepare a solution of the fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, in a suitable buffer (e.g., Tris-HCl with NaCl).[19]
-
Enzyme Reaction: In a microplate well, combine the ACE-containing sample (e.g., serum, tissue homogenate) with the substrate solution.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate fluorometer. The cleavage of the substrate by ACE results in a fluorescent product.[19]
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. One unit of ACE activity is typically defined as the amount of enzyme that hydrolyzes a specific amount of substrate per minute under the assay conditions.
Protocol: Spectrophotometric ACE Activity Assay
-
Reagent Preparation: Prepare a solution of the substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanylglycylglycine (FAPGG) in a buffer such as Tris-HCl with NaCl.[20]
-
Enzyme Reaction: Mix the ACE-containing sample with the FAPGG solution in a cuvette or microplate well.
-
Spectrophotometric Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 340 nm) as ACE cleaves the FAPGG substrate.[21]
-
Calculation: Determine the ACE activity based on the rate of change in absorbance.
Quantification of Angiotensin Peptides
Radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods for quantifying angiotensin peptides in biological samples.
Protocol: Radioimmunoassay (RIA) for Angiotensin II and III
-
Sample Collection and Extraction:
-
Collect blood in pre-chilled tubes containing a cocktail of protease inhibitors (including EDTA and a renin inhibitor) to prevent peptide degradation and generation.
-
Separate plasma by centrifugation at 4°C.
-
Extract angiotensin peptides from the plasma using methods such as adsorption to glass beads or solid-phase extraction.
-
-
Immunoassay:
-
Incubate the extracted sample with a specific antibody against Angiotensin II (which may cross-react with this compound) and a known amount of radiolabeled Angiotensin II (e.g., ¹²⁵I-Ang II).[8]
-
The unlabeled angiotensin peptides in the sample compete with the radiolabeled peptide for antibody binding sites.
-
-
Separation and Detection:
-
Separate antibody-bound from free radiolabeled peptide using methods like dextran-coated charcoal.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled Angiotensin II.
-
Determine the concentration of angiotensin peptides in the sample by comparing its radioactivity to the standard curve.
-
Protocol: LC-MS/MS for Angiotensin Peptides
-
Sample Preparation:
-
Collect and process blood or tissue samples with protease inhibitors as described for RIA.
-
Perform solid-phase extraction to isolate and concentrate the angiotensin peptides.[22]
-
-
Chromatographic Separation:
-
Separate the different angiotensin peptides (Ang I, II, III, etc.) using high-performance liquid chromatography (HPLC) with a reverse-phase column.[22]
-
-
Mass Spectrometric Detection:
-
Data Analysis:
-
Quantify each peptide by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
-
Visualizations
The following diagrams illustrate the this compound synthesis pathway and a general experimental workflow for its study.
Caption: The enzymatic cascade of the this compound synthesis pathway.
Caption: A generalized workflow for the quantification of angiotensin peptides.
References
- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly developed radioimmunoassay for Human Angiotensin-(1-12) measurements in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensinogen cleavage by renin: importance of a structurally constrained N-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. The half-lives of angiotensin II, angiotensin II-amide, this compound, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-I-converting enzyme and its relatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of renal angiotensin II to this compound is critical for AT2 receptor-mediated natriuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of angiotensin I to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Renin-renin substrate kinetic constants in the plasma of normal and estrogen-treated humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Angiotensin - Wikipedia [en.wikipedia.org]
- 15. The half-lives of angiotensin II, angiotensin II-amide, this compound, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbt.nhs.uk [nbt.nhs.uk]
- 17. Survey of renin and aldosterone testing practices by Ontario laboratories – Providing insight into best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labcorp.com [labcorp.com]
- 19. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
- 24. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Angiotensin II to Angiotensin III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of angiotensin II (Ang II) to angiotensin III (Ang III), a critical step in the renin-angiotensin system (RAS). This document details the core enzymatic processes, quantitative data on enzyme kinetics and receptor binding, detailed experimental protocols, and visualizations of the key pathways and workflows.
Introduction
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. While Ang II is widely recognized as the primary effector peptide of the RAS, its metabolite, Ang III, also exhibits significant biological activity. The conversion of Ang II to Ang III is catalyzed by the enzyme aminopeptidase (B13392206) A (APA) , a membrane-bound zinc metalloprotease. This conversion involves the cleavage of the N-terminal aspartic acid residue from the octapeptide Ang II, yielding the heptapeptide (B1575542) Ang III.[1][2][3]
Ang III demonstrates distinct physiological effects, including potent stimulation of aldosterone (B195564) secretion from the adrenal cortex and significant activity within the central nervous system to regulate blood pressure.[1][2] Understanding the enzymatic conversion of Ang II to Ang III is therefore paramount for a complete comprehension of the RAS and for the development of novel therapeutic agents targeting this pathway.
The Core Enzymatic Reaction
The central reaction in this process is the hydrolysis of the N-terminal aspartic acid from Angiotensin II, catalyzed by Aminopeptidase A.
Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) + H₂O --(Aminopeptidase A)--> this compound (Arg-Val-Tyr-Ile-His-Pro-Phe) + Aspartate
This enzymatic action is a key control point in determining the relative levels of these two potent vasoactive peptides.
Quantitative Data
Enzyme Kinetics of Aminopeptidase A
| Enzyme | Substrate | Km (µM) | Source |
| Aminopeptidase A (rat kidney homogenate) | Angiotensin II | 130 | [4] |
| Aminopeptidase A (rat glomeruli) | Angiotensin II | 230 | [4] |
| Recombinant murine Aminopeptidase A | Angiotensin II | 14.67 ± 1.6 | [2] |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.
Receptor Binding Affinities of Angiotensin Peptides
Ang II and Ang III exert their effects by binding to two main G protein-coupled receptors: Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors. Their binding affinities are crucial for understanding their physiological roles.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Source |
| Angiotensin II | AT1 | 0.16 | 0.792 | [5] |
| This compound | AT1 | - | 2.11 | [5] |
| Angiotensin II | AT2 | - | 0.522 | [5] |
| This compound | AT2 | 2.2 ± 0.2 | 0.648 | [6] |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity. These values can vary based on the cell type and experimental setup.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Upon binding to its receptors, primarily AT1 and AT2, this compound triggers intracellular signaling cascades that lead to its physiological effects. The following diagram illustrates a simplified overview of the canonical Ang III signaling pathway.
Caption: Simplified signaling pathway of this compound via AT1 and AT2 receptors.
Experimental Workflow for Studying Ang II to Ang III Conversion
A typical workflow to investigate the enzymatic conversion of Angiotensin II to this compound involves several key steps, from enzyme preparation to product quantification.
Caption: General experimental workflow for studying Ang II to Ang III conversion.
Experimental Protocols
Purification of Aminopeptidase A (General Protocol)
This protocol provides a general framework for the purification of Aminopeptidase A from a biological source. Specific buffer compositions and gradient conditions may need to be optimized.
1. Tissue Homogenization:
-
Homogenize the source tissue (e.g., kidney cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant.
2. Membrane Fractionation (for membrane-bound APA):
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the pellet in a solubilization buffer containing a mild detergent (e.g., Triton X-100).
3. Ion-Exchange Chromatography:
-
Load the solubilized protein onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with a low-salt buffer.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl).
-
Collect fractions and assay for APA activity.
4. Affinity Chromatography:
-
Pool the active fractions and apply them to an affinity column (e.g., a column with a specific APA inhibitor or antibody immobilized).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the purified APA with a high-salt buffer or a change in pH.
5. Gel Filtration Chromatography:
-
As a final polishing step, apply the eluted APA to a gel filtration column (e.g., Sephacryl S-200) to separate it based on size.
-
Collect the fractions containing the purified APA.
6. Purity Assessment:
-
Analyze the purity of the final sample by SDS-PAGE and silver staining or Coomassie blue staining.
Aminopeptidase A Activity Assay (Fluorometric Method)
This protocol is adapted from a method for measuring the cleavage of Angiotensin II and can be used to determine APA activity.[1]
1. Reagents:
-
Reaction Buffer: 20 mM Tris-HCl, pH 7.4, 136 mM NaCl, 10 µM ZnCl₂.
-
Angiotensin II Substrate: 10 mM stock solution in water.
-
Recombinant Aminopeptidase A.
-
Aspartate Detection Kit (e.g., Sigma-Aldrich, Cat # MAK095-1KT).
2. Procedure:
-
In a 96-well plate, prepare serial dilutions of the recombinant APA in the reaction buffer.
-
To each well containing the enzyme, add the Angiotensin II substrate to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the aspartate detection kit instructions (this may involve adding a stop solution or heating).
-
Add the reagents from the aspartate detection kit to each well. This kit typically contains an enzyme mix that leads to the generation of a fluorescent product in the presence of aspartate.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (usually 30-60 minutes).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/585 nm) using a fluorescence microplate reader.
3. Data Analysis:
-
The rate of the reaction is proportional to the increase in fluorescence over time.
-
A standard curve using known concentrations of aspartate should be generated to quantify the amount of Ang III produced.
Quantification of Angiotensin Peptides by HPLC-Radioimmunoassay (RIA)
This protocol provides a detailed method for the separation and quantification of Angiotensin II and III.[4][7]
1. Sample Collection and Extraction:
-
Collect blood samples in tubes containing a cocktail of protease inhibitors to prevent peptide degradation.
-
Separate plasma by centrifugation.
-
Perform solid-phase extraction (SPE) of the plasma using C18 cartridges to isolate and concentrate the angiotensin peptides.
-
Elute the peptides from the cartridge with a solvent such as methanol (B129727) or acetonitrile (B52724).
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
2. High-Performance Liquid Chromatography (HPLC):
-
Reconstitute the dried peptide extract in the HPLC mobile phase.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Separate the peptides using a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Collect fractions at regular intervals.
3. Radioimmunoassay (RIA):
-
To each collected fraction (or an aliquot), add a specific primary antibody for either Angiotensin II or this compound.
-
Add a known amount of radiolabeled Angiotensin II or III (e.g., ¹²⁵I-Ang II).
-
Incubate to allow competitive binding between the labeled and unlabeled (from the sample) peptides to the antibody.
-
Precipitate the antibody-antigen complexes using a secondary antibody or another precipitating agent.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
4. Data Analysis:
-
Create a standard curve using known concentrations of unlabeled Angiotensin II and III.
-
The amount of radioactivity in the sample pellets will be inversely proportional to the concentration of the unlabeled peptide in the sample.
-
Calculate the concentration of Angiotensin II and III in the original sample based on the standard curve and the dilution factors.
Conclusion
The enzymatic conversion of Angiotensin II to this compound by Aminopeptidase A is a pivotal step in the renin-angiotensin system, contributing to the fine-tuning of its physiological effects. This technical guide provides a foundational understanding of this process, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and research methodologies. A thorough comprehension of this enzymatic conversion is essential for researchers and professionals in the fields of cardiovascular science and drug development, as it opens avenues for novel therapeutic interventions targeting the complex and multifaceted renin-angiotensin system.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Angiotensin III: A Comprehensive Technical Guide to its Physiological Effects on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), a heptapeptide (B1575542) metabolite of Angiotensin II (Ang II), is an active component of the Renin-Angiotensin System (RAS) that exerts significant physiological effects on blood pressure regulation.[1][2] While often considered in the context of its precursor, Ang II, emerging evidence underscores the importance of Ang III as a potent effector molecule in its own right, particularly in the central nervous system and in the regulation of aldosterone (B195564) secretion.[1][3] This technical guide provides an in-depth analysis of the physiological actions of this compound on blood pressure, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.
Core Physiological Effects of this compound on Blood Pressure
This compound contributes to the elevation and maintenance of blood pressure through a multi-faceted mechanism involving direct vasoconstriction, potent stimulation of aldosterone release, and complex interactions within the central nervous system and the kidneys.
Direct Vasoconstrictor Effects
This compound is a direct vasoconstrictor, although its pressor activity is generally considered to be less potent than that of Angiotensin II.[2] It elicits contraction of vascular smooth muscle by binding to Angiotensin II type 1 (AT1) receptors.[4]
Stimulation of Aldosterone Secretion
A key physiological role of this compound is its potent stimulation of aldosterone secretion from the zona glomerulosa of the adrenal cortex.[5] Aldosterone, a mineralocorticoid, promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a subsequent increase in blood pressure. Notably, this compound is reported to have 100% of the aldosterone-stimulating activity of Angiotensin II.[2]
Renal Effects
In the kidneys, this compound influences renal hemodynamics, contributing to blood pressure regulation. Intravenous infusion of this compound in rats has been shown to decrease cortical blood flow, indicating vasoconstriction within the renal cortex.[6] Centrally administered this compound can also impact renal function, leading to changes in renal plasma flow and glomerular filtration rate.[7]
Central Nervous System Effects
This compound plays a crucial role in the central regulation of blood pressure.[1][3] When administered directly into the brain via intracerebroventricular (ICV) injection, this compound elicits a significant pressor response, comparable to that of Angiotensin II.[1][7] This central action is mediated by its binding to AT1 and AT2 receptors in the brain and is linked to increased vasopressin release.[1]
Quantitative Data on the Physiological Effects of this compound
The following tables summarize key quantitative data from various studies investigating the effects of this compound.
Table 1: In Vivo Effects of this compound on Blood Pressure
| Species | Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Reference |
| Rat | Intravenous | 267 ng/kg/min | Increased | [6] |
| Rat | Intracerebroventricular | 10 pmol | Significant increase | [7] |
| Rat | Intracerebroventricular | 50 pmol | Significant increase | [7] |
| Rat | Intracerebroventricular | 100 pmol | Significant increase | [7] |
| Sheep | Intravenous | 2 µg/h | Gradual increase from 82 ± 3 to 96 ± 5 mmHg over 7 days | [8] |
Table 2: Effects of this compound on Renal Hemodynamics
| Species | Administration Route | Dose | Effect on Renal Blood Flow | Reference |
| Rat | Intravenous | 267 ng/kg/min | Decreased Cortical Blood Flow by 20.3 ± 3.2% | [6] |
| Rat | Intracerebroventricular | 5 pmol | Significantly increased renal plasma flow | [7] |
Table 3: In Vitro Effects of this compound on Aldosterone Secretion
| Preparation | Agonist | EC50 / IC50 | Reference |
| Human Adrenocortical Cell Line (HAC15) | Angiotensin II | IC50 ~10⁻⁹ M | [9] |
| Human Adrenocortical Cell Line (HAC15) | This compound | IC50 >10⁻⁸ M | [9] |
Table 4: Receptor Binding Affinity of this compound
| Receptor | Ligand | IC50 (M) | Cell Line | Reference |
| AT1 | This compound | 2.11 x 10⁻⁹ | HEK-293 | [10] |
| AT2 | This compound | 6.48 x 10⁻⁹ | HEK-293 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's physiological effects.
In Vivo Blood Pressure Measurement in Conscious Rats Following Intracerebroventricular (ICV) Injection
Objective: To assess the direct central effects of this compound on blood pressure.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Secure the rat in a stereotaxic frame.
-
Implant a chronic indwelling guide cannula into the lateral cerebral ventricle.
-
Allow a recovery period of at least one week.
-
-
Blood Pressure Monitoring:
-
Utilize a telemetry system for continuous and direct measurement of arterial blood pressure in conscious, freely moving rats.
-
Alternatively, for acute measurements, an arterial catheter can be implanted in the femoral or carotid artery and connected to a pressure transducer.
-
-
Experimental Procedure:
-
Record baseline blood pressure for a stable period.
-
Administer this compound (e.g., 10, 50, 100 pmol) or vehicle through the ICV cannula via an injection needle connected to a microsyringe.
-
Continuously record blood pressure for a defined period post-injection to observe the pressor response.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline at various time points after injection.
-
Compare the effects of different doses of this compound and vehicle control.[7]
-
In Vitro Vasoconstriction Assay Using Isolated Rat Thoracic Aorta
Objective: To determine the direct contractile effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.
-
Induce a submaximal contraction with a standard agonist (e.g., phenylephrine (B352888) or KCl) to test tissue viability.
-
After washout and return to baseline, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath.
-
-
Data Analysis:
Measurement of Aldosterone Release from Adrenal Glomerulosa Cells
Objective: To quantify the stimulatory effect of this compound on aldosterone secretion.
Methodology:
-
Cell Culture:
-
Utilize a suitable cell line, such as the human adrenocortical cell line (HAC15), or primary cultures of adrenal glomerulosa cells.[9]
-
Culture the cells in appropriate media until they reach the desired confluence.
-
-
Experimental Procedure:
-
Wash the cells with a serum-free medium.
-
Incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-6 hours).
-
Collect the cell culture supernatant at the end of the incubation period.
-
-
Aldosterone Quantification:
-
Measure the concentration of aldosterone in the collected supernatant using a commercially available Aldosterone ELISA kit.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound-stimulated aldosterone release.
-
Determine the EC50 or IC50 value for this effect.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the physiological effects of this compound.
Signaling Pathways
Caption: Signaling pathways of this compound via AT1 and AT2 receptors.
Experimental Workflows
Caption: Workflow for ICV injection and blood pressure measurement.
Caption: Workflow for in vitro vasoconstriction assay.
Conclusion
This compound is a physiologically important peptide within the Renin-Angiotensin System that actively contributes to blood pressure regulation. Its potent aldosterone-stimulating effects, direct vasoconstrictor properties, and significant central pressor actions underscore its relevance as a therapeutic target and a subject for further investigation in cardiovascular research. This technical guide provides a foundational resource for understanding and experimentally exploring the complex role of this compound in blood pressure control.
References
- 1. This compound: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcep.org [ijcep.org]
- 3. Role of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of angiotensin on renal cortical and papillary blood flows measured by laser-Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pressor and renal effects of intracerebroventricularly administered angiotensins II and III in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin II-Induced Vasoconstriction via Rho Kinase Activation in Pressure-Overloaded Rat Thoracic Aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasoconstrictor properties of rat aorta are diminished by hindlimb unweighting - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heptapeptide's Command: A Technical Guide to the Mechanism of Angiotensin III-Stimulated Aldosterone Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of cardiovascular and renal physiology, playing a pivotal role in the regulation of blood pressure, and fluid and electrolyte balance. While Angiotensin II (Ang II) is widely recognized as the primary effector of the RAAS, its metabolite, Angiotensin III (Ang III), has emerged as a potent secretagogue of aldosterone (B195564). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ang III's action on adrenal glomerulosa cells to stimulate aldosterone secretion. Understanding this intricate signaling cascade is paramount for the development of novel therapeutic strategies targeting aldosterone production in various cardiometabolic diseases.
Core Mechanism of Action
This compound, a heptapeptide (B1575542) formed by the enzymatic cleavage of the N-terminal aspartate residue from Ang II by aminopeptidase (B13392206) A, exerts a powerful influence on aldosterone synthesis and release from the zona glomerulosa of the adrenal cortex. While historically considered less potent than its precursor in terms of pressor effects, Ang III demonstrates equipotent or near-equipotent activity in stimulating aldosterone secretion[1]. The mechanism is multifaceted, involving specific receptor interactions and the activation of downstream intracellular signaling pathways.
Receptor Binding and Specificity
The actions of this compound on adrenal glomerulosa cells are primarily mediated through interactions with angiotensin receptors. While Ang II acts through both Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors to stimulate aldosterone release, the role of these receptors in Ang III-mediated secretion is more nuanced. Evidence suggests that Ang III-induced aldosterone release is partially mediated by the AT2 receptor, with a significant portion of its effect potentially being independent of both AT1 and AT2 receptors[2][3][4]. In contrast to Ang II, the stimulatory effect of Ang III on aldosterone secretion is not blocked by AT1 receptor antagonists like candesartan[3][4]. However, the AT2 receptor antagonist PD123319 has been shown to partially inhibit Ang III-stimulated aldosterone release[3][4]. This suggests a distinct receptor interaction profile for Ang III compared to Ang II in the adrenal cortex.
Intracellular Signaling Cascades
Upon receptor binding, this compound initiates a cascade of intracellular events culminating in the synthesis and secretion of aldosterone. The key signaling pathways implicated include:
-
Calcium Mobilization: A primary mechanism involves the mobilization of intracellular calcium ([Ca2+]i). Ang III stimulation leads to a rapid and transient increase in cytosolic calcium concentrations. This is achieved through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium transient is often followed by a sustained phase of elevated intracellular calcium, maintained by the influx of extracellular calcium through voltage-gated calcium channels[5][6][7].
-
Protein Kinase C (PKC) Activation: The diacylglycerol (DAG) produced alongside IP3 activates Protein Kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream target proteins involved in the steroidogenic pathway. Studies have shown that both Ang II and Ang III can activate PKC in adrenal glomerulosa cells, and inhibition of PKC can attenuate aldosterone secretion[8][9][10]. Specifically, the α and ε isoforms of PKC have been identified in rat glomerulosa cells and are activated by angiotensin peptides[9].
The convergence of these signaling pathways on the machinery of steroidogenesis ultimately leads to an increase in the expression and activity of key enzymes involved in aldosterone synthesis, most notably aldosterone synthase (CYP11B2).
Quantitative Analysis of this compound Action
The potency and efficacy of this compound in stimulating aldosterone secretion have been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data from the literature, providing a comparative perspective with Angiotensin II.
| Parameter | This compound | Angiotensin II | Species/Model | Citation |
| Potency Ratio (Aldosterone Secretion) | 0.87 (vs. Ang II amide) | 1.00 | Sheep (in vivo) | [1] |
| 0.80 (vs. Ang II) | 1.00 | Sheep (in vivo) | [1] | |
| Less potent | More potent | Human Adrenocortical Cell Line (HAC15) | [11] | |
| ~10 times less potent (aortic contraction) | 1.00 | Rabbit (in vitro) | [12] | |
| Receptor Binding Affinity (Ki) | 6 times less potent | 1.00 | Rabbit Adrenal Membranes | [12] |
| Inhibition of Aldosterone Release by AT2 Antagonist (PD123319) | 22.4 ± 10.5% inhibition | 30.3 ± 7.1% inhibition | Rat Adrenal Glomerulosa (in vitro) | [3] |
| Inhibition of Aldosterone Release by AT1 Antagonist (Candesartan) | No significant inhibition | 42.9 ± 4.8% inhibition | Rat Adrenal Glomerulosa (in vitro) | [3][4] |
| In vivo Aldosterone Stimulation | 7.3-fold increase | 8.5-fold increase | Rat (infusion) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in this compound-stimulated aldosterone secretion, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound Signaling Pathway for Aldosterone Secretion.
Caption: In Vitro Experimental Workflow for this compound Stimulation.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Adrenal Glomerulosa Cells
This protocol outlines the procedure for isolating and culturing adrenal glomerulosa cells for in vitro studies of aldosterone secretion.
Materials:
-
Adrenal glands (e.g., from rats or bovine)
-
Collagenase solution (e.g., Type II)
-
DNase I
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, penicillin/streptomycin)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection: Aseptically remove adrenal glands and place them in ice-cold buffer. Carefully remove the adrenal medulla and the inner cortical zones (zona fasciculata and reticularis) under a dissecting microscope, leaving the outer zona glomerulosa.
-
Digestion: Mince the glomerulosa tissue and incubate with collagenase and DNase I solution at 37°C with gentle agitation to dissociate the cells.
-
Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the cells by centrifugation and resuspend them in culture medium.
-
Cell Counting and Plating: Determine cell viability and number using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density in culture plates or flasks.
-
Culture: Maintain the cells in an incubator at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover before initiating experiments.
Protocol 2: In Vitro Stimulation of Aldosterone Secretion
This protocol describes the stimulation of cultured adrenal glomerulosa cells with this compound and subsequent measurement of aldosterone.
Materials:
-
Cultured adrenal glomerulosa cells
-
This compound solutions of varying concentrations
-
Control vehicle (e.g., saline)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader (for ELISA) or gamma counter (for RIA)
-
Aldosterone ELISA or RIA kit
Procedure:
-
Pre-incubation: Replace the culture medium with a serum-free medium and pre-incubate the cells for a defined period to establish baseline conditions.
-
Stimulation: Add this compound at various concentrations to the wells. Include control wells with vehicle only.
-
Incubation: Incubate the plates for a specified time (e.g., 2-4 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for aldosterone measurement.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions. A typical radioimmunoassay involves competitive binding between radiolabeled aldosterone and sample aldosterone for a limited number of antibody binding sites[2][13].
-
Data Analysis: Plot the aldosterone concentration against the this compound concentration to generate a dose-response curve.
Protocol 3: In Vivo Infusion of this compound
This protocol details the continuous infusion of this compound into a live animal model to assess its effect on plasma aldosterone levels.
Materials:
-
Animal model (e.g., rats, sheep)
-
This compound for infusion
-
Osmotic minipumps
-
Anesthesia
-
Blood collection supplies (e.g., catheters, tubes with anticoagulant)
-
Centrifuge
-
Aldosterone assay kit
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions. Under anesthesia, implant an osmotic minipump filled with this compound or vehicle subcutaneously. For blood sampling, a catheter may be implanted in a major blood vessel (e.g., carotid artery or jugular vein).
-
Infusion: Allow the minipump to deliver a constant infusion of this compound over a predetermined period (e.g., several days).
-
Blood Sampling: At specified time points, collect blood samples via the catheter.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Aldosterone Measurement: Measure the plasma aldosterone concentration using an appropriate assay kit.
-
Data Analysis: Compare the plasma aldosterone levels between the this compound-infused group and the vehicle-infused control group.
Conclusion
This compound is a potent physiological regulator of aldosterone secretion, acting through a complex and distinct mechanism involving the AT2 receptor and downstream calcium and PKC signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the role of this compound in both normal physiology and pathological conditions characterized by aldosterone excess. A deeper understanding of this heptapeptide's actions will undoubtedly pave the way for more targeted and effective therapeutic interventions in cardiovascular and renal diseases.
References
- 1. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protein kinase C activation stimulates calcium transport in adrenal zona glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T- and L-Type Calcium Channels Maintain Calcium Oscillations in the Murine Zona Glomerulosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase C and Src Family Kinases Mediate Angiotensin II-Induced Protein Kinase D Activation and Acute Aldosterone Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of specific isoforms of protein kinase C in angiotensin II and lipoxygenase action in rat adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of protein kinase C on the steroidogenic effect of angiotensin II in the rat adrenal glomerulosa cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative effects of angiotensin II and this compound in rabbit adrenal and aortic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Angiotensin III Receptor Binding: A Technical Guide to Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of angiotensin III (Ang III) receptor binding affinity and specificity. Ang III, a key bioactive peptide of the renin-angiotensin system (RAS), exerts a wide range of physiological effects through its interaction with various angiotensin receptor subtypes. Understanding the nuances of these interactions is paramount for the development of targeted therapeutics for cardiovascular and other diseases. This document provides a comprehensive overview of Ang III's binding characteristics, the experimental protocols used to determine them, and the downstream signaling pathways initiated upon receptor activation.
This compound Receptor Binding Affinity and Specificity
This compound is the des-Aspartic acid metabolite of Angiotensin II (Ang II) and demonstrates significant biological activity. Its effects are mediated through binding to several G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
Ang III exhibits high affinity for both AT1 and AT2 receptors, with some studies suggesting nearly equal affinity for both subtypes.[1] This dual binding characteristic complicates the attribution of specific physiological effects to Ang III, as the net response can be a composite of signaling through both receptor types, which often have opposing functions. For instance, in the brain, Ang III is suggested to act as an AT1 receptor agonist, while in the kidney, it is proposed to function as an AT2 receptor agonist.[1] This tissue-dependent functional preference is not fully elucidated by in vitro binding affinities alone and likely involves factors such as receptor expression levels, local co-factors, and receptor dimerization.
Beyond the classical AT1 and AT2 receptors, other components of the RAS are also relevant to the broader context of angiotensin peptide signaling. Angiotensin IV (Ang IV), a metabolite of Ang III, binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3][4] Furthermore, Angiotensin-(1-7), another RAS peptide, interacts with the Mas receptor, which is part of the "protective arm" of the RAS, often counteracting the effects of the classical Ang II/AT1 receptor axis.[5][6] While Ang III does not directly bind to the Mas receptor, understanding the full scope of angiotensin receptors is crucial for a complete picture of RAS pharmacology.
Quantitative Binding Data
The binding affinity of this compound and related peptides to angiotensin receptors is typically quantified using equilibrium dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50). The following table summarizes key binding affinity data from published literature.
| Ligand | Receptor | Cell Line | Radioligand | Affinity Metric | Value | Reference |
| This compound | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.87 ± 0.09 | Bosnyak et al., 2011 |
| This compound | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.93 ± 0.05 | Bosnyak et al., 2011 |
| Angiotensin II | AT1 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 8.64 ± 0.07 | Bosnyak et al., 2011 |
| Angiotensin II | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 9.82 ± 0.06 | Bosnyak et al., 2011 |
| Angiotensin IV | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 7.31 ± 0.06 | Bosnyak et al., 2011 |
| Angiotensin-(1-7) | AT2 | HEK-293 | ¹²⁵I-[Sar¹,Ile⁸]AngII | pKi | 6.54 ± 0.08 | Bosnyak et al., 2011 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Experimental Protocols for Determining Binding Affinity
Radioligand binding assays are the gold standard for characterizing the interaction of ligands with their receptors.[7][8] These assays allow for the determination of key parameters such as Kd, Bmax (maximum receptor density), and Ki.
Radioligand Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the total number of binding sites (Bmax) for a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK-293 cells transfected with AT1 or AT2 receptors).
-
Harvest cells and homogenize in a suitable buffer (e.g., ice-cold Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using the Bradford protein assay).[7]
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
-
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding.
Methodology:
-
Membrane Preparation: As described in the saturation binding assay.
-
Binding Reaction:
-
Incubate a fixed amount of membrane protein with a fixed concentration of radiolabeled ligand (typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled test compound (competitor) to a series of tubes.
-
Include control tubes with no competitor (for total binding) and tubes with an excess of a potent unlabeled ligand (for non-specific binding).
-
Incubate the reactions to equilibrium.
-
-
Separation and Quantification: As described in the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
-
Signaling Pathways
The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The signaling pathways activated by the AT1 and AT2 receptors are distinct and often antagonistic.
AT1 Receptor Signaling
The AT1 receptor couples to several heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, as well as G protein-independent pathways involving β-arrestin.[9][10]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway leads to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.[10][11]
-
β-Arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1 receptor, leading to the recruitment of β-arrestin. β-arrestin can desensitize G protein signaling but also acts as a scaffold for other signaling molecules, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[11]
AT2 Receptor Signaling
The AT2 receptor often mediates effects that counteract those of the AT1 receptor, such as vasodilation, anti-proliferation, and apoptosis.[12] Its signaling is less completely understood but is known to involve different mechanisms.
-
Phosphatase Activation: AT2 receptor activation can lead to the activation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate components of growth-promoting signaling pathways.[13]
-
Bradykinin/Nitric Oxide/cGMP Pathway: The AT2 receptor can stimulate the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation.[14] This can occur through a bradykinin-dependent mechanism.
-
Phospholipase A2 Activation: Activation of phospholipase A2 (PLA2) and the subsequent production of arachidonic acid metabolites have also been implicated in AT2 receptor signaling.[14]
Mas Receptor Signaling
The Mas receptor is activated by Angiotensin-(1-7) and mediates protective effects in the cardiovascular system.[5][6] Its signaling is primarily linked to the production of nitric oxide.
-
PI3K/Akt/eNOS Pathway: Activation of the Mas receptor can stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to NO production and vasodilation.[15]
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.
Conclusion
This compound is a pleiotropic ligand that interacts with high affinity with both AT1 and AT2 receptors, initiating a complex array of intracellular signaling events. A thorough understanding of its binding characteristics and the downstream consequences is essential for the rational design of drugs targeting the renin-angiotensin system. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development. Future research will likely continue to unravel the complexities of Ang III signaling, particularly concerning its tissue-specific effects and the potential for biased agonism at its receptors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The angiotensin IV system: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From angiotensin IV binding site to AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 6. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathways of Angiotensin III Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), a heptapeptide (B1575542) hormone, is a biologically active component of the Renin-Angiotensin System (RAS).[1][2] Formed from the cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A, Ang III was once considered merely a breakdown product of Ang II. However, a growing body of evidence now establishes Ang III as a key regulator of various physiological processes, often exhibiting effects similar to Ang II.[1][2] This peptide hormone exerts its effects by binding to and activating two major G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[3][4] The downstream signaling cascades initiated by Ang III are complex and tissue-specific, leading to a wide range of cellular responses that are critical in both normal physiology and the pathophysiology of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the available quantitative data on the binding affinities and functional potency of this compound.
| Ligand | Receptor | Tissue/Cell Line | Species | Binding Affinity (K_i / K_d) | Reference |
| This compound | AT1R | Liver membranes | Guinea Pig | ~7 nM (K_i) | [5] |
| Angiotensin II | AT1R | Liver membranes | Guinea Pig | ~1.5 nM (K_i) | [5] |
| This compound | AT2R | HEK-293 cells | Human | High affinity (similar to Ang II) | |
| Angiotensin II | AT2R | HEK-293 cells | Human | High affinity |
Table 1: Receptor Binding Affinities of Angiotensin Peptides. This table presents the binding affinities of this compound and Angiotensin II for the AT1 and AT2 receptors.
| Agonist | Response | System | Potency/Efficacy | Reference |
| This compound | Aldosterone Secretion | In vivo | 100% of Angiotensin II activity | [2][6][7] |
| This compound | Vasopressin Stimulation | In vivo | ~40% of Angiotensin II activity | [2][6] |
| This compound | TGF-β1 Gene Expression | Mesangial cells | 2.3-fold increase (at 10⁻⁷ M) | [8] |
| This compound | TGF-β1 Gene Expression | Renal interstitial fibroblasts | 2.2-fold increase (at 10⁻⁷ M) | [8] |
| This compound | Phosphorylase a activation | Guinea pig hepatocytes | EC₅₀ ~3 nM | [5] |
| Angiotensin II | Phosphorylase a activation | Guinea pig hepatocytes | EC₅₀ ~1 nM | [5] |
| This compound | Vasoconstriction | Human saphenous vein | 16-fold less potent than Angiotensin II | [9] |
Table 2: Functional Potency and Efficacy of this compound. This table summarizes the functional responses elicited by this compound in various biological systems.
Core Signaling Pathways of this compound Activation
This compound, upon binding to its receptors, initiates a cascade of intracellular events that ultimately dictate the cellular response. The signaling pathways are largely dependent on which receptor, AT1R or AT2R, is activated.
AT1 Receptor-Mediated Signaling
The AT1 receptor is predominantly coupled to the Gq/11 family of G-proteins. Activation of the AT1R by this compound leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates various isoforms of Protein Kinase C (PKC).[10]
Activated PKC and other calcium-dependent kinases then phosphorylate a multitude of downstream targets, including several members of the Mitogen-Activated Protein Kinase (MAPK) family, such as ERK1/2, p38, and JNK.[3][12][13] This MAPK activation can lead to cellular responses like proliferation, hypertrophy, inflammation, and vasoconstriction.[14]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ijcep.org [ijcep.org]
- 3. Effects of this compound on c-Jun N terminal kinase in Wistar and hypertensive rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Defective Renal this compound and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]
- 12. Nitric Oxide Synthase Assay Kit (ARG81188) - arigo Biolaboratories [arigobio.com]
- 13. This compound activates ERK1/2 mitogen activated protein kinases and proliferation of rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular angiotensin (1–7) increases the inward calcium current in cardiomyocytes. On the role of PKA activation | Semantic Scholar [semanticscholar.org]
angiotensin III function in the central nervous system
An In-depth Technical Guide to the Function of Angiotensin III in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The brain renin-angiotensin system (BRAS) is a critical neuromodulatory system involved in the homeostatic control of cardiovascular function and fluid balance. While Angiotensin II (Ang II) has historically been considered the primary effector peptide, a substantial body of evidence now establishes its metabolite, this compound (Ang III), as a key, and often predominant, player in the central nervous system (CNS). Ang III is formed from Ang II by the action of aminopeptidase (B13392206) A (APA) and exerts its effects by binding to Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors with high affinity.[1][2][3] Within the CNS, Ang III is a potent regulator of blood pressure, vasopressin release, and thirst.[1][4][5] Its actions are primarily mediated through AT1 receptors, and the physiological effects of centrally administered Ang II are often dependent on its conversion to Ang III.[2][4] This recognition of Ang III as a major central effector has led to the exploration of APA as a novel therapeutic target for the treatment of hypertension.[6] This document provides a comprehensive overview of the metabolic pathways, receptor interactions, physiological functions, signaling cascades, and experimental methodologies related to Ang III in the CNS.
The Metabolic Pathway of this compound in the CNS
The formation and degradation of this compound are governed by specific peptidases within the brain. The octapeptide Angiotensin II is converted into the heptapeptide (B1575542) this compound through the cleavage of the N-terminal aspartate residue by Aminopeptidase A (APA) , a membrane-bound zinc metalloprotease.[7][8] Subsequently, Ang III can be further metabolized into the hexapeptide Angiotensin IV by Aminopeptidase N (APN) , which removes the N-terminal arginine residue.[2][3][7] This enzymatic cascade is critical, as the physiological response to Ang II in the brain is often contingent upon its conversion to Ang III.[4][9]
Receptor Interactions and Binding Affinities
Ang III exerts its biological functions by binding to specific angiotensin receptors. Both Ang II and Ang III exhibit similar high affinities for the two major receptor subtypes, AT1 and AT2.[1][6] This equipotent binding has historically complicated efforts to distinguish the specific roles of each peptide.[1] However, functional studies using specific enzyme inhibitors have demonstrated that Ang III is the indispensable ligand for many central effects attributed to the BRAS.[7] Ang III binds with almost equal, high affinity to both AT1 and AT2 receptors.[10]
| Table 1: Angiotensin Peptide Binding Affinities at AT1 and AT2 Receptors | | :--- | :--- | :--- | | Ligand | AT1 Receptor Affinity (pKi / IC50) | AT2 Receptor Affinity (pKi / IC50) | | Angiotensin II | 8.86 ± 0.05 (pKi) | 9.92 ± 0.10 (pKi) | | this compound | 8.79 ± 0.05 (pKi) | 9.88 ± 0.08 (pKi) | | Source: Data derived from radioligand binding assays in HEK-293 cells transfected with AT1R or AT2R.[11][12][13] | | |
Core Functions of this compound in the CNS
Regulation of Blood Pressure
A primary function of Ang III in the brain is the tonic, stimulatory control of arterial blood pressure.[7][14] Overactivity of the BRAS is implicated in the development and maintenance of hypertension.[2][6] Studies have conclusively shown that the pressor effect of centrally administered Ang II is dependent on its conversion to Ang III.[2][7] Central blockade of APA with specific inhibitors prevents the blood pressure increase induced by exogenous Ang II and, when administered alone, causes a dose-dependent decrease in blood pressure in hypertensive animal models.[2][7] This effect is attributed to the blockade of endogenous brain Ang III formation.[7] Conversely, inhibiting the degradation of Ang III with an APN inhibitor leads to an increase in blood pressure.[7]
Control of Vasopressin Release
Ang III is a potent secretagogue for arginine vasopressin (AVP), a key hormone in regulating water reabsorption and blood pressure.[1][15] Seminal studies have demonstrated that the action of Ang II on vasopressin release is entirely dependent on its prior conversion to Ang III.[4][9] In experiments where the conversion of Ang II to Ang III was blocked by the APA inhibitor EC33, the Ang II-induced increase in plasma vasopressin was completely abolished.[4][9] In contrast, blocking the degradation of Ang III with an APN inhibitor potentiated its effects, leading to increased vasopressin levels.[4]
| Table 2: Quantitative Effects of Angiotensins and Inhibitors on Vasopressin Release | | :--- | :--- | :--- | | Agent(s) Administered (i.c.v.) | Effect | Magnitude | | Angiotensin II (5 ng) | Increased plasma vasopressin | 2-fold increase[4][9] | | Angiotensin II + EC33 (APA Inhibitor) | Inhibition of Ang II-induced vasopressin release | Dose-dependent inhibition[4][9] | | EC33 (APA Inhibitor) | Blocked formation of [3H]Ang III from [3H]Ang II | Complete blockade[4][9] | | EC27 (APN Inhibitor) | Increased half-life of [3H]Ang III | 2.3-fold increase[4][9] | | Source: Data from in vivo studies in mice.[4][9] | | |
Modulation of Thirst and Sodium Appetite
Ang III is an active participant in regulating ingestive behaviors, specifically thirst (dipsogenesis) and sodium appetite.[5][16] Intracerebroventricular (i.c.v.) infusions of Ang III are as potent as Ang II in stimulating water and saline intake in multiple species, including rats and baboons.[5][17] This suggests that Ang III plays a direct role in the central pathways that control fluid homeostasis.[16][17] The dipsogenic response to Ang III involves the integrity of central noradrenergic systems and targets key brain regions like the subfornical organ.[16]
Neurotransmitter Modulation
Beyond its primary roles, Ang III also functions as a neuromodulator. In the hypothalamus, Ang III modulates noradrenergic neurotransmission by acting on AT1 receptors.[18] This action involves enhancing both basal and evoked norepinephrine (B1679862) release and increasing the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[18] This modulation of hypothalamic noradrenergic activity suggests Ang III plays a role in integrating cardiovascular, endocrine, and autonomic functions.[18]
Signaling Pathways
AT1 Receptor-Mediated Signaling
The primary pressor and dipsogenic effects of Ang III in the CNS are mediated by the AT1 receptor, which is a Gq-protein coupled receptor (GPCR).[14][18] Upon binding of Ang III, the Gαq subunit activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the physiological responses, such as increased neuronal firing and neurotransmitter release.[18]
AT2 Receptor-Mediated Signaling
The function of the AT2 receptor in the CNS is less defined but is generally considered to counterbalance the actions of the AT1 receptor.[19][20] Activation of AT2 receptors is associated with vasodilation (via a bradykinin-nitric oxide-cGMP pathway), anti-inflammatory effects, and neuronal protection.[19][21] As Ang III is a potent endogenous agonist for the AT2 receptor, it may also contribute to these protective pathways within the brain, although this area requires further research.[19]
Key Experimental Protocols
The elucidation of Ang III's function has relied on several key experimental methodologies.
Protocol 5.1: In Vivo Analysis of Brain Angiotensin Metabolism and Function
This protocol is a composite of methods used to determine the metabolic fate of angiotensins in the brain and correlate it with a physiological outcome like vasopressin release.[4][9]
-
Animal Preparation: Adult male mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into a lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections. Animals are allowed to recover for several days.
-
Experimental Groups: Animals are divided into groups to receive i.c.v. injections of:
-
Vehicle (saline).
-
Radiolabeled [3H]Ang II.
-
[3H]Ang II co-administered with an APA inhibitor (e.g., EC33).
-
[3H]Ang II co-administered with an APN inhibitor (e.g., EC27).
-
-
Metabolism Study:
-
At specific time points after injection (e.g., 2, 5, 10 min), animals are euthanized.
-
The hypothalamus is rapidly dissected and homogenized.
-
The homogenates are analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amounts of [3H]Ang II and its metabolite, [3H]Ang III.
-
-
Functional Study (Vasopressin Release):
-
A separate cohort of cannulated mice receives i.c.v. injections of unlabeled Ang II (e.g., 5 ng) with or without inhibitors.
-
Shortly after injection (e.g., 1 min), trunk blood is collected.
-
Plasma is separated, and vasopressin concentrations are determined using a specific Radioimmunoassay (RIA).
-
-
Data Analysis: The half-lives of the angiotensin peptides are calculated from the HPLC data. Vasopressin levels are compared between groups using statistical tests (e.g., ANOVA).
References
- 1. This compound: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Focus on Brain this compound and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of this compound in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of brain angiotensins II and III in thirst and sodium appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Physiopathology of the Brain Renin-Angiotensin System [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Neurobiology of central this compound and dipsogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. AT-1 Receptor and Phospholipase C Are Involved in this compound Modulation of Hypothalamic Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. UPDATE ON ANGIOTENSIN AT2 RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Fate of Angiotensin III: A Technical Guide to its Degradation, Metabolism, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), a heptapeptide (B1575542) hormone, is a biologically active component of the Renin-Angiotensin System (RAS). Formed from the cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A (APA), Ang III plays a significant role in regulating blood pressure, fluid and electrolyte balance, and cellular growth. While often considered a mere breakdown product of Ang II, emerging evidence highlights its distinct physiological and pathophysiological functions, mediated through its interaction with Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R). Understanding the in vivo degradation and metabolism of Ang III is crucial for elucidating its precise roles and for the development of novel therapeutic strategies targeting the RAS. This technical guide provides a comprehensive overview of the in vivo degradation and metabolism of Ang III, its signaling pathways, and detailed experimental protocols for its study.
Degradation and Metabolism of this compound
The in vivo metabolism of this compound is a rapid and efficient process primarily mediated by aminopeptidases. The key enzyme responsible for the degradation of Ang III is Aminopeptidase N (APN) , also known as CD13.[1][2] APN is a zinc-dependent metalloprotease found in various tissues, with high abundance in the kidneys and the central nervous system.[1][3]
The primary metabolic pathway involves the cleavage of the N-terminal arginine residue from Ang III by APN, resulting in the formation of the hexapeptide Angiotensin IV (Ang IV) .[1][4] Ang IV is itself a bioactive peptide with its own distinct receptor, the AT4 receptor (IRAP), and physiological effects.
The conversion of Ang II to Ang III is catalyzed by Aminopeptidase A (APA) , which removes the N-terminal aspartic acid from Ang II.[5] Therefore, the regulation of both APA and APN activity is critical in determining the local and systemic concentrations and effects of Ang III.
Tissue-Specific Metabolism
The metabolism of angiotensin peptides, including Ang III, exhibits tissue-specific variations.
-
Brain: In the brain, Ang II is readily converted to Ang III, which is considered a major effector peptide in the central control of blood pressure and vasopressin release.[5][6][7] The subsequent degradation of Ang III to Ang IV by APN is also a key step in modulating the central RAS.[1]
-
Kidney: The kidney is a major site of angiotensin metabolism. APA and APN are highly expressed in the renal tubules, where they regulate the local concentrations of Ang III and Ang IV, thereby influencing renal hemodynamics and sodium handling.[1][2]
-
Adrenal Gland: In the adrenal gland, the metabolism of Ang II to Ang III is an important step in the regulation of aldosterone (B195564) secretion.[8][9][10]
Quantitative Data on this compound Metabolism
The in vivo stability of this compound is short, reflecting its rapid enzymatic degradation.
| Parameter | Species | Tissue/Fluid | Value | Reference |
| Half-life | Rat | Circulation | 14 ± 1 sec | [11] |
| Half-life | Mouse | Brain (Hypothalamus) | Increased 2.3-fold with APN inhibitor (EC27) | [6] |
| Metabolic Clearance Rate | Pekin Duck | Urinary | < 0.3 ml/min/kg | [12] |
Signaling Pathways of this compound
This compound exerts its biological effects by binding to and activating two major G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).
AT1 Receptor Signaling
Activation of the AT1R by Ang III initiates a cascade of intracellular signaling events that are largely similar to those triggered by Ang II, leading to vasoconstriction, aldosterone release, and cell proliferation.[13]
AT2 Receptor Signaling
The signaling pathways activated by Ang III binding to the AT2R are generally considered to counteract the effects of AT1R activation, leading to vasodilation, anti-proliferation, and apoptosis.
Experimental Protocols
In Vivo Microdialysis for this compound Metabolism
This protocol describes the use of in vivo microdialysis to sample this compound and its metabolites from the interstitial fluid of a specific tissue, such as the brain or kidney, in a freely moving animal.[4][14][15][16][17]
Materials:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) or other appropriate perfusion buffer
-
Anesthetics
-
Surgical instruments
-
HPLC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat, mouse) following approved institutional protocols.
-
Secure the animal in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region or expose the kidney.
-
Implant the guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for a specified period (e.g., 5-7 days).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently restrain the animal and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.
-
-
Sample Collection:
-
Collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) into collection vials containing a peptidase inhibitor cocktail to prevent ex vivo degradation.
-
For studying metabolism, [³H]-Ang III or unlabeled Ang III can be included in the perfusion fluid (reverse dialysis).
-
-
Sample Analysis:
Quantification of this compound and Metabolites by HPLC-MS/MS
This protocol provides a general outline for the sensitive and specific quantification of this compound and its primary metabolite, Angiotensin IV, in biological samples (e.g., plasma, tissue homogenates, microdialysates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase HPLC column
-
Solid-phase extraction (SPE) cartridges
-
This compound and Angiotensin IV standards
-
Stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled Ang IV)
-
Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)
-
Peptidase inhibitor cocktail
Procedure:
-
Sample Preparation:
-
Collect blood or tissue samples into tubes containing a peptidase inhibitor cocktail.
-
For plasma, centrifuge the blood and collect the supernatant.
-
For tissue, homogenize in a suitable buffer containing inhibitors and centrifuge to obtain the supernatant.
-
Spike the samples with a known concentration of the internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges with methanol followed by water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove salts and other interferences.
-
Elute the angiotensin peptides with a stronger solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the angiotensin peptides using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect the peptides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for Ang III, Ang IV, and the internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Ang III and Ang IV.
-
Calculate the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Conclusion
The in vivo degradation and metabolism of this compound are tightly regulated processes with significant physiological consequences. The rapid conversion of Ang III to Ang IV by Aminopeptidase N, and its formation from Ang II via Aminopeptidase A, highlights the dynamic nature of the Renin-Angiotensin System. The distinct signaling pathways activated by Ang III through AT1 and AT2 receptors underscore its multifaceted role in cardiovascular and renal function. The experimental protocols detailed in this guide provide robust methods for researchers to further investigate the in vivo fate of this compound, paving the way for a more complete understanding of the RAS and the development of novel therapeutic interventions.
References
- 1. Aminopeptidase N in arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopeptidases in Cardiovascular and Renal Function. Role as Predictive Renal Injury Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, this compound, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of this compound in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of this compound in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Obligatory Metabolism of Angiotensin II to this compound for Zona Glomerulosa Cell–Mediated Relaxations of Bovine Adrenal Cortical Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Metabolism of Angiotensin II to this compound, not Angiotensin (1–7), Augments the Vasorelaxation Response in Adrenal Cortical Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The half-lives of angiotensin II, angiotensin II-amide, this compound, Sar1-Ala8-angiotensin II and renin in the circulatory system of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A method to evaluate the renin-angiotensin system in rat renal cortex using a microdialysis technique combined with HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 18. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Measurement of plasma renin activity with use of HPLC-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin III vs. Angiotensin II: A Comparative Analysis of Biological Potency
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potencies of Angiotensin II (Ang II) and its metabolite, Angiotensin III (Ang III), two pivotal peptides within the Renin-Angiotensin System (RAS). While Angiotensin II is widely recognized as the primary effector of the RAS, this compound possesses significant and distinct biological activities that are critical for a complete understanding of cardiovascular and renal physiology. This document outlines their comparative effects on key physiological parameters, details the experimental methodologies used for their characterization, and visualizes the core signaling pathways.
Quantitative Comparison of Biological Potencies
The relative potency of Angiotensin II and this compound varies significantly depending on the physiological endpoint being measured. Angiotensin II is the more powerful systemic vasoconstrictor, whereas this compound demonstrates comparable efficacy in stimulating aldosterone (B195564) secretion and exerts potent effects within the renal and central nervous systems.
Comparative Potency: Systemic and Adrenal Effects
The following table summarizes the key differences in pressor and aldosterone-stimulating activities between the two peptides.
| Parameter | Angiotensin II | This compound | Key Findings |
| Systemic Pressor Potency | Approximately 4 times more potent than this compound.[1][2][3] | Possesses about 25-40% of the pressor activity of Angiotensin II.[1][4] | Angiotensin II is the more potent systemic vasoconstrictor.[1] |
| Aldosterone Stimulation | Potent stimulator of aldosterone release.[5] | Nearly equipotent to Angiotensin II in stimulating aldosterone secretion.[1][2][4] | Both peptides are highly effective in stimulating the adrenal cortex.[1] |
Comparative Receptor Binding Affinities
Both Ang II and Ang III exert their effects primarily through the Angiotensin Type 1 (AT1) and Type 2 (AT2) receptors. Their binding affinities for these receptors are comparable, with minor variations reported across different studies.
| Ligand | Receptor | Binding Affinity (Ki / IC50 in nM) | Key Findings |
| Angiotensin II | AT1 | 1.0 - 14.0[1] | High affinity for both AT1 and AT2 receptors.[6][7] |
| AT2 | 0.6 - 2.1[1] | Some studies report a slightly higher affinity for AT2 over AT1 receptors.[6][8] | |
| This compound | AT1 | 2.1 - 10.5[1] | Binds with high, and nearly equal, affinity to both AT1 and AT2 receptors.[7][8] |
| AT2 | ~0.8 - 10.0[6][9] | Exhibits substantial selectivity for AT2 receptors over AT1 receptors.[7][9] |
Comparative Renal Hemodynamic Effects
In contrast to their effects on systemic blood pressure, Ang II and Ang III exhibit more comparable potencies within the renal vasculature.
| Hemodynamic Parameter | Effect of Angiotensin II | Effect of this compound | Key Findings |
| Renal Vasculature | Potent vasoconstrictor, decreasing renal blood flow (RBF) and glomerular filtration rate (GFR).[10] | Approximately equipotent to Angiotensin II in its actions on the renal vasculature.[10] | The peptides show similar potency in the kidney, unlike in the systemic circulation.[10] |
| Sodium Excretion | Exerts a dose-dependent biphasic effect on proximal tubular sodium reabsorption.[10] | Triggers natriuresis via the AT2 receptor, an effect not observed with Angiotensin II.[4][11][12] | This compound plays a distinct role in promoting sodium excretion.[12] |
Signaling Pathways and System Overview
Angiotensin II and III are key components of the Renin-Angiotensin System, which regulates blood pressure and fluid balance. Their actions are mediated by AT1 and AT2 receptors, which trigger distinct downstream signaling cascades.
The Renin-Angiotensin System Cascade
Angiotensinogen is sequentially cleaved by renin and Angiotensin-Converting Enzyme (ACE) to produce Angiotensin II. Angiotensin II is then converted to this compound by aminopeptidase (B13392206) A.
References
- 1. benchchem.com [benchchem.com]
- 2. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of angiotensin II and its degradation products this compound and angiotensin IV in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 10. Renal hemodynamic and tubular effects of angiotensins II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Conversion of renal angiotensin II to this compound is critical for AT2 receptor-mediated natriuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Angiotensin III in Cardiovascular Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin III (Ang III), an active metabolite of the renin-angiotensin system (RAS), is increasingly recognized as a crucial regulator of cardiovascular function and pathophysiology. Formed from Angiotensin II by the action of aminopeptidase (B13392206) A, Ang III exerts significant biological effects through its interaction with specific cellular targets in cardiomyocytes, vascular smooth muscle cells, and cardiac fibroblasts. This technical guide provides an in-depth overview of these cellular targets, summarizing quantitative binding data, detailing key experimental methodologies, and illustrating the complex signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the cardiovascular roles of this compound and for professionals involved in the development of novel therapeutics targeting the renin-angiotensin system.
Introduction to this compound in the Cardiovascular System
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. While Angiotensin II (Ang II) is traditionally considered the primary effector peptide of the RAS, its metabolite, this compound (des-Aspartyl¹-Angiotensin II), is a heptapeptide (B1575542) with significant biological activity. Ang III is formed by the enzymatic cleavage of the N-terminal aspartic acid residue from Ang II by aminopeptidase A (APA).[1] It is subsequently degraded by aminopeptidase N (APN) into the inactive Angiotensin IV.[1]
In cardiovascular tissues, Ang III is not merely a breakdown product but an active ligand that engages with angiotensin receptors to elicit a range of physiological and pathological responses. These include the regulation of vascular tone, cardiac contractility, cellular growth, and fibrosis.[2][3] Understanding the specific cellular targets and downstream signaling of Ang III is paramount for elucidating its role in conditions such as hypertension, cardiac hypertrophy, and heart failure.
Primary Cellular Targets of this compound
This compound exerts its effects by binding to the same G protein-coupled receptors as Angiotensin II: the Angiotensin II Type 1 Receptor (AT₁R) and the Angiotensin II Type 2 Receptor (AT₂R).[4] The net effect of Ang III in a specific cardiovascular cell type depends on the relative expression and coupling of these two receptors, which often mediate opposing actions.
-
Angiotensin II Type 1 Receptor (AT₁R): Activation of AT₁R is responsible for most of the classical, well-documented effects of the RAS, including vasoconstriction, inflammation, cellular proliferation, and fibrosis. In cardiovascular tissue, Ang III binding to AT₁R on vascular smooth muscle cells (VSMCs) promotes contraction and hypertrophy.[5][6] In cardiac fibroblasts, it stimulates proliferation and collagen synthesis, contributing to cardiac fibrosis.[5] In cardiomyocytes, it can induce hypertrophic growth.[7]
-
Angiotensin II Type 2 Receptor (AT₂R): The AT₂R often counter-regulates the actions of the AT₁R. Its activation is generally associated with vasodilation, anti-proliferative effects, and apoptosis.[4] Ang III is considered a potent endogenous agonist for the AT₂R.[8] Activation of AT₂R by Ang III can lead to the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP), promoting vasodilation and exerting cardioprotective effects against ischemia-reperfusion injury.[4][9]
The primary cardiovascular cell types targeted by this compound include:
-
Vascular Smooth Muscle Cells (VSMCs): Regulates vascular tone and contributes to vascular remodeling.
-
Cardiomyocytes: Influences contractility and hypertrophic responses.
-
Cardiac Fibroblasts: Modulates extracellular matrix deposition and cardiac fibrosis.
-
Endothelial Cells: Affects vasodilation through nitric oxide production.
Quantitative Data: Receptor Binding Affinities
The interaction between this compound and its receptors can be quantified by its binding affinity, typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound for human AT₁ and AT₂ receptors, as determined by radioligand binding assays.
| Ligand | Receptor | Affinity (Kᵢ, nM) | Cell Line | Reference |
| This compound | AT₁R | 4.35 | HEK-293 | [Bosnyak et al., 2011] |
| This compound | AT₂R | 1.15 | HEK-293 | [Bosnyak et al., 2011] |
| Angiotensin II | AT₁R | 1.12 | HEK-293 | [Bosnyak et al., 2011] |
| Angiotensin II | AT₂R | 1.10 | HEK-293 | [Bosnyak et al., 2011] |
Data from Bosnyak, S., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT₁ and AT₂ receptors. Clinical Science, 121(7), 297-303.
Signaling Pathways of this compound
Upon binding to its receptors, this compound triggers complex intracellular signaling cascades. The specific pathways activated are cell-type dependent and receptor-specific.
AT₁R-Mediated Signaling
Activation of the AT₁R by Ang III initiates several key signaling pathways that mediate cellular growth, contraction, and fibrosis.
In VSMCs and cardiomyocytes, the AT₁R is primarily coupled to the Gq/₁₁ family of G proteins.[10][11] Ligand binding leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium, along with DAG-mediated activation of Protein Kinase C (PKC), triggers downstream events such as smooth muscle contraction and gene expression related to hypertrophy.[11]
AT₁R Gq/PLC Signaling Pathway
In vascular smooth muscle cells, Ang III, similar to Ang II, activates the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway via the AT₁R.[1][5][12] This involves the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins (STAT1, STAT3).[1] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors to induce the expression of various genes, including cytokines like Interleukin-6 (IL-6), which contribute to inflammation and vascular remodeling.[5]
AT₁R JAK/STAT Signaling in VSMCs
In cardiac fibroblasts, Ang II and Ang III are known to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK pathways.[8][13] These pathways are crucial for mediating the pro-fibrotic effects of angiotensin peptides, leading to fibroblast proliferation, differentiation into myofibroblasts, and increased collagen production.[13][14]
AT₂R-Mediated Signaling
Activation of the AT₂R by Ang III typically leads to effects that counteract AT₁R signaling, promoting vasodilation and cardioprotection.
In endothelial and vascular smooth muscle cells, Ang III binding to the AT₂R can stimulate the production of nitric oxide (NO).[4] NO activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] Elevated cGMP levels then activate Protein Kinase G (PKG), leading to a reduction in intracellular Ca²⁺ levels and subsequent smooth muscle relaxation (vasodilation).[4] This pathway is a key mechanism for the vasodilatory and anti-hypertensive effects associated with AT₂R activation.
AT₂R NO/cGMP Signaling Pathway
Experimental Protocols
Investigating the cellular targets of this compound requires specific and robust experimental methodologies. This section provides detailed protocols for key experiments cited in the study of Ang III's cardiovascular effects.
Protocol: Radioligand Binding Assay for Kᵢ Determination
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for AT₁ or AT₂ receptors in membranes isolated from cardiovascular tissue or cultured cells.
Objective: To determine the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) to angiotensin receptors.
Materials:
-
Membrane Preparation: Isolated from target tissue (e.g., rat heart ventricles) or cultured cells (e.g., HEK-293 expressing AT₁R or AT₂R).
-
Radioligand: High-affinity angiotensin receptor ligand, e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled angiotensin receptor antagonist (e.g., 10 µM Candesartan for AT₁R).
-
Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well Plates , Scintillation Vials, Scintillation Cocktail, Gamma Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Perform the assay in a 96-well plate in a final volume of 250 µL.
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand at a fixed concentration (typically near its Kₑ value).
-
Non-specific Binding Wells: Add 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.
-
Competition Wells: Add 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of radioligand.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Protocol: Western Blot for Phospho-ERK1/2 in Cardiomyocytes
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in cultured neonatal rat cardiomyocytes following stimulation with this compound.
Objective: To semi-quantitatively measure the activation of the ERK1/2 MAPK pathway by assessing its phosphorylation state.
Materials:
-
Cultured Cells: Primary neonatal rat cardiomyocytes, serum-starved for 12-24 hours before stimulation.
-
Stimulus: this compound solution.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
SDS-PAGE reagents , PVDF membrane, transfer buffer, blocking buffer (e.g., 5% BSA in TBST), TBST buffer.
-
Chemiluminescent Substrate (ECL), imaging system.
Procedure:
-
Cell Culture and Stimulation: Plate cardiomyocytes and grow to desired confluency. Serum-starve the cells to reduce basal phosphorylation levels. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes). The "0 minute" time point serves as the unstimulated control.
-
Cell Lysis: After stimulation, immediately place plates on ice. Aspirate the media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the antibodies and re-probed. Incubate the membrane in a stripping buffer, wash, re-block, and then incubate with the anti-total-ERK1/2 antibody. Repeat steps 9 and 10.
-
Densitometry Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. Express the results as a ratio of phospho-ERK to total-ERK to determine the relative level of activation.[16]
Conclusion
This compound is a potent, biologically active peptide within the cardiovascular system, acting on specific cellular targets to modulate a wide array of functions. Its ability to signal through both AT₁ and AT₂ receptors allows for a complex and nuanced regulation of cardiovascular homeostasis. AT₁R-mediated actions of Ang III generally promote vasoconstriction, inflammation, and hypertrophic and fibrotic remodeling, primarily through Gq/PLC and JAK/STAT pathways. Conversely, its engagement with the AT₂R often triggers counter-regulatory, protective mechanisms via pathways such as the NO/cGMP cascade. The detailed quantitative data, signaling diagrams, and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the intricate roles of this compound in cardiovascular health and disease, and to explore its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear-delimited Angiotensin Receptor-mediated Signaling Regulates Cardiomyocyte Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces JAK2/STAT3 Leading to IL-6 Production in Rat Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-receptor signaling in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT and the renin-angiotensin system: The role of the JAK-STAT pathway in blood pressure and intrarenal renin-angiotensin system regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac Fibroblast p38 MAPK: A Critical Regulator of Myocardial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac Fibroblast-Specific Activating Transcription Factor 3 Protects Against Heart Failure by Suppressing MAP2K3-p38 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiotensin II AT2 receptor decreases AT1 receptor expression and function via nitric oxide/cGMP/Sp1 in renal proximal tubule cells from Wistar–Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiotensin II and the ERK pathway mediate the induction of myocardin by hypoxia in cultured rat neonatal cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Aminopeptidase A in Angiotensin III Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. While angiotensin II (Ang II) has long been considered the primary effector peptide of the RAS, there is a growing body of evidence highlighting the significance of its metabolite, angiotensin III (Ang III). This heptapeptide (B1575542) is formed from Ang II through the catalytic activity of aminopeptidase (B13392206) A (APA), a zinc-metalloprotease that cleaves the N-terminal aspartic acid residue from Ang II.[1][2][3] Particularly within the brain, Ang III is now understood to be a major player in the tonic control of blood pressure, making APA a compelling therapeutic target for hypertension and related cardiovascular diseases.[4][5][6] This technical guide provides an in-depth overview of APA activity in the formation of Ang III, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
The Renin-Angiotensin System and the Aminopeptidase A-Angiotensin III Axis
The classical RAS pathway involves the conversion of angiotensinogen (B3276523) to angiotensin I by renin, followed by the conversion of angiotensin I to Ang II by angiotensin-converting enzyme (ACE).[7][8] Aminopeptidase A then acts on Ang II to produce Ang III.[1][8] Ang III exerts its physiological effects, which include stimulating aldosterone (B195564) release and influencing blood pressure, by binding to angiotensin receptors, primarily the AT1 receptor.[1][7][8] In the brain, the conversion of Ang II to Ang III is a prerequisite for its pressor effects, establishing Ang III as a key neuromodulator in the central regulation of cardiovascular homeostasis.[4][6]
Signaling Pathway of this compound Formation and Action
Caption: The Renin-Angiotensin System focusing on the APA-mediated formation of this compound.
Quantitative Data on Aminopeptidase A Activity
The enzymatic efficiency of APA in converting Ang II to Ang III and its interaction with various substrates and inhibitors have been quantified in several studies. This data is crucial for understanding the kinetics of the reaction and for the development of targeted inhibitors.
| Parameter | Substrate/Inhibitor | Value | Species/Tissue | Reference |
| Km | Angiotensin II | 14.67 ± 1.6 µmol/l | Mouse Myocardium | [2][9] |
| Km | Angiotensin-(1-7) | 6.07 ± 1.12 µmol/l | Mouse Myocardium | [2][9] |
| Km (for APA) | Synthetic Substrate | 0.13 mM | Rat Kidney Homogenate | [10] |
| Ki (of Ang II for APA) | Angiotensin II | 0.015 mM | Rat Kidney Homogenate | [10] |
| EC50 (Ang III) | This compound | 13.5 nmol/liter | Rat Cortical Thick Ascending Limb | [11] |
| EC50 (Ang II) | Angiotensin II | 10.3 nmol/liter | Rat Cortical Thick Ascending Limb | [11] |
| ED50 (RB150) | RB150 (APA inhibitor) | ~1 mg/kg | DOCA-salt Rats (in vivo) | [12][13] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of APA activity and Ang III formation. Below are synthesized protocols for key experiments based on published literature.
Protocol 1: In Vitro Measurement of APA Activity using Angiotensin II as a Substrate
This protocol describes the measurement of APA activity in tissue homogenates by quantifying the formation of Ang III from Ang II using mass spectrometry.
1. Tissue Homogenate Preparation:
-
Harvest tissue (e.g., brain, kidney, heart) from the experimental animal.[2][9][14]
-
Immediately place the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, excluding those that affect metalloproteases).
-
Homogenize the tissue using a Dounce or mechanical homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Enzymatic Reaction:
-
In a microcentrifuge tube, combine the tissue homogenate (containing a standardized amount of protein, e.g., 10-50 µg) with a reaction buffer (e.g., 100 mM HEPES, pH 8.0 with 50 mM KCl).
-
To confirm the specificity of the reaction, prepare parallel control samples containing a specific APA inhibitor, such as EC33 or 4-amino-4-phosphonobutyric acid.[4][9]
-
Pre-incubate the samples at 37°C for 10 minutes.
-
Initiate the reaction by adding Ang II to a final concentration within the physiological or desired experimental range (e.g., 1-20 µM).[2]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.
-
Terminate the reaction by adding a stop solution, such as an acidic solution (e.g., 1% trifluoroacetic acid) or by heat inactivation.
3. Quantification of this compound:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet any precipitated protein.
-
Analyze the supernatant for the presence and quantity of Ang III using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the specific and sensitive detection and quantification of the peptide product.[15]
-
Calculate the APA activity as the rate of Ang III formation per unit of time per microgram of protein (e.g., pmol/min/µg protein).
Protocol 2: In Vivo Assessment of the Role of APA in Blood Pressure Regulation
This protocol outlines a method to investigate the contribution of brain APA activity to blood pressure in a hypertensive animal model using a specific inhibitor.
1. Animal Model and Surgical Preparation:
-
Utilize a hypertensive animal model, such as the spontaneously hypertensive rat (SHR) or DOCA-salt hypertensive rat.[4][12][14]
-
Anesthetize the animal and surgically implant a cannula into a cerebral ventricle (intracerebroventricular, ICV) for central administration of compounds.
-
Implant a telemetric device or an arterial catheter for continuous monitoring of blood pressure.
-
Allow the animal to recover from surgery according to approved institutional animal care protocols.
2. Experimental Procedure:
-
Record baseline blood pressure for a sufficient period to establish a stable reading.
-
Administer the specific APA inhibitor EC33 via the ICV cannula. The dose should be based on previous studies (e.g., in the microgram range).[4][6]
-
As a control, a separate group of animals should receive a vehicle solution via the ICV route.
-
To demonstrate that the effect is central, another control group can be administered the inhibitor intravenously (IV) to show a lack of effect on blood pressure when the blood-brain barrier is not bypassed.[4]
-
Continuously monitor and record blood pressure for several hours post-injection.
3. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for each animal.
-
Statistically compare the blood pressure changes between the inhibitor-treated group and the vehicle-treated control group. A significant decrease in blood pressure in the ICV inhibitor group would indicate that brain APA activity contributes to the maintenance of hypertension in the model.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of APA in Ang III formation and its physiological effects.
Caption: A generalized workflow for investigating the role of aminopeptidase A in this compound formation.
Conclusion
Aminopeptidase A is a critical enzyme in the renin-angiotensin system, responsible for the conversion of Ang II to the bioactive peptide Ang III. This activity is particularly important in the central nervous system, where Ang III plays a significant role in blood pressure regulation. The development and use of specific APA inhibitors have been instrumental in elucidating this pathway and have identified APA as a promising therapeutic target for the treatment of hypertension.[5][6][12] The protocols and data presented in this guide offer a framework for researchers and drug development professionals to further explore the function of the APA-Ang III axis and to advance the development of novel antihypertensive therapies.
References
- 1. Focus on Brain this compound and Aminopeptidase A in the Control of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel role of aminopeptidase-A in angiotensin-(1–7) metabolism post myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. pnas.org [pnas.org]
- 5. Targeting Brain Aminopeptidase A: A New Strategy for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopeptidase A, which generates one of the main effector peptides of the brain renin-angiotensin system, this compound, has a key role in central control of arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Aminopeptidase A is angiotensinase A. II. Biochemical studies on aminopeptidase A and M in rat kidney homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminopeptidase A activity and this compound effects on [Ca2+]i along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally active aminopeptidase A inhibitors reduce blood pressure: a new strategy for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. New insights into the importance of aminopeptidase A in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma and Kidney Angiotensin Peptides: Importance of the Aminopeptidase A/Angiotensin III Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Angiotensin III Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III) is a biologically active peptide hormone of the renin-angiotensin system (RAS). It is formed by the enzymatic cleavage of Angiotensin II by aminopeptidase (B13392206) A. Ang III plays a significant role in the regulation of blood pressure, fluid and electrolyte balance, and has been implicated in various cardiovascular diseases. Accurate measurement of Ang III levels in plasma is crucial for understanding its physiological and pathophysiological roles and for the development of novel therapeutics targeting the RAS. This document provides detailed application notes and protocols for the quantification of this compound in plasma using three common immuno- and analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
The Renin-Angiotensin System (RAS) Pathway
The RAS is a complex cascade of enzymes and peptides that plays a central role in cardiovascular regulation. This compound is a key component of this system.
Caption: Simplified diagram of the Renin-Angiotensin System (RAS) pathway.
General Experimental Workflow for Plasma Analysis
The general workflow for measuring this compound in plasma involves several key steps, from sample collection to data analysis.
Caption: General workflow for plasma biomarker analysis.
I. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for quantifying peptides and proteins. Commercially available ELISA kits for this compound are typically competitive ELISAs.
A. Principle
In a competitive ELISA, a known amount of labeled this compound competes with the unlabeled this compound in the plasma sample for binding to a limited number of specific antibodies coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then developed using a substrate that reacts with the enzyme label, and the absorbance is measured using a microplate reader.
B. Experimental Protocol (Based on a typical commercial kit)
1. Materials:
-
Human this compound ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Vortex mixer
-
Microplate shaker
2. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform a serial dilution of the stock solution to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.2, 15.6, 7.81 pg/mL).[1][2]
-
Detection Reagent A and B: If lyophilized, reconstitute with the appropriate diluent. Dilute the detection reagents to their working concentration with the provided assay diluent.[3]
-
Wash Solution: Dilute the concentrated wash buffer with deionized or distilled water to prepare the 1x wash solution.[3]
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 50 µL of each standard, sample, and blank into the appropriate wells.
-
Immediately add 50 µL of prepared Detection Reagent A to each well.
-
Shake the plate gently and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash 3 times with 300 µL of 1x Wash Solution per well.
-
Add 100 µL of prepared Detection Reagent B to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash 5 times as in step 5.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.
C. Data Presentation
| Parameter | ELISA Kit 1[2] | ELISA Kit 2[3] |
| Detection Range | 7.81 - 500 pg/mL | 1.23 - 100 pg/mL |
| Sensitivity | < 2.77 pg/mL | 0.54 pg/mL |
| Sample Volume | 50 µL | 50 µL |
| Assay Time | 1 - 2.5 hours | ~2 hours |
| Assay Type | Competitive Inhibition | Competitive Inhibition |
II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique for the quantification of small molecules, including peptides like this compound.
A. Principle
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. Plasma samples are first processed to extract and concentrate the angiotensin peptides. The extract is then injected into an LC system where this compound is separated from other components. The separated this compound is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
B. Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE): [5][6]
-
Thaw frozen plasma samples on ice.
-
Add an internal standard (e.g., stable isotope-labeled this compound) to each plasma sample.
-
Acidify the plasma with an appropriate acid (e.g., formic acid to a final concentration of 0.5%).[5]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified plasma sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the angiotensin peptides from the cartridge with a methanol solution containing formic acid (e.g., 7 ml of methanol with 5% formic acid).[5]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in a small volume of the initial mobile phase for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis: [5]
-
Liquid Chromatography (LC):
-
Column: Reverse-phase C18 column (e.g., Jupiter 2.0 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid. For example, a linear gradient from 16% to 38% acetonitrile over 10 minutes.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Triple quadrupole mass spectrometer.
-
Mode: Multiple Reaction Monitoring (MRM). The transition of the precursor ion (the specific m/z of this compound) to a specific product ion is monitored for quantification. For this compound, an example MRM transition is m/z 311.8 → 228.4.[5]
-
C. Data Presentation
| Parameter | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[7] |
| Lower Limit of Quantification | 5 pg (on column) | 5 pg/mL (in plasma) |
| Sample Volume | Variable (typically >100 µL) | Not specified |
| Internal Standard | 13C515N1-Ang IV | Stable isotope-labeled angiotensins |
| Extraction Method | Solid-Phase Extraction (C18) | Solid-Phase Extraction |
III. Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay that uses radioisotopes to measure the concentration of antigens.
A. Principle
Similar to competitive ELISA, RIA is based on the principle of competitive binding. A radiolabeled this compound (tracer) competes with the unlabeled this compound in the plasma sample for binding to a limited amount of specific antibody. After incubation, the antigen-antibody complexes are precipitated and separated from the unbound antigen. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of unlabeled this compound in the sample.
B. Experimental Protocol (General procedure, may require optimization)
1. Sample Preparation (Extraction): [8][9]
-
Plasma extraction is often recommended to remove interfering substances. A common method is ethanol (B145695) precipitation.
-
Add chilled ethanol to the plasma sample.
-
Vortex and centrifuge at 2000 x g for 15 minutes at 4°C.
-
Decant the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in RIA buffer.
-
Pipette standards, extracted samples, and controls into appropriately labeled tubes.
-
Add a specific anti-Angiotensin III antibody to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
Vortex and incubate for 16-24 hours at 4°C.
-
Add radiolabeled this compound (e.g., 125I-Ang III) to all tubes.
-
Vortex and incubate for another 16-24 hours at 4°C.
-
Add a second antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum to precipitate the primary antibody-antigen complex.
-
Incubate for 90 minutes at room temperature.
-
Add RIA buffer and centrifuge at approximately 1700 x g for 20 minutes at 4°C.
-
Aspirate the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
C. Data Presentation
| Parameter | Typical RIA for Angiotensin Peptides |
| Sensitivity | High (low pg/mL range) |
| Sample Volume | 100 - 500 µL |
| Tracer | 125I-labeled this compound |
| Separation Method | Second antibody precipitation |
Plasma this compound Levels
Quantitative data for this compound levels in human plasma are not as extensively reported as for Angiotensin II. The following table provides a summary of reported values for related angiotensin peptides to provide context. Further research is needed to establish definitive reference ranges for this compound.
| Analyte | Condition | Plasma Concentration (Mean ± SD) | Reference |
| Angiotensin I | Healthy Adults | 21 ± 1 pmol/L | [12] |
| Angiotensin II | Healthy Adults | 6.6 ± 0.5 pmol/L | [12] |
| Angiotensin (1-12) | Healthy Adults | 2.04 ± 0.57 ng/mL | [13] |
| Angiotensin (1-12) | Hypertensive Adults | 2.39 ± 0.58 ng/mL | [13] |
Conclusion
The choice of method for measuring this compound in plasma depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available equipment. ELISA offers a convenient and high-throughput option, while LC-MS/MS provides the highest specificity and is considered a gold-standard for small molecule quantification. RIA, although highly sensitive, involves the use of radioactive materials and has been largely succeeded by other methods. For all methods, careful sample handling and preparation are critical to obtain accurate and reproducible results. It is recommended that each laboratory validates its chosen method and establishes its own reference ranges.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human this compound (AngIII) ELISA Kit - Elisa Kits, High Quality Immunoassay Kits - |DLdevelop [dldevelop.com]
- 3. Human this compound ELISA Kit [ABIN6953762] - Plasma, Serum [antibodies-online.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phoenixbiotech.net [phoenixbiotech.net]
- 12. Measurement and characterization of angiotensin peptides in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Application Notes for Angiotensin III ELISA Kit in Serum Samples
References
- 1. scbt.com [scbt.com]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 5. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 6. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 7. Effects of ANG II and III and angiotensin receptor blockers on nasal salt gland secretion and arterial blood pressure in conscious Pekin ducks (Anas platyrhynchos) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure - Wikipedia [en.wikipedia.org]
- 9. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Note: Quantification of Angiotensin III in Tissue using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of angiotensin III (Ang III) in tissue samples. This compound, a heptapeptide (B1575542) hormone, is a critical component of the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and various physiological and pathological processes. Accurate quantification of tissue-specific Ang III levels is crucial for understanding its localized effects in organs such as the kidney, heart, and brain. This protocol provides a comprehensive workflow, including tissue homogenization, solid-phase extraction (SPE), and LC-MS/MS analysis, along with method validation parameters.
Introduction
The renin-angiotensin system is a pivotal hormonal cascade that regulates cardiovascular and renal homeostasis.[1] Angiotensin II, the primary effector of the RAS, is converted to this compound by aminopeptidase (B13392206) A.[2] this compound, while having a shorter half-life than angiotensin II, exhibits potent biological activity, binding to both AT1 and AT2 receptors to mediate effects on vasoconstriction, aldosterone (B195564) release, and renal function.[2][3] Given the low physiological concentrations of Ang III in tissues, a highly sensitive and specific analytical method is required for accurate quantification.[4][5] LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.[3]
Renin-Angiotensin System Signaling Pathway
The following diagram illustrates the formation of this compound within the Renin-Angiotensin System.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from tissue samples is depicted below.
Materials and Methods
Reagents and Materials
-
This compound standard (Sigma-Aldrich)
-
Stable isotope-labeled this compound internal standard (IS)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water (Fisher Scientific)
-
Formic acid (Sigma-Aldrich)
-
Protease inhibitor cocktail (Sigma-Aldrich)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak, Waters)
-
Tissue homogenization buffer (e.g., RIPA buffer)
Instrumentation
-
High-performance liquid chromatography (HPLC) system (e.g., Agilent, Shimadzu)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Experimental Protocols
Tissue Sample Preparation
-
Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer containing a protease inhibitor cocktail at a ratio of 1:4 (w/v).
-
Homogenize the tissue using a bead beater or probe sonicator on ice until the tissue is fully disrupted.
-
-
Protein Precipitation:
-
Add ice-cold acetonitrile (typically 2-3 volumes of the homogenate) to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the angiotensin peptides with 1 mL of 80% acetonitrile containing 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for this compound should be optimized. A commonly used transition is m/z 311.3 → 228.4.[1]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the LC-MS/MS quantification of angiotensin peptides. Values can vary based on the specific tissue matrix and instrumentation.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | 5 pg[1] | 10 pg/mg tissue[4] |
Table 2: Method Accuracy and Precision
| Analyte | Spiked Level | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Low QC | 85.3[1] | <15 | <15 |
| Mid QC | 80.8[1] | <15 | <15 | |
| High QC | - | <15 | <15 |
Table 3: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 311.3 / 311.8[1] | 228.4[1] | 27-30[1] |
| Internal Standard | - | - | - |
Method Validation Logical Relationship
The following diagram outlines the key parameters assessed during method validation to ensure reliable quantification of an endogenous compound like this compound.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in tissue. The protocol is designed to be a starting point for researchers, and specific parameters may require optimization based on the tissue type and available instrumentation. The high sensitivity and specificity of this method make it a valuable tool for investigating the role of the tissue renin-angiotensin system in health and disease.
References
- 1. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Estimation of angiotensin peptides in biological samples by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Microanalytical Capillary Electrophoresis Mass Spectrometry Assay for Quantifying Angiotensin Peptides in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiotensin III Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an Angiotensin III (Ang III) receptor binding assay, a critical tool for investigating the pharmacological properties of compounds targeting the renin-angiotensin system (RAS). The protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development for cardiovascular and related diseases.
Introduction
This compound is an active heptapeptide (B1575542) of the renin-angiotensin system, formed by the enzymatic cleavage of Angiotensin II.[1] It exerts its physiological effects, including regulation of blood pressure and fluid balance, by binding to and activating angiotensin receptors, primarily the AT1 and AT2 subtypes.[1][2] While Angiotensin II is a potent vasoconstrictor, this compound has been shown to have 40% of the pressor activity of Angiotensin II but 100% of its aldosterone-producing activity.[3] Understanding the interaction of novel compounds with these receptors is crucial for the development of new therapeutics. This document outlines a robust radioligand binding assay protocol to determine the affinity of test compounds for this compound receptors.
Key Signaling Pathway of this compound
This compound, like Angiotensin II, binds to both AT1 and AT2 receptors, triggering distinct downstream signaling cascades.[2] Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), typically leads to vasoconstriction, inflammation, and cellular growth through Gq/11 protein activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] Conversely, AT2 receptor activation is often associated with opposing effects, including vasodilation and anti-proliferative responses.[2]
Caption: this compound Signaling Pathway.
Experimental Protocol: this compound Receptor Binding Assay
This protocol is adapted from established methods for Angiotensin II receptor binding assays and is suitable for determining the binding affinity of unlabelled test compounds.[5][6][7] The assay is a competitive radioligand binding experiment.
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| [125I]-Sar1,Ile8-Angiotensin II | PerkinElmer or similar |
| Unlabeled this compound | Sigma-Aldrich or similar |
| Test Compounds | User-defined |
| Cell Membranes expressing AT1/AT2 receptors | e.g., Rat liver membranes, or from cells like COS-1 transiently expressing the receptors[5][8] |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4 |
| Wash Buffer | 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 |
| Scintillation Cocktail | User-defined |
| 96-well filter plates | Millipore or similar |
| Scintillation counter | User-defined |
Experimental Workflow
Caption: this compound Receptor Binding Assay Workflow.
Step-by-Step Procedure
-
Preparation of Reagents: Prepare all buffers and solutions as described in the materials table. Dilute the [125I]-Sar1,Ile8-Angiotensin II in binding buffer to the desired final concentration (typically in the low nanomolar range, near the Kd). Prepare a series of dilutions of the unlabeled this compound (for determining non-specific binding) and the test compounds.
-
Assay Setup:
-
Total Binding: Add binding buffer, [125I]-radioligand, and cell membranes to designated wells.
-
Non-specific Binding: Add binding buffer, [125I]-radioligand, a high concentration of unlabeled this compound (e.g., 1 µM), and cell membranes to designated wells.
-
Competitive Binding: Add binding buffer, [125I]-radioligand, varying concentrations of the test compound, and cell membranes to the remaining wells.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[9]
-
Filtration and Washing: Terminate the incubation by rapid filtration through the 96-well filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measurement of Radioactivity: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Representative Data
The following table provides a hypothetical example of data that could be obtained from such an assay.
| Compound | Receptor Target | IC50 (nM) | Ki (nM) |
| This compound | AT1/AT2 | 5.2 | 2.1 |
| Test Compound A | AT1/AT2 | 15.8 | 6.3 |
| Test Compound B | AT1/AT2 | 250.4 | 100.2 |
| Losartan (control) | AT1 selective | 12.5 | 5.0 |
| PD123319 (control) | AT2 selective | 30.1 | 12.0 |
Note: The Kd of [125I]-Sar1,Ile8-Angiotensin II is assumed to be approximately 1.5 nM for this example calculation. Actual values must be determined experimentally through saturation binding assays.[10]
Conclusion
This protocol provides a robust framework for conducting this compound receptor binding assays. By following these procedures, researchers can effectively characterize the binding affinities of novel compounds to angiotensin receptors, a critical step in the development of new therapeutics for a range of cardiovascular and related disorders. The provided diagrams offer a clear visualization of the underlying signaling pathway and the experimental workflow.
References
- 1. scbt.com [scbt.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 5. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Radioligand Binding Assays of Angiotensin III Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III), an active metabolite of Angiotensin II (Ang II), is a crucial peptide in the renin-angiotensin system (RAS). It exerts its physiological effects by binding to angiotensin receptors, primarily the AT1 and AT2 subtypes.[1][2] Understanding the interaction of Ang III with these receptors is vital for elucidating its role in cardiovascular and renal functions and for the development of novel therapeutics.[3][4] Radioligand binding assays are a fundamental tool for characterizing these interactions, allowing for the determination of binding affinity, receptor density, and the screening of potential drug candidates.[5][6]
This compound binds with high affinity to both AT1 and AT2 receptors, with some studies suggesting a comparable or even slightly higher affinity for the AT2 receptor compared to Ang II.[7][8][9][10] This makes the careful design and execution of radioligand binding assays critical to differentiate the binding properties at each receptor subtype.
Signaling Pathways of this compound
This compound is a key player in intricate signaling cascades that regulate a variety of physiological responses. Upon binding to its receptors, primarily AT1 and AT2, it initiates distinct downstream pathways.
The This compound-AT1 Receptor Signaling Pathway largely mirrors the classical Ang II-AT1 pathway, leading to vasoconstriction, aldosterone (B195564) release, and cellular growth. This pathway is predominantly mediated through Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), respectively.
The This compound-AT2 Receptor Signaling Pathway often counteracts the effects of AT1 receptor activation. In the proximal tubules of the kidney, for instance, the Ang III/AT2 receptor pathway has been identified as a novel natriuretic and antihypertensive mechanism.[3][11] This pathway involves the inhibition of the Na+/H+ exchanger 3 (NHE3), promoting sodium excretion and thereby lowering blood pressure.[3] The AT2 receptor signaling can involve G-proteins and protein phosphatases, such as Src homology phosphatase-1 (SHP-1), and the production of nitric oxide (NO) and cyclic GMP (cGMP).[4]
Figure 1: this compound Signaling Pathways.
Experimental Protocols
I. Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing angiotensin receptors.
Materials:
-
Cells expressing AT1 or AT2 receptors, or target tissue (e.g., rat liver, brain, or adrenal gland).[12][13][14]
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.[15]
-
Protease Inhibitor Cocktail.
-
Sucrose Buffer: Lysis buffer containing 10% sucrose.[15]
-
Homogenizer (Dounce or Polytron).
-
High-speed centrifuge.
Protocol:
-
Harvest cells or dissect tissue on ice.
-
Wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.[15]
-
Homogenize the suspension thoroughly.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[15]
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[15]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.[15]
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C.
II. Radioligand Binding Assay: Competition Assay
This protocol is designed to determine the affinity (Ki) of a test compound for this compound receptors.
Materials:
-
Prepared cell or tissue membranes.
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]
-
Radioligand: e.g., 125I-[Sar1,Ile8]AngII or 125I-Angiotensin III.[9][12]
-
Unlabeled competing test compounds (including Ang III as a reference).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of an unlabeled ligand such as candesartan (B1668252) for AT1 or PD123319 for AT2.[7][16]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[15]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Thaw the membrane preparation on ice and resuspend in Assay Binding Buffer to a final concentration of 50-120 µg protein per well for tissue or 3-20 µg for cells.[15]
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 150 µL membranes + 50 µL Assay Binding Buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membranes + 50 µL non-specific binding control + 50 µL radioligand.
-
Competition: 150 µL membranes + 50 µL of competing test compound (at various concentrations) + 50 µL radioligand.
-
-
The concentration of the radioligand should be at or below its Kd value.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[15]
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
III. Radioligand Binding Assay: Saturation Assay
This protocol is used to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Protocol:
-
Follow the same initial setup as the competition assay.
-
Instead of a competing compound, add increasing concentrations of the radioligand (e.g., 8 different concentrations ranging from 0.1 x Kd to 10 x Kd).[15][17]
-
For each concentration of radioligand, set up parallel wells to determine non-specific binding using a high concentration of an appropriate unlabeled ligand.
-
Incubate, filter, and measure radioactivity as described above.
-
Plot the specific binding against the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.[15]
Figure 2: Radioligand Binding Assay Workflow.
Data Presentation
The following tables summarize representative binding affinity data for this compound and other key ligands at AT1 and AT2 receptors, compiled from the literature.
Table 1: Binding Affinities (IC50/pIC50) of Angiotensin Peptides and Ligands at AT1 Receptors
| Compound | IC50 (nM) | pIC50 (-log IC50) | Source |
| Angiotensin II | 1.17 | 8.93 | [7][9] |
| This compound | 1.41 | 8.85 | [7][9] |
| Candesartan | 0.44 | 9.36 | [7][9] |
| Angiotensin IV | >10,000 | <5.0 | [7][9] |
| Angiotensin-(1-7) | >10,000 | <5.0 | [7][9] |
Table 2: Binding Affinities (IC50/pIC50) of Angiotensin Peptides and Ligands at AT2 Receptors
| Compound | IC50 (nM) | pIC50 (-log IC50) | Source |
| CGP42112 | 0.04 | 10.4 | [7][9] |
| Angiotensin II | 0.08 | 9.10 | [7][9] |
| This compound | 0.11 | 8.96 | [7][9] |
| Compound 21 | 0.25 | 8.60 | [7][9] |
| PD123319 | 0.43 | 8.37 | [7][9] |
| Angiotensin IV | 48.6 | 7.31 | [7][8][9] |
| Angiotensin-(1-7) | 246 | 6.61 | [7][8][9] |
Table 3: Dissociation Constants (Kd) and Receptor Densities (Bmax) from Saturation Binding Studies
| Radioligand | Tissue/Cell | Receptor | Kd (nM) | Bmax (fmol/mg protein) | Source |
| 125I-Angiotensin III | Rat Brain Membranes | Angiotensin Receptors | 0.13, 1.83, 10.16 | 1.30, 18.41, 67.2 | [12] |
| 125I-Angiotensin II | Rat Brain Membranes | Angiotensin Receptors | 0.11, 1.76 | 1.03, 18.86 | [12] |
| 125I-Angiotensin III | Rat Adrenal Medulla | Angiotensin Receptors | 1.16 | 1700 | [13] |
| 125I-Angiotensin II | Rat Adrenal Medulla | Angiotensin Receptors | 1.46 | 1700 | [13] |
| 125I-Angiotensin III | Rat Adrenal Zona Glomerulosa | Angiotensin Receptors | 0.90 | 560 | [13] |
| 125I-Angiotensin II | Rat Adrenal Zona Glomerulosa | Angiotensin Receptors | 0.86 | 790 | [13] |
Conclusion
These application notes provide a comprehensive guide for conducting radioligand binding assays for this compound receptors. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the pharmacology of the renin-angiotensin system. Adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating a deeper understanding of this compound's physiological roles and the development of targeted therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. This compound: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. This compound/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 125I-angiotensin III and 125I-angiotensin II binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative in vitro autoradiographic characterization of [125I]this compound binding sites in rat adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Angiotensin II-Induced Hypertension Models in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis.[1] Its primary effector, Angiotensin II (Ang II), mediates its functions mainly through the Angiotensin II type 1 receptor (AT1R).[2][3] Chronic activation of this system is implicated in the pathogenesis of hypertension and associated end-organ damage.[1][4] The Angiotensin II-induced hypertension model is a widely used and reliable method for studying the mechanisms of hypertension and for evaluating the efficacy of novel antihypertensive therapies.[4][5] This model mimics many features of human hypertensive heart disease, including cardiac hypertrophy, fibrosis, and renal injury.[4][6]
Continuous infusion of Ang II via osmotic pumps provides a sustained and stable elevation in blood pressure, making it a superior method to intermittent injections.[5][7] These application notes provide detailed protocols for establishing this model in rodents, monitoring its progression, and assessing key pathological outcomes.
Experimental Protocols
Protocol 1: Angiotensin II Preparation and Osmotic Pump Filling
This protocol outlines the steps for calculating, preparing, and loading the Ang II solution into osmotic pumps. ALZET® osmotic pumps are commonly used for continuous delivery.[8][9]
Materials:
-
Angiotensin II (lyophilized powder)[9]
-
Osmotic pumps (e.g., ALZET® model 2004 for 28-day infusion in mice)[10]
-
Sterile syringes (1 cc) and filling needles[10]
-
Sterile microcentrifuge tubes or test tubes[9]
-
Vortex mixer
-
Analytical balance
Methodology:
-
Determine Experimental Parameters: Define the desired infusion rate (e.g., 400-1000 ng/kg/min for mice, 200-400 ng/min for rats), infusion duration, and the type of osmotic pump.[5][7][8] The pump model will dictate the total volume and infusion rate per hour.
-
Calculate Angiotensin II Concentration:
-
Use the following formula to calculate the total amount of Ang II needed per pump:
-
Total Ang II (mg) = [Dose (ng/kg/min) x Body Weight (kg) x 1440 (min/day) x Duration (days)] / 1,000,000 (ng/mg)
-
-
Calculate the required concentration for the pump's reservoir:
-
Concentration (mg/mL) = Total Ang II (mg) / Pump Reservoir Volume (mL)
-
-
It is recommended to prepare a stock solution with a slightly higher volume than required to account for any loss during filling.[9]
-
-
Prepare Angiotensin II Solution:
-
On the day of pump filling, weigh the required amount of lyophilized Ang II powder.
-
Dissolve the powder in pre-cooled (4°C) sterile saline or another appropriate vehicle like 0.001N acetic acid.[5][8]
-
Gently vortex until the powder is completely dissolved. Keep the solution on ice to maintain stability.[5]
-
-
Fill the Osmotic Pumps:
-
Work in a sterile environment (e.g., a laminar flow hood).[7]
-
Attach the sterile filling needle to a 1 cc syringe.
-
Draw the prepared Ang II solution into the syringe, ensuring no air bubbles are present.[10]
-
Hold the osmotic pump upright and insert the filling needle into the opening, extending it as far as it will go.
-
Inject the solution slowly and steadily until the pump reservoir is full and a small amount of solution is displaced from the opening.[10]
-
Remove the needle and insert the flow moderator, pressing it in firmly until it is flush with the pump surface.[7] This seals the pump.
-
-
Pump Priming (Incubation):
-
For many pump models, a pre-implantation incubation is necessary to ensure immediate delivery upon implantation.[11]
-
Place the filled pumps in sterile saline at 37°C for at least 24-48 hours before surgery, as recommended by the manufacturer.[5][11] This allows the osmotic layer to become hydrated and begin pumping at a steady rate.
-
Protocol 2: Surgical Implantation of Osmotic Pumps
This protocol describes the subcutaneous implantation of the prepared osmotic pump into a rodent. All procedures must be approved by the institution's animal care and use committee.[12]
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine mixture)[8][13]
-
Surgical instruments (scissors, forceps, hemostat, wound clips or sutures)[13]
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol[13]
-
Heating pad to maintain body temperature[5]
-
Post-operative analgesic
Methodology:
-
Animal Preparation:
-
Anesthetize the rodent using an approved anesthetic protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the fur from the surgical site, typically the mid-scapular region on the back.[13]
-
Apply a veterinary ophthalmic ointment to the eyes to prevent drying.[13]
-
Place the animal on a sterile surgical drape over a heating pad set to 37°C.
-
Disinfect the surgical site by scrubbing with povidone-iodine followed by 70% ethanol, repeating three times.[13]
-
-
Incision and Pocket Formation:
-
Using sterile scissors, make a small (~1 cm) incision in the skin at the base of the neck or between the shoulder blades.[13]
-
Insert a closed hemostat into the incision and gently advance it subcutaneously towards the flank to create a pocket for the pump.[10][13] Open and close the hemostat to widen the pocket, ensuring it is large enough to hold the pump without stretching the skin.
-
-
Pump Implantation:
-
Gently insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[13]
-
-
Wound Closure and Recovery:
-
Close the skin incision using wound clips or absorbable sutures.[5][13]
-
Administer a post-operative analgesic as per the approved protocol.
-
Place the animal in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.[5] The animal should be single-housed for at least 24 hours to prevent other animals from disturbing the surgical site.
-
Protocol 3: Blood Pressure Monitoring
Accurate blood pressure measurement is critical for verifying the hypertensive phenotype. Radiotelemetry is the gold standard, providing continuous and direct measurements in conscious, unrestrained animals.[14] The tail-cuff method is a non-invasive alternative, though it can be influenced by animal stress.[12][14]
Methodology A: Radiotelemetry (Gold Standard)
-
Transmitter Implantation: This is a separate, highly specialized surgical procedure performed prior to osmotic pump implantation. The catheter is typically placed in the carotid artery or abdominal aorta.[14] Allow for a recovery period of at least 7-10 days before any other procedures.[12]
-
Data Acquisition:
-
Record baseline blood pressure for several days before Ang II infusion begins.
-
House animals on receiver plates that collect the telemetry signal.
-
Data acquisition software records systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate and activity, continuously.[12]
-
Methodology B: Tail-Cuff Plethysmography (Non-Invasive)
-
Animal Training: To minimize stress-induced blood pressure elevation, acclimate the animals to the restraining device and cuff inflation for several days before baseline measurements begin.[12]
-
Measurement Procedure:
-
Place the conscious rodent into a restrainer on a heated platform to promote vasodilation of the tail artery.
-
Fit the occlusion and sensor cuffs to the base of the tail.
-
The system will automatically inflate and deflate the cuffs to detect blood flow and calculate systolic and diastolic blood pressure.
-
Obtain several consecutive readings and average them for a final value. Measurements are typically taken at the same time each day to minimize circadian variability.
-
Protocol 4: Assessment of End-Organ Damage
At the end of the study period (e.g., 28 days), tissues are collected to assess the pathological consequences of chronic hypertension.
Methodology:
-
Euthanasia and Tissue Collection:
-
Euthanize the animal using an approved method.
-
Collect blood via cardiac puncture for analysis of biochemical markers.
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Harvest key organs such as the heart, kidneys, and aorta.[7]
-
-
Cardiac Hypertrophy Assessment:
-
Dissect and weigh the heart. Calculate the heart weight to body weight ratio (HW/BW) or heart weight to tibia length ratio as an index of hypertrophy.[4]
-
-
Histological Analysis:
-
Fix tissues in 10% neutral buffered formalin or 4% PFA.
-
Embed tissues in paraffin (B1166041) and cut sections (4-5 µm).
-
Perform staining to assess pathology:
-
-
Biochemical and Molecular Analysis:
-
Serum/Plasma Markers: Measure markers of kidney injury (e.g., Blood Urea Nitrogen (BUN), creatinine) and cardiac stress (e.g., natriuretic peptides).
-
Gene/Protein Expression: Use techniques like qPCR, Western blotting, or immunohistochemistry on tissue homogenates to measure markers of inflammation (e.g., IL-6), fibrosis (e.g., TGF-β, collagen I/III), and oxidative stress (e.g., NADPH oxidase subunits).[16][17]
-
Data Presentation and Expected Outcomes
Quantitative Data Summary
Table 1: Recommended Angiotensin II Dosing Regimens and Duration
| Rodent Model | Typical Dose Range | Route | Duration | Key Reference(s) |
|---|---|---|---|---|
| Mouse (e.g., C57BL/6, ApoE-/-) | 400 - 1,000 ng/kg/min | Subcutaneous | 14 - 28 days | [5][7][18] |
| Rat (e.g., Sprague-Dawley, Wistar) | Pressor: 300 - 350 ng/min | Subcutaneous or IV | 6 - 28 days | [8][12] |
| Rat (e.g., Sprague-Dawley) | Subpressor: 50 ng/kg/min | Intravenous | 13 days |[12] |
Table 2: Expected Hemodynamic Changes in Rodents with Ang II Infusion
| Parameter | Method | Expected Change (vs. Control) | Notes | Key Reference(s) |
|---|---|---|---|---|
| Systolic Blood Pressure (SBP) | Telemetry / Tail-Cuff | Increase of 25 - 60 mmHg | Increase is typically rapid within the first few days and sustained.[5][19] | [5][8][12][18] |
| Mean Arterial Pressure (MAP) | Telemetry | Increase of 30 - 80 mmHg | Telemetry provides the most accurate MAP measurement. | [8][20] |
| Heart Rate (HR) | Telemetry | Variable (may decrease, increase, or show no change) | Baroreflex responses can influence heart rate. |[21] |
Table 3: Common Markers of Angiotensin II-Induced End-Organ Damage
| Organ | Pathological Feature | Assessment Method | Expected Outcome | Key Reference(s) |
|---|---|---|---|---|
| Heart | Hypertrophy | Heart Weight / Body Weight Ratio | Significant increase in the ratio.[4] | [4][22] |
| Fibrosis | Masson's Trichrome / Picrosirius Red Staining | Increased interstitial and perivascular collagen deposition.[6] | [6][22] | |
| Gene Expression | qPCR / Western Blot | Upregulation of fibrotic (TGF-β) and hypertrophic (ANP, BNP) markers. | [6] | |
| Kidney | Vascular Injury | H&E Staining | Concentric mural hypertrophy, fibrinoid necrosis ("onion-skin" pattern).[8] | [8][15] |
| Fibrosis/Sclerosis | PAS / Trichrome Staining | Glomerulosclerosis, tubular atrophy, interstitial fibrosis.[15] | ||
| Function | Serum BUN / Creatinine | Elevation indicates impaired renal function.[18] | [18] | |
| Vasculature | Endothelial Dysfunction | Functional Assays | Impaired vasodilation. | [1] |
| Inflammation | Immunohistochemistry | Increased infiltration of inflammatory cells (e.g., macrophages). | [6] |
| | Oxidative Stress | DHE Staining / Biomarkers | Increased reactive oxygen species (ROS) production.[16][18] |[16][18] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for inducing hypertension with Angiotensin II.
Angiotensin II Signaling Pathway
Caption: Key signaling pathways activated by Angiotensin II via the AT1 receptor.
References
- 1. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II-induced Hypertension Mouse Model - InnoSer [innoserlaboratories.com]
- 5. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Video: Improved Renal Denervation Mitigated Hypertension Induced by Angiotensin II Infusion [jove.com]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A subpressor dose of angiotensin II elevates blood pressure in a normotensive rat model by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renin-Angiotensin System Induced Secondary Hypertension: The Alteration of Kidney Function and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiotensin II-induced hypertension dose-dependently leads to oxidative stress and DNA damage in mouse kidneys and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Telemetric Blood Pressure Assessment in Angiotensin II-Infused ApoE-/- Mice: 28 Day Natural History and Comparison to Tail-Cuff Measurements | PLOS One [journals.plos.org]
- 20. ahajournals.org [ahajournals.org]
- 21. ahajournals.org [ahajournals.org]
- 22. Angiotensin II causes hypertension and cardiac hypertrophy through its receptors in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of Angiotensin III Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin III (Ang III) is a biologically active heptapeptide (B1575542) of the renin-angiotensin system (RAS), formed by the enzymatic cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A.[1] While Ang II is a potent vasoconstrictor, Ang III exhibits only 30-40% of the vasopressor activity of Ang II but is nearly equipotent in stimulating aldosterone (B195564) release from the adrenal glands and vasopressin from the brain.[2][3] Ang III exerts its effects by binding to the same primary receptors as Ang II: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][4] Therefore, localizing the "this compound receptor" involves the immunohistochemical detection of AT1 and AT2 receptors in tissues of interest.
Understanding the specific tissue and cellular distribution of these receptors is critical for elucidating the physiological and pathophysiological roles of Ang III. This is particularly relevant in the kidney, where the Ang III/AT2 receptor axis is implicated in promoting natriuresis (sodium excretion), and in the brain and adrenal glands, where it modulates hormone release and cardiovascular control.[2][5][6]
Critical Consideration: Antibody Specificity
A significant challenge in the immunohistochemical study of angiotensin receptors is the lack of specificity of many commercially available antibodies, particularly for the AT1 receptor.[7] Several studies have demonstrated that different antibodies produce varied and sometimes non-specific staining patterns, even when tested on tissues from knockout mice lacking the target receptor.[7]
Best Practices for Antibody Selection and Validation:
-
Thorough Review: Scrutinize manufacturer datasheets and published literature for evidence of validation, such as Western blotting on tissues from knockout animals or transfected cells.[7][8]
-
Use of Controls: Always include appropriate controls in your experiments. This includes negative controls (omitting the primary antibody) and, ideally, positive controls using tissues or cell lines with known receptor expression. Preadsorption of the antibody with its immunizing peptide should also be performed to confirm binding specificity.[8]
-
Orthogonal Validation: Whenever possible, confirm IHC findings with other methods, such as in-situ hybridization, autoradiography, or targeted mass spectrometry-based assays, which offer a non-antibody-based approach to receptor quantification.[9][10]
Localization of this compound Receptors (AT1 & AT2)
Immunohistochemical studies have identified AT1 and AT2 receptors in a variety of tissues:
-
Kidney: Both AT1 and AT2 receptors are localized in the proximal tubules.[2][6] AT1 receptor activation promotes sodium reabsorption, whereas the Ang III/AT2 receptor signaling pathway promotes natriuresis.[2][11] High densities of AT1 receptors are also found in the renal glomeruli and medullary interstitial cells.[9]
-
Adrenal Gland: The adrenal gland is a primary target for angiotensin peptides. In the normal adrenal cortex, the AT1 receptor subtype is prevalent and is found mainly on cell membranes, with some staining in the cytoplasm and nuclei.[12][13] The AT2 receptor is more dominant in the adrenal medulla.[13] Ang III stimulates aldosterone secretion from the adrenal gland, an effect partially mediated by the AT2 receptor.[5]
-
Brain: AT1 receptors are distributed in regions critical for blood pressure control, including the paraventricular and supraoptic nuclei, subfornical organ, and nucleus of the solitary tract.[14][15] The AT2 receptor is also present in the brain, and its activation is associated with neuroprotective effects.[15]
-
Cardiovascular System: AT1 receptors are found in vascular smooth muscle cells and in the heart, particularly associated with the conduction system.[9][16]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound and its receptors.
Table 1: Renal AT2 Receptor (AT2R) Density in Response to this compound Infusion
| Animal Model | Treatment | Apical Membrane AT2R Density (Relative Fluorescence Units) |
| Wistar-Kyoto (WKY) Rat | Vehicle | 1.00 ± 0.12 |
| Wistar-Kyoto (WKY) Rat | This compound | 2.25 ± 0.25** |
| Spontaneously Hypertensive Rat (SHR) | Vehicle | 1.10 ± 0.15 |
| Spontaneously Hypertensive Rat (SHR) | This compound | 1.20 ± 0.18 |
| *Data adapted from Kemp et al. (2019).[11] Ang III infusion significantly increased AT2R density in the renal proximal tubule cell apical membranes of normal (WKY) rats but not in prehypertensive (SHR) rats. *P<0.01 vs. Vehicle. |
Table 2: Renal Angiotensin Peptide Levels in Response to this compound Infusion
| Animal Model | Treatment | Renal Angiotensin II (pg/g tissue) | Renal this compound (pg/g tissue) |
| Wistar-Kyoto (WKY) Rat | Vehicle | 162 ± 29 | 528 ± 107 |
| Wistar-Kyoto (WKY) Rat | This compound | 250 ± 35 | 1250 ± 150** |
| Spontaneously Hypertensive Rat (SHR) | Vehicle | 164 ± 29 | 394 ± 68 |
| Spontaneously Hypertensive Rat (SHR) | This compound | 180 ± 32 | 850 ± 120 |
| *Data adapted from Kemp et al. (2019).[11] *P<0.05, *P<0.01 vs. respective vehicle treatment. |
Signaling Pathways
Ang III interacts with AT1 and AT2 receptors, which trigger opposing downstream signaling cascades. The classical RAS axis involves Ang II/AT1R signaling, which is generally pro-hypertensive. In contrast, the Ang III/AT2R axis can act as a counter-regulatory pathway, particularly in the kidney.[2][17]
Caption: Opposing signaling pathways activated by this compound.
Detailed Experimental Protocols
The following is a generalized protocol for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissues, synthesized from standard methodologies.[18][19] Optimization is required for specific antibodies and tissues.
Protocol 1: Immunohistochemistry for FFPE Sections
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 1 minute. d. Immerse in 70% Ethanol: 1 minute. e. Rinse thoroughly in distilled water for 5 minutes.[18][19]
2. Antigen Retrieval:
- This step is crucial for unmasking epitopes cross-linked by formalin fixation.
- Method: Heat-Induced Epitope Retrieval (HIER) a. Choose an appropriate retrieval buffer. Common choices include:
- Sodium Citrate Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0.[18][20]
- Tris-EDTA Buffer: 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0.[20] b. Immerse slides in the chosen buffer within a slide container. c. Heat the container using a pressure cooker, steamer, or microwave. A typical condition is heating in a steamer for 30 minutes.[18] d. Allow slides to cool in the same buffer for at least 30 minutes at room temperature.
3. Peroxidase Blocking: a. To block endogenous peroxidase activity, incubate sections in a solution of 3% hydrogen peroxide in methanol (B129727) or PBS for 10-40 minutes at room temperature.[18] b. Wash slides 2 times for 5 minutes each in PBS.
4. Blocking (Non-specific Binding): a. Use a PAP pen to draw a hydrophobic barrier around the tissue section. b. Incubate the section with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody, 1% BSA in PBS) for 1 hour in a humidified chamber at room temperature.[8][18]
5. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-AT1R or anti-AT2R) to its optimal concentration in the blocking buffer. b. Drain the blocking buffer from the slides (do not wash). c. Apply the diluted primary antibody to the sections. d. Incubate overnight at 4°C in a humidified chamber. This is generally preferred for better specific binding.[21]
6. Secondary Antibody Incubation: a. Wash slides 3 times for 5 minutes each in PBS. b. Apply a biotinylated or polymer-based secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit). c. Incubate for 30-60 minutes at room temperature in a humidified chamber.[18]
7. Detection: a. Wash slides 3 times for 5 minutes each in PBS. b. If using a biotin-based system, apply Streptavidin-HRP (Horseradish Peroxidase) conjugate (e.g., from an ABC kit) and incubate for 30 minutes at room temperature.[19] c. Wash slides 3 times for 5 minutes each in PBS. d. Apply the chromogen substrate, such as DAB (3,3'-Diaminobenzidine). Monitor the color development under a microscope (typically 2-10 minutes).[19] e. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting: a. Lightly counterstain the nuclei with Hematoxylin (B73222) for 30-60 seconds.[18] b. "Blue" the hematoxylin by rinsing in running tap water or a bluing agent. c. Dehydrate the sections through graded alcohols (e.g., 95% Ethanol, 100% Ethanol).[19] d. Clear in Xylene and coverslip using a permanent mounting medium.
Experimental Workflow
The following diagram illustrates the key stages of a typical immunohistochemistry experiment.
Caption: Standard workflow for immunohistochemistry on FFPE tissues.
References
- 1. scbt.com [scbt.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Validation of commercial Mas receptor antibodies for utilization in Western Blotting, immunofluorescence and immunohistochemistry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Decoding Angiotensin Receptors: TOMAHAQ‐Based Detection and Quantification of Angiotensin Type‐1 and Type‐2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defective Renal this compound and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical detection of angiotensin receptors AT1 and AT2 in adrenal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Immunohistochemical mapping of angiotensin AT1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Immunohistochemical expression of intrarenal renin angiotensin system components in response to tempol in rats fed a high salt diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lab.moffitt.org [lab.moffitt.org]
- 19. bosterbio.com [bosterbio.com]
- 20. IHC antigen retrieval protocol | Abcam [abcam.com]
- 21. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Fluorescently Labeled Angiotensin III for Receptor Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction The Renin-Angiotensin System (RAS) is a critical hormonal cascade for regulating blood pressure and fluid homeostasis.[1][2] The primary effector, Angiotensin II (Ang II), acts through two main G-protein coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[3][4] While AT1R activation mediates classical vasoconstrictive and proliferative effects, the AT2R often counterbalances these actions, promoting vasodilation, anti-inflammatory responses, and tissue protection.[4][5]
Angiotensin III (Ang III), a metabolite of Ang II, is an active heptapeptide (B1575542) that binds with high affinity to both AT1R and AT2R.[6][7] Notably, Ang III is considered a potent endogenous agonist for the AT2R, mediating important physiological effects such as natriuresis.[4][8] The development of selective tools to study AT2R function is crucial for exploring its therapeutic potential. Fluorescently labeled Ang III provides a powerful tool for visualizing receptor distribution, trafficking, and for use in high-throughput binding assays, offering a non-radioactive alternative for receptor characterization.[9][10]
Quantitative Data: Ligand Binding Affinities
The following table summarizes the binding affinities of this compound and other relevant ligands at the AT1 and AT2 receptors, as determined in competitive binding assays using HEK-293 cells transfected with either receptor subtype.[3][6]
| Ligand | Receptor Subtype | IC50 (nM) | Affinity Rank Order at AT2R | Selectivity | Reference |
| This compound | AT1R | 1.34 | N/A | High affinity for both AT1R and AT2R.[6][7] | [3][6] |
| AT2R | 0.89 | 3 | Substantial AT2R selectivity over AT1R.[6] | [3][6] | |
| Angiotensin II | AT1R | 1.15 | N/A | High affinity for both receptors.[3] | [3][6] |
| AT2R | 0.84 | 2 | Slight preferential affinity for AT2R.[3] | [3][6] | |
| CGP42112 (Agonist) | AT2R | 0.22 | 1 | Highly selective for AT2R. | [3][6] |
| Compound 21 (Agonist) | AT2R | 1.25 | 4 | Selective non-peptide AT2R agonist.[3] | [3][6] |
| PD123319 (Antagonist) | AT2R | 2.13 | 5 | Highly selective for AT2R.[3] | [3][6] |
| Angiotensin IV | AT2R | 48.6 | 6 | 200-fold selectivity over AT1R.[7] | [3][6][7] |
| Ang-(1-7) | AT2R | 246 | 7 | Modest affinity at AT2R.[6][7] | [3][6][7] |
AT2 Receptor Signaling Pathway
Activation of the AT2R by this compound initiates a distinct signaling cascade that opposes many AT1R-mediated actions. The AT2R couples to inhibitory G-proteins (Gαi/o) and G-protein-independent pathways.[5] This activation leads to the stimulation of various protein phosphatases, including Src homology phosphatase-1 (SHP-1), Protein phosphatase 2A (PP2A), and mitogen-activated protein kinase phosphatase 1 (MKP-1).[5][11] A key downstream effect, particularly in the kidney, is the promotion of vasodilation and natriuresis, often involving the release of nitric oxide (NO).[4][12]
References
- 1. 4-[18F]Fluoro-2-D-methyl-3-mercaptopropanoyl-L-proline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radiotracers for Molecular Imaging of Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Defective Renal this compound and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorimetric binding assay for angiotensin II and kinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Note & Protocols: Quantifying Angiotensin III Converting Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. While Angiotensin II (Ang II) is the most potent vasoconstrictor in this system, its metabolite, Angiotensin III (Ang III), also possesses significant biological activity. Ang III is formed from Ang II by the removal of the N-terminal aspartic acid residue, a reaction primarily catalyzed by the zinc-dependent metalloprotease Aminopeptidase (B13392206) A (APA).[1][2][3][4] Ang III exhibits 100% of the aldosterone-producing activity of Ang II and about 40% of its pressor activity.[2] In specific tissues like the kidney and brain, Ang III is a key effector peptide, playing a crucial role in phenomena such as natriuresis and the central regulation of blood pressure.[1][3][5]
Given the distinct physiological roles of Ang III, accurately quantifying the activity of its converting enzyme, APA, is essential for understanding the nuances of the RAS in various pathological conditions and for the development of novel therapeutic agents targeting this pathway.[6] This document provides detailed protocols for two common methods used to quantify this compound converting enzyme activity: a high-throughput fluorometric assay and a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway: Angiotensin II Metabolism
The conversion of Angiotensin II is a key metabolic pathway within the RAS. Angiotensin II is converted to this compound by Aminopeptidase A (APA). Subsequently, this compound is metabolized to Angiotensin IV by Aminopeptidase N (APN).[1][3][4] Specific inhibitors exist for these enzymes, allowing for the dissection of their individual contributions. For instance, EC-33 selectively inhibits APA, while PC-18 is a potent inhibitor of APN.[1][4]
Caption: Metabolic pathway of Angiotensin II to this compound and IV.
Protocol 1: Fluorometric Assay for Aminopeptidase Activity
This protocol describes a method for measuring the activity of Ang III converting enzyme (Aminopeptidase A) in biological samples using a fluorogenic substrate. This approach is suitable for high-throughput screening and provides a rapid assessment of total aminopeptidase activity that can be further dissected using specific inhibitors. The principle is based on the enzymatic cleavage of a non-fluorescent substrate to release a highly fluorescent product.[7][8]
Experimental Workflow: Fluorometric Assay
Caption: General workflow for the fluorometric aminopeptidase assay.
Materials and Reagents
-
96-well black, flat-bottom microplate
-
Microplate fluorometer
-
Assay Buffer (e.g., 25 mM Tris, pH 7.4)
-
Fluorogenic Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) or similar aminopeptidase substrate.
-
Fluorescence Standard: 7-Amino-4-methylcoumarin (AMC)
-
APA Inhibitor (optional): EC-33 for specificity testing.[4]
-
APN Inhibitor (optional): Bestatin or PC-18 to inhibit other aminopeptidases.[8]
-
Protein Assay Kit (e.g., BCA)
-
Biological Sample: Tissue homogenate, cell lysate, or plasma.
Procedure
-
Sample Preparation:
-
Tissues: Homogenize 10-20 mg of tissue in 200 µL of ice-cold Assay Buffer.
-
Cells: Lyse 1-2 million cells in 200 µL of ice-cold Assay Buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay and determine its protein concentration.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of AMC standard in DMSO.
-
Create a series of dilutions in Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 µM) to generate a standard curve.
-
-
Assay Protocol:
-
Add 50 µL of the diluted standards to separate wells of the 96-well plate.
-
Add 10-50 µL of sample supernatant to other wells. To test for APA-specific activity, pre-incubate a parallel set of samples with an APA inhibitor (e.g., EC-33) for 15 minutes.
-
Adjust the volume in all sample and standard wells to 90 µL with Assay Buffer.
-
Prepare a Substrate Mix by diluting the Leu-AMC stock solution to a final working concentration (e.g., 200 µM) in Assay Buffer.
-
Start the reaction by adding 10 µL of the Substrate Mix to each well (for a final volume of 100 µL). Do not add substrate to the standard wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes (Excitation/Emission = 368/460 nm).[7]
-
Data Analysis
-
Plot the fluorescence values for the AMC standards to generate a standard curve.
-
Calculate the slope of the linear portion of the kinetic curve for each sample (ΔRFU/min).
-
Convert the ΔRFU/min to nmol/min using the AMC standard curve.
-
Calculate the specific activity using the following formula: Specific Activity (nmol/min/mg) = (Activity from step 3) / (Protein amount in mg)
Protocol 2: LC-MS/MS for Direct Quantification of Angiotensin Conversion
This protocol provides a highly sensitive and specific method for directly measuring the conversion of Ang II to Ang III by quantifying the peptides in a biological sample after incubation. It is the gold standard for confirming enzyme activity and is invaluable for detailed kinetic studies and drug development.
Experimental Workflow: LC-MS/MS Assay
Caption: Workflow for quantifying Ang II and Ang III via LC-MS/MS.
Materials and Reagents
-
LC-MS/MS System (e.g., Q-ToF or Triple Quadrupole)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 Sep-Pak)
-
Angiotensin II and this compound peptide standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₅¹⁵N₁-Ang IV)[9]
-
Sample: Tissue homogenate, cell culture media, plasma.
-
Solvents: HPLC-grade acetonitrile (B52724), water, and formic acid.
Procedure
-
Enzymatic Reaction:
-
Incubate a known amount of sample protein with a saturating concentration of Angiotensin II (e.g., 1 µM) in an appropriate buffer at 37°C.
-
Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold 0.1% formic acid and adding peptidase inhibitors.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% formic acid in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts and hydrophilic impurities.
-
Elute the angiotensin peptides with an acetonitrile/water mixture (e.g., 80% acetonitrile with 0.1% formic acid).
-
Dry the eluted sample under vacuum and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient to separate Ang II and Ang III (e.g., 5-50% B over 5 minutes).
-
-
MS/MS Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for Q-ToF instruments. Select specific precursor-to-product ion transitions for Ang II and Ang III.
-
-
Data Analysis
-
Integrate the peak areas for Ang II and Ang III at each time point.
-
Normalize the peak areas to the internal standard.
-
Calculate the amount of Ang III produced over time. The rate of Ang III formation is a direct measure of the Ang III converting enzyme activity.
-
Activity can be expressed as pmol of Ang III formed per minute per mg of protein.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the measurement of this compound converting enzyme activity.
Table 1: Inhibitor Constants for Aminopeptidases in the RAS
| Inhibitor | Target Enzyme | Ki Value (µmol/L) | Reference(s) |
| EC-33 | Aminopeptidase A (APA) | 0.29 | [1][4] |
| Aminopeptidase N (APN) | 25 | [1][4] | |
| PC-18 | Aminopeptidase N (APN) | 0.008 | [1] |
| Aminopeptidase A (APA) | 17.2 | [1] |
This table highlights the selectivity of commonly used inhibitors.
Table 2: Example LC-MS/MS Parameters for Angiotensin Peptides
| Peptide | Precursor Ion (m/z) | Charge State | Product Ion (m/z) | Reference(s) |
| Angiotensin II | 523.77 | [M+2H]²⁺ | 616.3 | |
| This compound | 457.76 | [M+2H]²⁺ | 587.3 | [9] |
Note: Specific m/z transitions may vary depending on the instrument and optimization. These values serve as a starting point.
Table 3: LC-MS/MS Method Performance
| Parameter | Ang II | Ang-(1-7) | Reference(s) |
| Lower Limit of Quantification | 10 pg/mg | 10 pg/mg | |
| Intra-batch Precision (%RSD) | 12.7% | 24.0% | |
| Accuracy (% Recovery) | 100.2–116.0% | 84.0–123.0% |
This data, from a study quantifying multiple angiotensin peptides, illustrates the typical performance of an LC-MS/MS assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. Conversion of renal angiotensin II to this compound is critical for AT2 receptor-mediated natriuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Tissue Bath Studies of Angiotensin III Vasoconstriction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with angiotensin II (Ang II) being its most potent vasoconstrictor peptide. However, other bioactive metabolites of the RAS, such as angiotensin III (Ang III), also play significant roles in vascular tone regulation. Ang III is formed from Ang II by the action of aminopeptidase (B13392206) A (APA) and exerts its effects primarily through angiotensin type 1 (AT1) and type 2 (AT2) receptors.[1] Ex vivo tissue bath studies provide a robust and controlled environment to investigate the direct vasoconstrictor effects of Ang III on isolated blood vessels, allowing for the characterization of its potency, efficacy, and underlying signaling mechanisms.
These application notes provide detailed protocols for conducting ex vivo tissue bath experiments to assess Ang III-induced vasoconstriction, methods for data analysis, and a summary of expected quantitative outcomes. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the experimental procedures and their biological context.
Experimental Protocols
Protocol 1: Preparation of Isolated Vascular Rings
This protocol describes the dissection and preparation of vascular rings from sources such as rat aorta or human saphenous vein for use in tissue bath studies.
Materials:
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Surgical thread (e.g., 4-0 silk)
Procedure:
-
Tissue Harvest: Euthanize the experimental animal according to approved institutional guidelines. Immediately excise the desired blood vessel (e.g., thoracic aorta, saphenous vein) and place it in ice-cold PSS.
-
Cleaning: Under a dissection microscope, carefully remove any adhering perivascular fat and connective tissue from the exterior of the blood vessel.
-
Ring Preparation: Cut the cleaned vessel into rings of 2-4 mm in length. Take care to avoid stretching or damaging the tissue.
-
(Optional) Endothelium Denudation: To investigate the role of the endothelium, it can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick. Successful denudation can be confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) in a pre-constricted vessel.
-
Mounting: Suspend each vascular ring between two L-shaped stainless-steel hooks or wires in the organ bath chamber. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
Protocol 2: Ex Vivo Vasoconstriction Assay in Tissue Baths
This protocol outlines the procedure for measuring the contractile responses of isolated vascular rings to this compound.
Materials:
-
Tissue bath system with temperature control and aeration
-
Isometric force transducer and data acquisition system
-
This compound (lyophilized powder)
-
Sterile distilled water or appropriate solvent for Ang III
-
Potassium Chloride (KCl) solution (e.g., 80 mM)
-
Agonists, antagonists, and inhibitors as required (e.g., Ang II, Losartan, PD123319, Amastatin)
Procedure:
-
Setup: Fill the organ bath chambers with PSS and maintain the temperature at 37°C. Continuously bubble the PSS with carbogen gas.
-
Equilibration: Mount the vascular rings in the organ baths and allow them to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta). During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
Viability Check: After equilibration, contract the tissues with a standardized dose of KCl (e.g., 80 mM) to assess their viability and obtain a reference maximum contraction. Wash the tissues with PSS and allow them to return to baseline tension.
-
Concentration-Response Curve Construction:
-
Add Ang III to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 3 µM).
-
Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
-
Investigation of Mechanisms (Optional):
-
To identify the receptor subtype involved, pre-incubate the tissues with a selective antagonist (e.g., Losartan for AT1 receptors, PD123319 for AT2 receptors) for 20-30 minutes before constructing the Ang III concentration-response curve.
-
To assess the role of endogenous peptidases in Ang III degradation, pre-incubate the tissues with a peptidase inhibitor like amastatin (B1665947).
-
-
Data Analysis:
-
Express the contractile response to Ang III as a percentage of the maximum contraction induced by KCl.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
-
Data Presentation
The following tables summarize quantitative data from ex vivo studies on angiotensin-induced vasoconstriction.
Table 1: Comparative Potency and Efficacy of Angiotensin Peptides in Human Saphenous Vein
| Peptide | EC50 (nM) | Relative Potency (vs. Ang II) | Emax (% of KCl max) |
| Angiotensin II | 4.8 ± 1.2 | 1 | 98 ± 5 |
| This compound | 76 ± 15 | 1/16 | 95 ± 6 |
| Angiotensin IV | ~13,000 | ~1/2700 | 92 ± 7 |
Data adapted from a study on endothelium-denuded human saphenous vein.[1]
Table 2: Effect of Inhibitors on this compound-Induced Vasoconstriction in Human Saphenous Vein
| Condition | This compound EC50 (nM) | Fold-Shift in Potency |
| Control | 76 ± 15 | - |
| + Amastatin (10 µM) | 4.8 ± 1.1 | ~16-fold increase |
| + Losartan (10 nM) | 240 ± 30 | ~3-fold decrease |
| + Losartan (100 nM) | >1000 | >13-fold decrease |
| + PD123177 (1 µM) | 72 ± 13 | No significant change |
Amastatin is an aminopeptidase inhibitor. Losartan is a selective AT1 receptor antagonist. PD123177 is a selective AT2 receptor antagonist.[1]
Visualizations
Signaling Pathway
Caption: Signaling cascade of this compound-induced vasoconstriction via the AT1 receptor.
Experimental Workflow
Caption: Workflow for ex vivo tissue bath vasoconstriction studies of this compound.
Discussion
The protocols and data presented here provide a framework for investigating the vasoconstrictor properties of this compound. Key considerations for these experiments include:
-
Tissue Viability: Ensuring the health of the isolated vascular tissue is paramount for obtaining reliable and reproducible results. Careful dissection and adherence to the equilibration protocol are essential.
-
Endogenous Peptidases: The potency of Ang III can be significantly influenced by the activity of aminopeptidases in the tissue preparation.[1] The inclusion of peptidase inhibitors like amastatin can help to elucidate the direct effects of Ang III.
-
Receptor Specificity: The use of selective AT1 and AT2 receptor antagonists is crucial for dissecting the contribution of each receptor subtype to the observed vascular response. The data consistently show that the vasoconstrictor effects of Ang III are mediated by AT1 receptors.[1]
-
Tachyphylaxis: It is important to note that repeated exposure to angiotensin peptides can lead to tachyphylaxis (a rapid decrease in response).[1] A sufficient washout period between concentration-response curves is necessary if multiple curves are generated from the same tissue.
References
Application Notes and Protocols for Assessing Angiotensin III Effects on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin III (Ang III) is a biologically active peptide of the renin-angiotensin system (RAS) that plays a role in regulating various physiological processes, including cell proliferation. Understanding the effects of Ang III on cell growth is crucial for research in cardiovascular diseases, oncology, and other fields. These application notes provide detailed protocols for assessing the impact of Ang III on cell proliferation, including methods for quantifying cell viability and DNA synthesis, and for analyzing key signaling pathways involved.
Data Presentation: Quantitative Effects of this compound on Cell Proliferation
The following tables summarize the dose-dependent effects of this compound on the proliferation of different cell types as reported in the scientific literature.
Table 1: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Cell Type | Assay | This compound Concentration | Proliferation Effect (% of Control) | Citation |
| Rat Aortic VSMC | DNA Synthesis | 10 nM | ~150% | [1] |
| Rat Aortic VSMC | DNA Synthesis | 100 nM | ~200% | [1] |
| Rat Aortic VSMC | DNA Synthesis | 1 µM | ~220% | [1] |
Table 2: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | Assay | This compound Concentration | Proliferation Effect (% of Control) | Citation |
| DU-145 | MTT Assay | 10 nM | Inhibition to ~85% | [2] |
| DU-145 | MTT Assay | 100 nM | Inhibition to ~75% | [2] |
| DU-145 | MTT Assay | 1 µM | Inhibition to ~70% | [2] |
Key Experiments and Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on cell proliferation.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free or low-serum culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
BrdU Assay for DNA Synthesis
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells.[5]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the labeling medium and wash the cells with PBS.
-
Fix the cells by adding a fixing/denaturing solution (e.g., 3.7% formaldehyde (B43269) in PBS followed by 2N HCl) for 30 minutes at room temperature.[6]
-
Neutralize the acid with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).[5]
-
-
Immunodetection:
-
Wash the wells with PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Add an anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
-
Substrate Addition and Measurement:
-
Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Incubate until a color develops, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
CyQUANT® Cell Proliferation Assay
The CyQUANT® assay is a fluorescence-based method for quantifying cell number by measuring cellular DNA content.[7][8]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
-
Cell Lysis and Dye Addition:
-
At the end of the treatment period, remove the culture medium.
-
Freeze the plate at -80°C for at least 1 hour or until ready to assay.
-
Thaw the plate at room temperature.
-
Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's instructions.[9]
-
Add 200 µL of the working solution to each well.
-
-
Incubation and Fluorescence Measurement:
Western Blot Analysis of Signaling Pathways
Western blotting can be used to assess the activation of key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, by detecting the phosphorylation of key proteins.[10]
Protocol:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway in Cell Proliferation
References
- 1. This compound induces p38 Mitogen-activated protein kinase leading to proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II and its fragments (angiotensins III and IV) decrease the growth of DU-145 prostate cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor standard curve in angiotensin III ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with your Angiotensin III ELISA experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical standard curve range for an this compound ELISA kit?
A typical standard curve range for an this compound ELISA kit can vary between manufacturers. However, common ranges are approximately 7.81 pg/mL to 500 pg/mL or 0.1 ng/mL to 100 ng/mL.[1][2] Always refer to the kit-specific manual for the exact range.
Q2: My this compound peptide standards seem to be degrading quickly. How can I improve their stability?
Angiotensin peptides can be unstable in aqueous solutions.[3] To improve stability, it is recommended to reconstitute the lyophilized standard shortly before performing the assay, ideally within 15 minutes.[1] Avoid multiple freeze-thaw cycles and store aliquots on ice for short-term use.[3] For longer-term storage, follow the manufacturer's instructions, which typically involve storing at -20°C or below.
Q3: What type of curve-fitting model is best for an this compound ELISA?
Many this compound ELISAs are competitive assays, which result in a sigmoidal curve. For this type of curve, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended.[4] If your plate reader software does not support these models, a log-log or semi-log plot can also be used.[1] It is crucial to use the curve fitting model suggested by the kit manufacturer for consistency.[4]
Q4: What is the underlying principle of a competitive this compound ELISA?
In a competitive ELISA for this compound, a known amount of labeled this compound competes with the unlabeled this compound in your sample or standards for a limited number of binding sites on a pre-coated antibody.[1] This results in an inverse relationship between the concentration of this compound in the sample and the signal produced.[1] Higher concentrations of this compound in the sample lead to a lower signal, and vice versa.
Troubleshooting Poor Standard Curves
A reliable standard curve is essential for accurate quantification of this compound. The following sections address common issues observed with standard curves and provide systematic troubleshooting guidance.
Issue 1: Low Optical Density (OD) or Weak Signal
A weak or absent signal across the entire standard curve can be frustrating. The table below outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components.[5] Ensure reagents have been stored at the recommended temperatures (e.g., 2-8°C or -20°C).[5][6] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for standards and antibodies.[4][6] Ensure reagents were prepared in the correct order as specified in the protocol.[6] |
| Inadequate Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit manual.[4] Ensure all reagents and the plate are brought to room temperature before use.[1][5] |
| Degraded Standard | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles.[3] Prepare standard dilutions fresh, just before use.[7] |
| Missed Step or Incorrect Reagent Addition | Carefully review the protocol to ensure all steps were performed in the correct sequence. |
Issue 2: High Background
High background can mask the signal from your standards and samples, reducing the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes.[8][9] Ensure complete aspiration of wash buffer from the wells after each wash.[1] |
| Contaminated Reagents or Buffers | Use fresh, sterile buffers and reagents.[8] Avoid cross-contamination between wells by using fresh pipette tips for each standard and sample.[6] |
| Excessive Antibody Concentration | If developing your own assay, you may need to titrate the primary or secondary antibody to an optimal concentration. For pre-configured kits, ensure the dilutions were made correctly. |
| Over-incubation | Strictly follow the recommended incubation times to prevent overdevelopment of the signal.[8] |
| Substrate Solution Exposed to Light | Protect the TMB substrate from light during storage and incubation.[10] |
Issue 3: Poor Linearity or Incorrect Curve Shape
An ideal standard curve should have a sigmoidal shape with a clear linear range. Deviations from this indicate a problem with the assay.
| Potential Cause | Observed Effect | Recommended Solution |
| Pipetting Error | Inconsistent replicates, non-monotonic curve (i.e., OD values do not consistently decrease with increasing concentration). | Use calibrated pipettes and proper pipetting technique.[6][11] Change pipette tips between each dilution.[6] |
| Incorrect Standard Dilutions | Flattening of the curve at the high or low end, or a shift in the entire curve. | Double-check the dilution calculations and the serial dilution process.[11] Do not perform serial dilutions directly in the microplate wells.[1] |
| Inappropriate Curve Fitting Model | Low R² value (ideally should be >0.99). | Use the curve fitting model recommended by the manufacturer (e.g., 4-PL or 5-PL).[4] |
| Plate Reader Settings | Inaccurate OD readings. | Ensure the plate reader is set to the correct wavelength (typically 450 nm for TMB substrates).[1] |
Issue 4: High Coefficient of Variation (CV)
High CV between replicate wells indicates a lack of precision in the assay. The CV should ideally be less than 20%.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Ensure tips are firmly seated.[6] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells.[1] |
| Uneven Washing | Ensure all wells are washed with the same volume and for the same duration. Automated plate washers can improve consistency.[8] |
| Edge Effects | Uneven temperature across the plate during incubation can cause variability in the outer wells. Use a plate sealer and place the plate in the center of the incubator.[5] |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate and remove them if present.[8] |
Experimental Protocols
Standard Dilution Protocol (Example)
This protocol is a general example and should be adapted based on the specific instructions in your this compound ELISA kit manual.
-
Reconstitute the Standard: Add the specified volume of diluent buffer to the lyophilized this compound standard. Allow it to sit at room temperature for 10 minutes, then mix gently.[1]
-
Prepare Dilution Tubes: Label a series of microcentrifuge tubes for your serial dilutions.
-
Perform Serial Dilutions:
-
Create the highest concentration standard as directed by the kit manual.
-
Perform a serial dilution by transferring a specified volume from the previous tube to the next, mixing thoroughly between each transfer. A 1:2 or 1:3 dilution series is common.[7]
-
-
Use Freshly Prepared Standards: Use the diluted standards within 15-20 minutes of preparation.[1]
Plate Washing Protocol
Proper washing is critical for reducing background and improving assay precision.
-
Aspirate: After incubation, completely aspirate the contents of the wells.
-
Add Wash Buffer: Add the specified volume of 1X wash buffer to each well (typically 300-350 µL).[1]
-
Soak (Optional but Recommended): Allow the wash buffer to sit in the wells for 1-2 minutes.[1]
-
Aspirate and Tap: Aspirate the wash buffer and then invert the plate, tapping it firmly on absorbent paper to remove any residual liquid.[1]
-
Repeat: Repeat the wash cycle for the number of times specified in the protocol (usually 3-5 times).[1][8]
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for a Poor Standard Curve
Caption: Troubleshooting workflow for a poor ELISA standard curve.
Renin-Angiotensin Signaling Pathway
Caption: Simplified Renin-Angiotensin signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. bma.ch [bma.ch]
- 3. researchgate.net [researchgate.net]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. biomatik.com [biomatik.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. maxanim.com [maxanim.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. arp1.com [arp1.com]
Technical Support Center: Troubleshooting High Background in Angiotensin III Immunoassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving high background issues encountered during Angiotensin III (Ang III) immunoassays. High background can significantly impact the accuracy and reliability of results, and this guide provides a structured approach to identifying and mitigating common causes.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound immunoassay?
High background refers to elevated signal intensity across the entire plate, including the blank and negative control wells. This increased "noise" can mask the specific signal from Ang III, leading to a reduced signal-to-noise ratio and decreased assay sensitivity. In a typical colorimetric ELISA, a high background is indicated by an unexpectedly high optical density (OD) reading in wells that should have little to no signal.
Q2: What are the most common causes of high background in a peptide immunoassay like the one for this compound?
The most frequent culprits for high background in Ang III immunoassays include:
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the microplate wells.[1][2]
-
Insufficient Washing: Incomplete removal of unbound reagents, such as antibodies or enzyme conjugates, during wash steps.[3][4]
-
Improper Antibody Concentration: Using a primary or secondary antibody concentration that is too high, leading to non-specific binding.[4]
-
Cross-Reactivity: The antibodies may be binding to other structurally similar angiotensin peptides (e.g., Angiotensin II, Angiotensin IV) or other molecules present in the sample.
-
Matrix Effects: Components in the biological sample (e.g., plasma, serum) can interfere with the assay, causing non-specific binding.
-
Reagent Contamination: Contamination of buffers, reagents, or samples with the analyte or other interfering substances.[5]
Q3: How can I systematically troubleshoot the source of high background in my this compound ELISA?
A systematic approach is crucial for efficiently identifying the source of high background. The following flowchart outlines a logical troubleshooting workflow.
Troubleshooting Guides
Inadequate Blocking
Issue: Non-specific binding of antibodies or other proteins to the microplate surface can cause high background. This occurs when the blocking buffer fails to cover all unoccupied sites on the well.[1][2]
Solutions:
-
Optimize Blocking Buffer Composition: There is no one-size-fits-all blocking buffer.[6] Different blocking agents should be tested to find the one that provides the highest signal-to-noise ratio. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial protein-free blocking buffers.[7]
-
Increase Blocking Buffer Concentration: If using a protein-based blocker like BSA, increasing the concentration (e.g., from 1% to 3% or 5%) may improve blocking efficiency.[8]
-
Extend Incubation Time: Increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can ensure more complete saturation of non-specific binding sites.[4]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (0.05% v/v) in the blocking buffer can help reduce hydrophobic interactions that contribute to non-specific binding.[9]
Data Presentation: Comparison of Blocking Buffers
| Blocking Buffer | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.85 | 0.45 | 4.1 |
| 5% BSA in PBS | 1.92 | 0.20 | 9.6 |
| 1% Casein in TBS | 2.10 | 0.15 | 14.0 |
| Commercial Protein-Free Blocker | 2.05 | 0.12 | 17.1 |
This table provides example data illustrating how different blocking buffers can impact the signal-to-noise ratio. Actual results may vary depending on the specific assay conditions.
Insufficient Washing
Issue: Incomplete removal of unbound reagents is a major contributor to high background. Residual primary or secondary antibodies, or enzyme conjugates, will generate a signal, obscuring the specific results.[3][4]
Solutions:
-
Increase the Number of Washes: Increase the number of wash cycles from the standard 3-4 washes to 5-6 washes.
-
Increase Wash Volume: Ensure that the volume of wash buffer is sufficient to completely fill the wells (e.g., 300-400 µL per well for a 96-well plate).[2]
-
Optimize Wash Buffer Composition: The addition of a detergent like Tween-20 to the wash buffer is crucial for reducing non-specific binding. The concentration can be optimized (typically between 0.05% and 0.1%).[3]
-
Introduce a Soaking Step: Allowing the wash buffer to soak in the wells for 1-2 minutes during each wash cycle can improve the removal of unbound reagents.[1]
-
Ensure Proper Aspiration: After the final wash, ensure that all residual wash buffer is completely removed by inverting the plate and tapping it firmly on a clean paper towel.
Experimental Protocol: Optimizing Wash Buffer Detergent Concentration
-
Prepare a series of wash buffers (e.g., PBS or TBS) containing varying concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%, 0.2%).
-
Run the this compound ELISA according to your standard protocol, but use the different wash buffers for each set of test wells.
-
Include a set of negative control wells (no primary antibody) for each wash buffer condition.
-
Measure the optical density (OD) at 450 nm.
-
Compare the background signal (OD of negative control wells) for each Tween-20 concentration to determine the optimal concentration that minimizes background without significantly reducing the specific signal.
Improper Antibody Concentration
Issue: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[4]
Solutions:
-
Titrate the Primary Antibody: Perform a titration experiment to determine the optimal concentration of the primary antibody. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.
-
Titrate the Secondary Antibody: Similarly, the secondary antibody concentration should be optimized through titration.
Data Presentation: Example of Primary Antibody Titration
| Primary Antibody Dilution | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1:500 | 2.50 | 0.80 | 3.1 |
| 1:1000 | 2.20 | 0.35 | 6.3 |
| 1:2000 | 1.80 | 0.15 | 12.0 |
| 1:4000 | 1.20 | 0.10 | 12.0 |
| 1:8000 | 0.70 | 0.08 | 8.8 |
This example table demonstrates that the optimal antibody dilution provides the highest signal-to-noise ratio, not necessarily the highest signal.
Cross-Reactivity
Issue: Due to the structural similarity of angiotensin peptides, the antibodies used in the immunoassay may cross-react with other forms of angiotensin, such as Angiotensin II and Angiotensin IV, leading to falsely elevated results and high background.
Solutions:
-
Use Highly Specific Monoclonal Antibodies: Whenever possible, use monoclonal antibodies that have been validated for high specificity to this compound with minimal cross-reactivity to other angiotensin peptides.
-
Check the Kit's Cross-Reactivity Data: Reputable ELISA kit manufacturers provide data on the cross-reactivity of their antibodies with related molecules. Review this information carefully before selecting a kit.
-
Perform Cross-Reactivity Testing: If developing your own assay, test the cross-reactivity of your antibodies by running the assay with known concentrations of potentially cross-reacting peptides.
Data Presentation: Example Cross-Reactivity Data
| Peptide | Cross-Reactivity (%) |
| This compound | 100 |
| Angiotensin II | < 1 |
| Angiotensin IV | < 0.5 |
| Angiotensin I | < 0.1 |
This table shows hypothetical cross-reactivity data for a highly specific this compound antibody.
Matrix Effects
Issue: Components in complex biological samples like plasma and serum (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding, leading to non-specific signal and high background.
Solutions:
-
Sample Dilution: Diluting the sample in an appropriate assay buffer can reduce the concentration of interfering substances. The optimal dilution factor should be determined empirically.
-
Use a Validated Sample Diluent: Some commercial assay diluents are specifically formulated to minimize matrix effects.
-
Sample Preparation: For plasma samples, it is recommended to collect blood in tubes containing an anticoagulant like EDTA and to centrifuge the samples promptly to separate the plasma.[10] Avoid repeated freeze-thaw cycles.[10]
Experimental Protocol: Sample Dilution to Mitigate Matrix Effects
-
Prepare a series of dilutions of your plasma or serum sample in the assay's sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Run the this compound ELISA with these dilutions.
-
Plot the measured this compound concentration against the dilution factor.
-
The optimal dilution is the one at which the calculated concentration of this compound in the undiluted sample becomes consistent across several dilutions, indicating that the matrix effect has been sufficiently minimized.
This compound Signaling Pathway
Understanding the biological context of this compound is important for interpreting experimental results. This compound is a biologically active peptide in the renin-angiotensin system (RAS).
This compound is formed from Angiotensin II by the action of aminopeptidase A.[11] It can then bind to angiotensin receptors, primarily the AT1 and AT2 receptors, to elicit downstream physiological effects, including influencing blood pressure and aldosterone secretion.[12]
By following these troubleshooting guides and understanding the principles of the immunoassay, researchers can effectively address issues of high background and obtain reliable, high-quality data in their this compound studies.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. bhf.org.uk [bhf.org.uk]
- 6. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 7. biocompare.com [biocompare.com]
- 8. kisker-biotech.com [kisker-biotech.com]
- 9. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 12. Angiotensin - Wikipedia [en.wikipedia.org]
Technical Support Center: Angiotensin III Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin III (Ang III) detection assays. Low signal is a common challenge in these experiments, and this resource aims to provide clear and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in an this compound ELISA?
Low or no signal in an this compound ELISA can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Preparation and Storage: Ensure all kit components, especially standards and detection reagents, were brought to room temperature (18-25°C) before use.[1][2] Improper storage of reagents, such as incorrect temperatures or exposure to light for sensitive components like TMB substrate, can lead to degradation and loss of activity.[3][4] Confirm that all reagents are within their expiration dates.[5]
-
Procedural Errors: Incorrect addition of reagents, improper dilutions, or skipping steps in the protocol can all lead to a weak signal.[5] It is crucial to follow the manufacturer's protocol precisely. Inadequate washing is a frequent issue; ensure complete removal of unbound reagents at each wash step to reduce background and improve signal-to-noise ratio.[2][3]
-
Sample Quality and Handling: this compound is susceptible to degradation by peptidases in biological samples. Proper sample collection using protease inhibitors and appropriate storage (e.g., -80°C for long-term) are critical.[6] Repeated freeze-thaw cycles should be avoided as they can degrade the analyte.[1]
-
Antibody Issues: The affinity and specificity of the antibodies used are paramount. If developing an in-house assay, ensure the antibody pair is validated for the intended application. For competitive ELISAs, low-quality biotinylated Ang III will result in a weak signal.
Q2: My sample signal is lower than the lowest standard. What should I do?
If your sample signal is below the detection limit of the assay, consider the following:
-
Sample Concentration: The concentration of this compound in your sample may be too low to be detected. If possible, try concentrating your sample. However, be mindful that this may also concentrate potential interfering substances.
-
Assay Sensitivity: Check the sensitivity of your ELISA kit. Different kits have varying lower limits of detection (LLD).[1][2] You may need to switch to a more sensitive assay format, such as a high-sensitivity ELISA, radioimmunoassay (RIA), or mass spectrometry (LC-MS/MS).
-
Optimize Sample Dilution: While it may seem counterintuitive, an inappropriate sample dilution can sometimes lead to a low signal due to matrix effects. Perform a dilution series to determine the optimal dilution factor for your specific sample type.[2]
Q3: How can I minimize this compound degradation in my samples?
To prevent the degradation of this compound in biological samples, adhere to these best practices:
-
Use of Inhibitor Cocktails: During sample collection (especially for blood and tissue), use a cocktail of protease inhibitors to prevent enzymatic degradation.[6]
-
Rapid Processing and Proper Storage: Process samples as quickly as possible after collection. For plasma, collect blood in pre-chilled tubes containing EDTA and protease inhibitors. Centrifuge at 4°C to separate the plasma, which should then be immediately frozen at -80°C.[1] Avoid leaving samples at room temperature for extended periods.
-
Acidification: For some sample types like urine, acidification can help to prevent the metabolism of angiotensin peptides.[7]
Q4: What is antibody cross-reactivity and how can it affect my this compound assay?
Antibody cross-reactivity occurs when the antibodies in your assay bind to molecules other than this compound that have a similar structure, such as other angiotensin peptides (e.g., Angiotensin II, Angiotensin IV).[8] This can lead to inaccurate quantification and a false-positive signal. To address this:
-
Use Highly Specific Antibodies: Whenever possible, use monoclonal antibodies that are highly specific for this compound. Check the cross-reactivity data provided by the antibody or kit manufacturer.
-
Chromatographic Separation: For applications requiring high specificity, consider coupling your immunoassay with a separation technique like high-performance liquid chromatography (HPLC) to isolate this compound from other peptides before detection.[6]
Troubleshooting Guides
Low Signal in Competitive ELISA for this compound
| Potential Cause | Recommended Action |
| Improper Reagent Preparation | Ensure all reagents, including standards and samples, are at room temperature before use.[1][2] Reconstitute lyophilized components according to the protocol and allow for adequate mixing. |
| Degraded Reagents | Verify that all reagents are within their expiration dates. Store reagents at the recommended temperatures and protect light-sensitive components (e.g., TMB substrate) from light.[3][4] |
| Procedural Errors | Double-check all pipetting steps for accuracy. Ensure reagents were added in the correct order and incubated for the specified times and temperatures.[5] |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells after each wash.[2][3] |
| Low Analyte Concentration | If sample concentration is suspected to be below the assay's detection limit, consider using a more sensitive assay or concentrating the sample. |
| Sample Degradation | Review sample collection and storage procedures. Ensure the use of protease inhibitors and avoid repeated freeze-thaw cycles.[1][6] |
| Incorrect Plate Reading | Verify the plate reader settings, including the correct wavelength (typically 450 nm for TMB-based assays).[1] |
Low Signal in this compound Radioimmunoassay (RIA)
| Potential Cause | Recommended Action |
| Degraded Radiolabeled Tracer | Ensure the 125I-labeled this compound is within its expiry date, as radioactivity decays over time. Store the tracer according to the manufacturer's instructions. |
| Improper Antibody Dilution | Optimize the antibody concentration. A suboptimal dilution can lead to a weak signal. Perform a titration to determine the optimal antibody dilution.[7] |
| Inefficient Separation of Bound/Free Tracer | Ensure the separation method (e.g., precipitation with polyethylene (B3416737) glycol or use of a second antibody) is performed correctly and that centrifugation steps are adequate to pellet the bound fraction.[7] |
| Sample Preparation Issues | Use a robust extraction method, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[7] |
| Incubation Conditions | Optimize incubation times and temperatures. For RIA, overnight incubation at 4°C is common to reach equilibrium.[7] |
Low Signal in this compound LC-MS/MS Analysis
| Potential Cause | Recommended Action |
| Inefficient Sample Extraction and Clean-up | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used to maximize the recovery of this compound.[9] |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, such as cone voltage and capillary voltage, to enhance the ionization of this compound.[9] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound. Improve sample clean-up or adjust the chromatographic gradient to separate the analyte from interfering substances. |
| Analyte Degradation in the System | Ensure the mobile phase composition and pH are suitable for this compound stability. Use a clean LC system to avoid on-column degradation. |
| Incorrect MS/MS Transition Monitoring | Verify that the correct precursor and product ion masses (MRM transitions) for this compound are being monitored. |
Quantitative Data Summary
Table 1: Comparison of this compound ELISA Kit Performance
| Parameter | ELISA Kit A | ELISA Kit B |
| Detection Range | 12.35 - 1,000 pg/mL[1] | 7.81 - 500 pg/mL[2] |
| Sensitivity (LLD) | < 4.67 pg/mL[1] | < 2.77 pg/mL[2] |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[1] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernatants[2] |
| Assay Principle | Competitive Inhibition[1] | Competitive Inhibition[2] |
Table 2: Typical Incubation Parameters for this compound Immunoassays
| Assay Type | Step | Duration | Temperature |
| ELISA | Sample/Standard Incubation | 1 hour[1] | 37°C[1] |
| Detection Reagent B Incubation | 30 minutes[1] | 37°C[1] | |
| Substrate Incubation | 10-20 minutes[1] | 37°C (in the dark)[1] | |
| RIA | Antibody-Antigen Incubation | 20-22 hours[7] | 4°C[7] |
Experimental Protocols
General Protocol for a Competitive this compound ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[1][2]
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.[1]
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotin-labeled this compound) to each well. Mix gently and incubate for 1 hour at 37°C.[1]
-
Washing: Aspirate the liquid from each well and wash the plate three times with 1X Wash Solution.[1]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (HRP-conjugated avidin) to each well and incubate for 30 minutes at 37°C.[1]
-
Washing: Aspirate and wash the plate five times with 1X Wash Solution.[1]
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[1]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the concentration of this compound in the samples by referring to the standard curve.
Visualizations
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving angiotensin III antibody specificity and validation
Welcome to the technical support center for Angiotensin III (Ang III) antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Ang III antibodies in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and antibody performance data to help you achieve specific and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound antibodies.
Q1: I am not getting any signal in my Western Blot. What could be the problem?
A1: A lack of signal in a Western Blot can be due to several factors. Here's a troubleshooting guide:
-
Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution by performing a titration experiment. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:500, 1:1000, 1:2000).[1][2][3]
-
Protein Loading: Insufficient protein in your sample can lead to a weak or absent signal. Ensure you are loading an adequate amount of total protein (typically 20-30 µg for cell lysates) and that your target protein is expressed in the sample.[4]
-
Transfer Issues: Inefficient transfer of proteins from the gel to the membrane can result in signal loss. Verify successful transfer by staining the membrane with Ponceau S before blocking.[5][6]
-
Secondary Antibody: Ensure your secondary antibody is compatible with the primary antibody's host species and that it is active.
-
Detection Reagents: Confirm that your detection reagents (e.g., ECL substrate) have not expired and are functioning correctly.
Q2: I am observing high background in my Western Blot or IHC. How can I reduce it?
A2: High background can obscure your target protein and lead to misinterpretation of results. Here are some common causes and solutions:
-
Blocking Insufficiency: Inadequate blocking is a primary cause of high background. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[7]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[1][8]
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[9]
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[6][8]
Q3: I am seeing non-specific bands in my Western Blot. How can I improve specificity?
A3: The presence of unexpected bands can indicate non-specific antibody binding or cross-reactivity.
-
Cross-Reactivity: this compound is structurally similar to other angiotensin peptides like Angiotensin II and Angiotensin IV.[10][11] Your antibody may be cross-reacting with these peptides. Check the antibody datasheet for cross-reactivity data. Consider using a monoclonal antibody for higher specificity.
-
Sample Purity: Ensure your samples are fresh and have been prepared with protease inhibitors to prevent protein degradation, which can lead to multiple bands.[4]
-
Antibody Dilution: Optimize the primary antibody concentration. A lower concentration can sometimes reduce non-specific binding.[3]
-
Blocking and Washing: As with high background, optimizing blocking and washing steps can significantly improve specificity.
Q4: My IHC staining is weak or absent. What should I do?
A4: Weak or no staining in Immunohistochemistry (IHC) can be frustrating. Here are some troubleshooting tips:
-
Antigen Retrieval: This is a critical step for formalin-fixed paraffin-embedded (FFPE) tissues. The method of antigen retrieval (heat-induced or enzymatic) and the buffer used (e.g., citrate (B86180) pH 6.0 or Tris-EDTA pH 9.0) must be optimized for your specific antibody and tissue.[12][13][14][15]
-
Primary Antibody: Confirm that your antibody is validated for IHC and stored correctly. Titrate the antibody to find the optimal concentration.[16]
-
Fixation: Over-fixation of the tissue can mask the epitope. Ensure your fixation protocol is appropriate for the target antigen.
-
Detection System: Verify that your secondary antibody and detection reagents are working correctly.[16]
Q5: How can I validate the specificity of my this compound antibody?
A5: Validating antibody specificity is crucial for reliable data. Here are some recommended approaches:
-
Peptide Competition/Blocking: Pre-incubate your primary antibody with an excess of the immunizing peptide (this compound). This should block the antibody from binding to the target protein in your sample, resulting in a significant reduction or elimination of the signal.
-
Use of Control Tissues/Cells: Use positive and negative control tissues or cell lines. A positive control should have known expression of this compound, while a negative control should not.
-
Knockout/Knockdown Validation: The gold standard for antibody validation is to use tissues or cells where the target protein has been knocked out or knocked down. A specific antibody should show no signal in these samples.[17]
-
Cross-Reactivity Testing: Test the antibody against related peptides like Angiotensin II and Angiotensin IV to determine the degree of cross-reactivity. This can be done via dot blot or competitive ELISA.
Quantitative Data Summary
The following tables summarize key performance characteristics of commercially available this compound antibodies. This data is intended for comparison and to aid in antibody selection.
Table 1: this compound Antibody Application and Dilution Recommendations
| Antibody Product | Host | Type | Western Blot (WB) | Immunohistochemistry (IHC) | ELISA |
| Thermo Fisher BS-20101R | Rabbit | Polyclonal | 1:300[18] | 1:100 - 1:500[18] | 1:500 - 1:1000[18] |
| Cloud-Clone Corp. PAC312Hu01 | Rabbit | Polyclonal | Testing in progress | Testing in progress | - |
| Cloud-Clone Corp. MAC312Ge21 | Mouse | Monoclonal | 0.01-2 µg/mL[19] | 5-20 µg/mL[19] | - |
| Novus Biologicals NB100-62346 | Mouse | Monoclonal | Validated[20] | Validated (Paraffin)[20] | Validated[20] |
Table 2: this compound ELISA Kit Performance
| ELISA Kit Product | Sensitivity | Detection Range | Assay Type |
| Antibodies.com A74328 | 46.875 pg/ml[21] | 78.125-5000 pg/ml[21] | Competitive[21] |
| Assay Genie HUDL00168 | < 2.77 pg/mL[22] | 7.81-500 pg/mL[22] | Competitive Inhibition[22] |
| ELK Biotechnology | 4.41 pg/mL[23] | 15.63-1000 pg/mL[23] | Sandwich[23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for your specific antibody and samples.
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.[12][13]
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating sections with a blocking serum (from the same species as the secondary antibody) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the this compound primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Detection: Apply a streptavidin-HRP or polymer-HRP conjugate, followed by a chromogen substrate such as DAB.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Competitive ELISA Protocol
-
Plate Coating: A microplate is pre-coated with this compound antigen.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells.
-
Biotinylated Antibody Addition: Immediately add biotinylated anti-Angiotensin III antibody to each well. Ang III in the sample competes with the coated Ang III for antibody binding.
-
Incubation: Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C.
-
Washing: Wash the plate to remove unbound antibody and other components.
-
HRP-Streptavidin Addition: Add HRP-Streptavidin conjugate to each well and incubate.
-
Washing: Wash the plate again.
-
Substrate Addition: Add TMB substrate solution to visualize the enzymatic reaction. The color intensity is inversely proportional to the amount of Ang III in the sample.
-
Stop Solution and Reading: Add a stop solution and read the absorbance at 450 nm. The concentration of Ang III is determined by comparison to a standard curve.[21]
Visualizations
This compound Signaling Pathway
Caption: Simplified Renin-Angiotensin System focusing on this compound formation and action.
General Antibody Validation Workflow
References
- 1. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 2. Tips for Diluting Antibodies | Rockland [rockland.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. IHC antigen retrieval protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Angiotensin 3 Polyclonal Antibody (BS-20101R) [thermofisher.com]
- 19. Monoclonal Antibody to this compound (AngIII) | MAC312Ge21 | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 20. citeab.com [citeab.com]
- 21. Human this compound ELISA Kit (A74328) [antibodies.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Human AngIII(this compound) ELISA Kit [elkbiotech.com]
optimizing sample preparation for angiotensin III mass spectrometry
Welcome to the technical support center for angiotensin III mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to sample preparation and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation workflow for this compound analysis by mass spectrometry.
Issue: Low Signal Intensity or Complete Signal Loss for this compound
Low or no signal for your analyte can be a significant roadblock. The following guide provides a systematic approach to troubleshooting this issue.
??? question "What are the potential causes for low or no this compound signal?"
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low this compound signal.
Issue: Poor Recovery of this compound After Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for cleaning up the sample and concentrating the analyte. Poor recovery can lead to inaccurate quantification.
??? question "How can I improve the recovery of this compound from my SPE protocol?"
Detailed SPE Protocol for Angiotensin Peptides
A robust SPE protocol is essential for consistent and high-recovery sample preparation. The following protocol is adapted from established methods for angiotensin peptide analysis.[1]
| Step | Procedure | Details and Critical Considerations |
| 1. Cartridge Conditioning | Condition the C18 SPE cartridge. | Precondition with 5 mL of ethanol (B145695) followed by 15 mL of deionized water. Ensure the sorbent does not dry out between steps.[1] |
| 2. Sample Loading | Load the acidified sample onto the cartridge. | Acidify the sample to a final concentration of 0.5% formic acid.[1] Loading speed should be slow and consistent (e.g., 1-2 mL/min). |
| 3. Washing | Wash the cartridge to remove interfering substances. | Wash with 3 mL of deionized water.[1] This step is crucial for removing salts and other polar impurities that can cause ion suppression. |
| 4. Drying | Dry the cartridge. | Apply a vacuum to the cartridge to remove residual water. This step helps in reducing the time required for drying the final eluate.[1] |
| 5. Elution | Elute the angiotensin peptides. | Elute with 7 mL of methanol (B129727) containing 5% formic acid.[1] Ensure the elution solvent thoroughly wets the entire sorbent bed. |
| 6. Drying and Reconstitution | Dry the eluate and reconstitute the sample. | Dry the eluate under a stream of nitrogen. Reconstitute the dried sample in a small volume (e.g., 30 µL) of 16% acetonitrile (B52724) in water containing 0.1% formic acid.[1] |
Issue: High Variability in Quantitative Results
Inconsistent results can undermine the reliability of your study. This section provides guidance on how to improve the precision of your measurements.
??? question "What are the common sources of variability in this compound quantification and how can I minimize them?"
Logical Relationship for Minimizing Variability
Caption: Key factors for minimizing quantitative variability.
Frequently Asked Questions (FAQs)
General Sample Preparation
??? question "What is the best way to store plasma samples for this compound analysis?"
??? question "Should I use a protein precipitation step before SPE?"
??? question "What type of internal standard should I use for this compound quantification?"
Mass Spectrometry Analysis
??? question "What are the typical m/z transitions for this compound in an LC-MS/MS experiment?"
??? question "How can I minimize matrix effects in my analysis?"
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in method development and optimization.
Table 1: Recovery of Angiotensin Peptides using C18 SPE
| Analyte | Concentration (pg) | Mean Recovery (%) | Coefficient of Variation (CV, %) | Reference |
| This compound | 250 | 87.0 | 8.7 | [1] |
| This compound | 500 | 83.0 | 7.2 | [1] |
Data from a study comparing different SPE columns, where Waters' SPE columns provided higher recoveries.[1]
Table 2: Limits of Detection (LOD) for Angiotensin Peptides
| Method | Analyte | Limit of Detection (S/N=3) | Reference |
| LC-MS (SIR) | This compound | 5 pg | [1] |
| LC-MS/MS (MRM) | This compound | 25 pg | [1] |
| nanoLC-MS/MS | This compound | 0.1 pg | [2] |
Note: The limit of detection can vary significantly depending on the specific instrumentation and method used.
References
Technical Support Center: Angiotensin III Sample Collection & Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing angiotensin III (Ang III) degradation during sample collection, processing, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
This compound is a peptide hormone and is highly susceptible to degradation by peptidases present in blood and tissue. The primary enzymes responsible for its degradation are aminopeptidases, which cleave amino acids from the N-terminus of the peptide. Specifically, Aminopeptidase (B13392206) N (APN) is known to be a key enzyme in the degradation of this compound.[1]
Q2: What is the general principle behind preventing this compound degradation during sample collection?
The core principle is the immediate inhibition of peptidase activity and proper storage to maintain the integrity of the peptide. This is achieved through a combination of using pre-chilled collection tubes, adding a cocktail of protease inhibitors, and adhering to strict temperature control throughout the collection, processing, and storage steps.
Q3: Can I use serum instead of plasma for this compound measurement?
While both can be used, it is often recommended to use plasma collected with EDTA or heparin as an anticoagulant.[2] The clotting process in serum collection can release peptidases from platelets and other cells, potentially increasing the degradation of Ang III. For some specific assay kits, serum may be recommended, so it is crucial to consult the manufacturer's instructions.[2]
Q4: What are the essential components of a protease inhibitor cocktail for this compound preservation?
A comprehensive protease inhibitor cocktail is crucial. For angiotensin peptides, this cocktail should ideally contain inhibitors for various classes of proteases. A common combination includes inhibitors for aminopeptidases (e.g., amastatin (B1665947), bestatin), as well as broad-spectrum protease inhibitors.[1][3][4] For studies involving the entire renin-angiotensin system, a renin inhibitor may also be included to prevent the artificial generation of angiotensin peptides.[3]
Q5: How critical are temperature and time during sample processing?
Both temperature and time are extremely critical. Samples should be kept on ice or at 2-8°C at all times during collection and processing to slow down enzymatic activity.[2][5] Processing, such as centrifugation to separate plasma or homogenizing tissue, should be performed as quickly as possible after collection.[2][6] Delays at room temperature can lead to significant degradation of angiotensin peptides.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | 1. Inefficient inhibition of peptidases. 2. Degradation due to improper temperature control. 3. Multiple freeze-thaw cycles. 4. Incorrect sample type (e.g., using hemolyzed samples). | 1. Ensure the use of a fresh, potent protease inhibitor cocktail added to the collection tube before sample collection.[3] 2. Maintain samples on ice or at 2-8°C throughout collection and processing.[2][5] 3. Aliquot samples after the initial processing to avoid repeated freezing and thawing.[2] 4. Visually inspect samples for hemolysis; do not use hemolyzed specimens.[2] |
| High variability between replicate samples | 1. Inconsistent addition of inhibitor cocktail. 2. Variable time between sample collection and processing. 3. Non-homogenous tissue samples. | 1. Pre-aliquot the inhibitor cocktail into collection tubes to ensure consistency. 2. Standardize the workflow to minimize time variations. 3. Ensure thorough homogenization of tissue samples on ice.[2] |
| Unexpectedly high this compound levels | 1. In vitro generation of angiotensins from precursors. 2. Contamination of reagents or tubes. | 1. If studying the complete renin-angiotensin system, consider adding a renin inhibitor to the collection cocktail.[3] 2. Use certified peptide-free collection tubes and reagents. |
Experimental Protocols
Protocol 1: Blood Sample Collection for this compound Analysis
Materials:
-
Pre-chilled vacuum blood collection tubes (e.g., lavender top with EDTA)
-
Protease inhibitor cocktail (see table below for a sample recipe)
-
Ice water slush bath
-
Refrigerated centrifuge
-
Pipettes and sterile, nuclease-free pipette tips
-
Cryogenic storage vials
Procedure:
-
Prepare the protease inhibitor cocktail. For every 1 mL of blood to be collected, add 50 µL of the inhibitor cocktail to the pre-chilled collection tube.[3]
-
Place the prepared collection tubes in an ice water slush bath.
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the inhibitor cocktail.
-
Return the tube to the ice water slush bath immediately.
-
Within 30 minutes of collection, centrifuge the sample at 1,000-2,000 x g for 15 minutes at 2-8°C.[2]
-
Carefully aspirate the plasma, avoiding the buffy coat, and transfer it to a pre-chilled polypropylene (B1209903) tube.
-
For immediate analysis, proceed to the assay. For storage, aliquot the plasma into cryogenic vials to avoid freeze-thaw cycles and store at -80°C.[2]
Protocol 2: Tissue Sample Collection for this compound Analysis
Materials:
-
Surgical tools for tissue dissection
-
Ice-cold phosphate-buffered saline (PBS)
-
Homogenization buffer containing protease inhibitors
-
Glass homogenizer or bead beater
-
Refrigerated microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise the tissue of interest as quickly as possible.
-
Immediately rinse the tissue in ice-cold PBS to remove excess blood.[2]
-
Place the tissue in a pre-weighed tube and record the weight.
-
Add ice-cold homogenization buffer (typically 1:10 to 1:50 weight-to-volume ratio) containing a fresh protease inhibitor cocktail.[2]
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.[2]
-
Carefully collect the supernatant.
-
For immediate analysis, proceed to the assay. For storage, aliquot the supernatant and store at -80°C.
Data Presentation
Table 1: Recommended Storage Conditions for Samples
| Sample Type | Short-Term Storage (≤ 5 days) | Long-Term Storage (≤ 2 months) |
| Plasma | 4°C | -80°C |
| Tissue Homogenate | 4°C | -80°C |
| Cell Culture Supernatants | 4°C | -80°C |
Data compiled from Cloud-Clone ELISA Kit for this compound.[2]
Table 2: Example Protease Inhibitor Cocktail Composition
| Component | Target Protease Class | Example Concentration |
| 1,10-phenanthroline | Metalloproteases | 0.36 g in 115 mL ultrapure water[3] |
| Pepstatin A | Aspartyl proteases | 0.302 g in 60 mL pure ethyl alcohol[3] |
| p-hydroxymercuribenzoate | Cysteine proteases | 1.32 g[3] |
| EDTA | Metalloproteases | 15 g in 100 mL distilled water[3] |
This is an example, and the optimal cocktail may vary depending on the specific sample type and assay.
Visualizations
Caption: this compound formation and degradation pathway.
Caption: Recommended workflow for sample collection and processing.
References
- 1. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of this compound in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with amastatin and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sample delivery conditions on Renin-Angiotensin-Aldosterone System (RAAS) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: Protocol Optimization for Angiotensin III Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Angiotensin III (Ang III) receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors that bind this compound? A1: this compound, a key peptide in the renin-angiotensin system (RAS), primarily interacts with the same receptors as Angiotensin II: the Angiotensin Type 1 (AT1) and Angiotensin Type 2 (AT2) receptors.[1] Ang III is formed from the cleavage of Angiotensin II and is an active peptide that modulates processes like blood pressure and fluid balance by binding to these receptors.[2]
Q2: Which radioligand is typically used for this compound binding assays? A2: While a radiolabeled Ang III could be used, it is common practice to use a radiolabeled Angiotensin II analog, such as ¹²⁵I-[Sar¹,Ile⁸]AngII, in competition binding assays.[3][4][5] In this format, the ability of unlabeled Ang III and other test compounds to displace the high-affinity radioligand is measured, allowing for the determination of their binding affinities (Ki).
Q3: How do you define and calculate specific binding? A3: Specific binding is the portion of the radioligand that binds to the target receptor. It is calculated by subtracting non-specific binding (NSB) from total binding.[6]
-
Total Binding: Measured when the radioligand is incubated with the receptor preparation alone.
-
Non-specific Binding (NSB): Measured in the presence of a high concentration of an unlabeled compound that saturates the target receptors, preventing the radioligand from binding specifically.[7]
-
Specific Binding = Total Binding - Non-specific Binding .[8]
Q4: What is considered a good signal-to-noise ratio in a receptor binding assay? A4: The signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, is a critical indicator of assay quality. A ratio of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is ideal.[8] Assays where non-specific binding accounts for more than 50% of total binding are generally considered unreliable.[9]
Angiotensin Signaling Pathway
The diagram below illustrates the formation of this compound from its precursor, Angiotensin II, and their subsequent interaction with AT1 and AT2 receptors, which triggers distinct downstream signaling cascades.
Troubleshooting Guide
Issue 1: High Non-specific Binding (NSB)
Q: My non-specific binding is over 50% of my total binding. What are the common causes and how can I fix this? A: High NSB masks the specific signal and is a frequent problem. The primary causes and solutions are:
-
Radioligand Issues: Hydrophobic radioligands tend to bind non-specifically to plasticware and membrane lipids.[10]
-
Insufficient Blocking: Assay tubes and filters can have binding sites that need to be blocked.
-
Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in your assay buffer.[10] Pre-soaking filtration plates/membranes in a solution like 0.5% polyethyleneimine (PEI) can also significantly reduce filter binding.
-
-
Inappropriate Assay Conditions: Buffer composition and wash steps can be suboptimal.
Issue 2: Low or No Detectable Specific Binding
Q: I am seeing very low counts for specific binding, close to my background levels. What should I investigate? A: A weak or absent specific signal points to a problem with the receptor-ligand interaction itself.
-
Receptor Integrity/Concentration: The receptors in your membrane preparation may be degraded or too dilute.
-
Radioligand Degradation: Radioligands, especially iodinated peptides, have a limited shelf life.
-
Solution: Use a fresh lot of radioligand or one that has been stored correctly (aliquoted, protected from light, frozen).
-
-
Suboptimal Binding Conditions: The assay may not have reached equilibrium, or the buffer conditions may be incorrect.
-
Solution: Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine the optimal incubation time to reach equilibrium. Verify that the buffer pH and ionic strength are appropriate for the receptor.
-
Issue 3: High Variability Between Replicates
Q: My replicate data points are not consistent, leading to large error bars. How can I improve my precision? A: High variability often stems from technical inconsistencies in the assay procedure.
-
Pipetting Inaccuracy: Small volume errors, especially with concentrated ligands or membrane stocks, can cause significant variation.
-
Solution: Ensure pipettes are properly calibrated. When performing serial dilutions, ensure thorough mixing between each step.
-
-
Inconsistent Washing: Variation in the duration or efficiency of washing can lead to inconsistent removal of unbound radioligand.
-
Solution: Use a filtration manifold for rapid and uniform washing of all wells. Ensure the vacuum pressure is consistent.
-
-
Inhomogeneous Membrane Suspension: Membrane preparations can settle over time.
-
Solution: Gently vortex the membrane stock immediately before pipetting into the assay plate to ensure a uniform suspension is added to each well.
-
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing and resolving the common issue of a poor signal-to-noise ratio.
Data Summary Tables
Table 1: Typical Reagent Concentrations & Conditions for Angiotensin Receptor Binding
| Parameter | Typical Value/Range | Purpose |
|---|---|---|
| Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA | Provides stable pH and ionic environment; BSA blocks non-specific sites. |
| pH | 7.4 | Mimics physiological conditions. |
| Radioligand | ¹²⁵I-[Sar¹,Ile⁸]AngII | High-affinity ligand for AT1 and AT2 receptors. |
| Radioligand [ ] | 0.05 - 0.5 nM (at or below Kd) | Optimal for achieving good specific binding while minimizing NSB. |
| Non-specific Definer | 1 µM unlabeled Angiotensin II | Saturates specific receptor sites to quantify NSB. |
| Membrane Protein | 5 - 20 µg / well | Amount should be optimized to bind <10% of the total radioligand.[9] |
| Incubation Temp. | 22°C (Room Temperature) or 37°C | Affects binding kinetics and equilibrium. |
| Incubation Time | 60 - 120 minutes | Should be sufficient to reach binding equilibrium. |
Table 2: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High NSB | Radioligand concentration too high | Reduce radioligand concentration to ≤ Kd. |
| Insufficient blocking of non-specific sites | Add 0.1-1% BSA to buffer; pre-soak filters with 0.5% PEI. | |
| Hydrophobic interactions | Add a mild detergent (e.g., 0.1% Tween-20) to the wash buffer. | |
| Low Specific Binding | Degraded/inactive receptors | Prepare fresh membranes with protease inhibitors. |
| Degraded radioligand | Use a new lot of radioligand; check storage conditions. | |
| Assay not at equilibrium | Increase incubation time; confirm with a time-course experiment. | |
| High Variability | Pipetting errors | Calibrate pipettes; ensure thorough mixing of solutions. |
| Inconsistent washing | Use a filtration manifold for uniform and rapid washing. |
| | Inhomogeneous membrane prep | Vortex membrane stock immediately before aliquoting. |
Table 3: Relative Binding Affinity of Angiotensin Peptides This table summarizes the general rank order of affinity for key angiotensin peptides at the AT1 and AT2 receptors, as determined by their ability to compete for the binding of ¹²⁵I-[Sar¹,Ile⁸]AngII.[3][4][11]
| Receptor | Rank Order of Affinity (Highest to Lowest) |
| AT1 Receptor | Angiotensin II ≈ this compound > Angiotensin IV |
| AT2 Receptor | CGP42112 > Angiotensin II ≥ this compound > PD123319 >> Angiotensin IV |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Grow cells expressing the target angiotensin receptor (e.g., AT1 or AT2) to ~90% confluency.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[8]
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a brief sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[8]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competition Binding Assay Workflow This workflow is designed to determine the inhibitory constant (Ki) of unlabeled ligands like this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. revvity.com [revvity.com]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Correct Animal Model for Angiotensin III Research
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues encountered during experiments involving Angiotensin III (Ang III).
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for this compound research and their primary uses? A1: Rats and mice are the most frequently used animal models in Ang III research, each offering distinct advantages.
-
Rats (Rattus norvegicus): Often considered the gold standard for cardiovascular and renal studies due to their larger size, which facilitates surgical procedures like catheterization, and a cardiovascular system that closely mimics human physiology.[1][2]
-
Spontaneously Hypertensive Rats (SHR): A primary model for genetic hypertension, used to study how Ang III's effects are altered in a hypertensive state.[2][3][4]
-
Wistar-Kyoto (WKY) Rats: The normotensive control strain for SHRs, essential for comparative studies.[3][4]
-
Sprague-Dawley and Dahl Salt-Sensitive Rats: Also commonly used for general physiological and hypertension research, respectively.[1][2]
-
-
Mice (Mus musculus): The model of choice for genetic manipulation. The availability of knockout and transgenic lines allows for precise investigation into the roles of specific receptors (AT1, AT2) and enzymes (e.g., aminopeptidase (B13392206) A) in the Ang III pathway.[3][5]
Q2: How do the physiological effects of this compound compare to Angiotensin II? A2: this compound is an active metabolite of Angiotensin II and shares many of its biological activities, but with different potencies.[6][7] It binds to the same primary receptors, AT1 and AT2.[3][7]
-
Pressor (Blood Pressure) Response: Ang III generally exhibits about 40% of the pressor activity of Ang II when administered peripherally.[8] However, when injected directly into the brain (intracerebroventricularly), they can be equipotent in raising blood pressure.[9][10]
-
Aldosterone (B195564) Secretion: Ang III is considered 100% as potent as Ang II in stimulating aldosterone release from the adrenal gland.[8] Some studies suggest a significant portion of Ang III-induced aldosterone release is mediated by the AT2 receptor, unlike Ang II which primarily uses the AT1 receptor for this function.[11]
-
Dipsogenic (Thirst) Response: Both peptides induce drinking behavior.[12] Similar to the pressor response, their relative potency can depend on the route of administration, with intracerebroventricular injections showing equivalent effects.[10]
Q3: My blood pressure measurements are highly variable after Ang III infusion in my rat model. What are the common causes and solutions? A3: High variability is a frequent issue in hemodynamic studies. The key is to control all variables tightly.
-
Anesthesia: The type and depth of anesthesia can significantly alter cardiovascular reflexes. Urethane is often used for acute studies, but its depth must be consistently maintained.[13] Fluctuations can cause swings in baseline blood pressure.
-
Surgical Stress & Acclimatization: Surgical procedures induce stress, which elevates blood pressure. Allow for a sufficient stabilization period (e.g., 30-60 minutes) post-surgery before beginning baseline recordings.[14] For studies in conscious animals, ensure they are fully acclimatized to any restraint or tethering systems.[14][15]
-
Catheter Patency and Placement: Ensure the arterial catheter is free of clots and correctly placed for accurate pressure transduction.[13][16] The venous catheter for drug infusion must also be patent to ensure consistent delivery of Ang III.
-
Temperature: Rodents, especially when anesthetized, can lose body heat rapidly, affecting metabolic rate and cardiovascular parameters. Use a heating pad to maintain the animal's core body temperature.[16]
Q4: I am not observing the expected thirst response after administering Ang III to my animals. What should I troubleshoot? A4: The dipsogenic effect of Ang III can be influenced by several factors.
-
Route of Administration: The most robust dipsogenic responses are typically seen with direct central administration (intracerebroventricular, ICV), as this bypasses the blood-brain barrier and directly stimulates thirst centers in the brain.[10] Peripheral administration (e.g., subcutaneous) can also induce drinking, but may require higher doses and can be less reliable.[12]
-
Animal Strain/Species: There are known species and strain differences. For example, Ang III is dipsogenic in rats and degus, but not in gerbils.[12][17] Different rat strains may also show varied sensitivity.[18]
-
Receptor Desensitization: Chronic infusion of Ang III can lead to a rapid drop-off in the drinking response after a few days, possibly due to the desensitization of angiotensin receptors.[18]
-
Experimental Conditions: Ensure animals are not water-satiated before the experiment and have easy, immediate access to water after Ang III administration.
Quantitative Data Summary
The following table summarizes the comparative effects of Angiotensin II and this compound, primarily based on studies in rats.
| Parameter | Angiotensin II (Ang II) | This compound (Ang III) | Key Considerations |
| Pressor Effect (Vasoconstriction) | Potent vasoconstrictor.[8] | Less potent; approx. 40% of Ang II's activity when given peripherally.[8][19] | Can be equipotent when administered directly to the brain (ICV).[10] |
| Aldosterone Release | Potent stimulator via AT1 receptors.[11] | Equipotent to Ang II (100% activity).[8] | Partially mediated by AT2 receptors, which may be significant during AT1 blockade.[11] |
| Dipsogenic Effect (Thirst) | Potent dipsogen.[12] | Potent dipsogen.[12] | Effects are equivalent when administered via ICV injection in rats.[10] |
| Primary Receptor Interaction | AT1 and AT2 Receptors.[3][7] | AT1 and AT2 Receptors.[3][7] | Ang III is considered the preferred endogenous agonist for AT2-mediated natriuresis in the kidney.[4] |
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Drug Response | 1. Drug Degradation: Peptide solutions can degrade if not stored or prepared properly. 2. Incorrect Dosage: The effective dose range can be narrow. 3. Tachyphylaxis: Repeated administration can lead to diminished responses. | 1. Prepare fresh Ang III solutions daily from powder stock; keep on ice. 2. Perform a pilot dose-response curve to identify the optimal concentration for your model and setup. 3. Allow sufficient time between administrations for the system to return to baseline. |
| Difficulty Isolating AT1 vs. AT2 Receptor Effects | 1. Receptor Cross-Talk: Ang III binds to both AT1 and AT2 receptors.[3] 2. Compensatory Mechanisms: Blockade of one receptor may lead to upregulation or sensitization of another pathway. | 1. Use highly specific receptor antagonists (e.g., Losartan for AT1, PD123319 for AT2) as pre-treatment.[3] 2. Confirm pharmacological findings using AT1 or AT2 receptor knockout mouse models.[3] |
| Unexpected Results in Hypertensive Models (e.g., SHR) | 1. Altered Receptor Signaling: Hypertensive models like the SHR can have defective Ang III/AT2 receptor signaling pathways.[4] 2. Baseline Differences: The baseline cardiovascular state is fundamentally different from normotensive controls. | 1. Be aware that SHR may fail to exhibit natriuretic responses to Ang III that are present in WKY controls.[4] 2. Always run parallel experiments with the appropriate age-matched normotensive control strain (e.g., WKY for SHR). |
Experimental Protocols
Protocol 1: Direct Measurement of Mean Arterial Pressure (MAP) in Anesthetized Rats
This protocol describes the invasive measurement of blood pressure in an anesthetized rat, a gold standard for acute hemodynamic studies.[13][20]
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley or Wistar rat (300-400g) with an appropriate anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.). Confirm surgical anesthesia by lack of pedal withdrawal reflex. Place the rat on a surgical board with a heating pad to maintain body temperature.
-
Surgical Cannulation:
-
Make a midline incision on the ventral side of the neck to expose the trachea and carotid arteries.
-
Carefully isolate the right common carotid artery from the surrounding tissue and vagus nerve.
-
Place two loose sutures around the artery. Tie off the cephalic (head) end.
-
Make a small incision in the artery and insert a saline-filled polyethylene (B3416737) catheter (PE-50) towards the aortic arch. Secure the catheter with the second suture.
-
Isolate the left jugular vein and cannulate in a similar manner for intravenous drug administration.
-
-
Transducer Connection: Connect the arterial catheter to a pressure transducer via a three-way stopcock.[13] Fill the entire system with heparinized saline (10-20 U/mL) to prevent clotting.
-
Stabilization & Recording: Allow the animal to stabilize for at least 30 minutes post-surgery. Record baseline MAP and heart rate using a data acquisition system (e.g., LabScribe).
-
This compound Infusion: Infuse Ang III intravenously at the desired dose(s) through the jugular vein catheter. Record the resulting changes in MAP.
-
Data Analysis: Measure the peak change in MAP from the pre-infusion baseline.
Protocol 2: Assessment of Dipsogenic Response in Mice via Intracerebroventricular (ICV) Injection
This protocol details how to measure drinking behavior following direct injection of Ang III into the brain.[10]
-
Cannula Implantation (Survival Surgery):
-
Anesthetize an adult mouse (e.g., C57BL/6) and place it in a stereotaxic frame.
-
Using sterile technique, drill a small hole in the skull over the target lateral ventricle.
-
Implant a sterile guide cannula to the correct stereotaxic coordinates. Secure it to the skull with dental cement.
-
Allow the animal to recover fully for at least one week post-surgery.
-
-
Experimental Procedure:
-
Acclimatize the mouse to the testing cage, which contains a pre-weighed water bottle accessible via a spout.
-
Gently restrain the mouse and insert an injector cannula (which extends slightly beyond the guide cannula) into the guide.
-
Connect the injector to a microsyringe and infuse a small volume (e.g., 0.5-1.0 µL) of Ang III solution (e.g., 50-100 pmol) or vehicle control over one minute.
-
-
Measurement of Water Intake:
-
Immediately after the injection, return the mouse to its cage.
-
Measure cumulative water intake by weighing the water bottle at specific time points (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis: Compare the volume of water consumed by the Ang III-treated group to the vehicle-treated control group at each time point.
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for invasive blood pressure measurement.
References
- 1. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Angiotensin - Wikipedia [en.wikipedia.org]
- 9. Distinct Molecular Effects of Angiotensin II and this compound in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pressor action and dipsogenicity induced by angiotensin II and III in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound-induced dipsogenic and pressor responses in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iworx.com [iworx.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. Unsustained dipsogenic response to chronic central infusion of angiotensin-III in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative effects of angiotensin II and its degradation products this compound and angiotensin IV in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of in vivo angiotensin III experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vivo angiotensin III experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors for ensuring the reproducibility of in vivo this compound experiments?
A1: Achieving high reproducibility requires careful attention to several factors:
-
Peptide Quality and Handling: Use high-purity, well-characterized this compound. Peptides are susceptible to degradation, so proper storage and handling are crucial. Reconstitute just before use and avoid repeated freeze-thaw cycles.
-
Animal Model Standardization: The choice of animal model (e.g., spontaneously hypertensive rats vs. normotensive strains) significantly impacts results.[1] Ensure consistency in species, strain, age, sex, and health status of the animals.
-
Dosing and Administration Route: Precisely calculate and administer the correct dose. Continuous infusion via osmotic minipumps is often preferred over bolus injections to maintain stable plasma concentrations.[2][3]
-
Detailed Record-Keeping: Document every aspect of the experimental protocol, including environmental conditions and any deviations. Adherence to guidelines like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) checklist is recommended.
-
Minimizing Bias: Implement randomization and blinding in your study design to prevent selection and observer bias.
Q2: I'm observing high variability in blood pressure readings after this compound infusion. What could be the cause?
A2: High variability in blood pressure measurements is a common issue. Consider the following potential causes:
-
Animal Stress: Stress from handling and restraint can significantly impact blood pressure. Acclimate animals to the measurement procedures and environment.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters. If possible, use telemetric systems in conscious, unrestrained animals for the most accurate readings.
-
Infusion Pump Issues: For continuous infusion studies, ensure the osmotic minipump is correctly primed and implanted. Improper placement or blockages in the catheter can lead to inconsistent delivery.[4]
-
Peptide Stability: this compound can degrade in solution. Prepare fresh solutions for infusion and protect them from light and excessive heat. Consider the stability of the peptide in the chosen vehicle at 37°C for the duration of the study.[5]
Q3: My this compound solution appears to be losing potency over the course of the experiment. How can I prevent this?
A3: Peptide instability is a significant challenge.[6] To maintain the potency of your this compound solution:
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent recommended by the manufacturer immediately before use.
-
Avoid Contamination: Use sterile techniques during preparation to prevent bacterial contamination, which can degrade the peptide.
-
Add Stabilizers: For longer-term infusions, consider adding protease-free serum albumin (0.1% to 1%) to the vehicle to minimize adsorption to plastic surfaces and enhance stability.[5]
-
pH and Temperature: Be mindful of the pH and temperature of the solution, as these can affect peptide stability.
Q4: What is the difference in expected in vivo effects between angiotensin II and this compound?
A4: While both are active components of the renin-angiotensin system, they have distinct potencies for different physiological effects.[7][8] Angiotensin II is generally a more potent vasoconstrictor, while this compound has comparable or even greater potency in stimulating aldosterone (B195564) secretion.[7][9][10] Tachyphylaxis (a rapid decrease in response to a drug after repeated administration) is more pronounced with angiotensin II than with this compound.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Pressor Response to this compound Infusion
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify the source and purity of the this compound. 2. Prepare fresh solutions for each experiment. 3. Check for proper storage of the lyophilized peptide and reconstituted solution. 4. Consider performing an in vitro bioassay to confirm the activity of your this compound stock. |
| Incorrect Dosage | 1. Double-check your dose calculations, including conversions for animal weight and infusion rate.[12] 2. Ensure accurate and complete filling of the osmotic minipump. |
| Faulty Infusion | 1. Confirm proper priming of the osmotic minipump according to the manufacturer's instructions.[13] 2. Verify the correct subcutaneous or intravenous placement of the pump and catheter. 3. Check for any kinks or blockages in the infusion line. |
| Animal Model Insensitivity | 1. Review the literature for expected responses in your chosen animal strain. Some strains may be less sensitive. 2. Consider potential interactions with anesthetics or other administered drugs. |
Issue 2: Difficulty in Measuring Accurate this compound Levels in Plasma
| Potential Cause | Troubleshooting Step |
| Sample Collection and Handling | 1. Collect blood samples into chilled tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation of this compound. 2. Process samples quickly and store plasma at -80°C until analysis. |
| Low In Vivo Concentration | 1. this compound often circulates at very low concentrations.[6] Use a highly sensitive and specific assay, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification.[14][15] ELISA kits may have cross-reactivity issues and higher variability.[15] |
| Analytical Method Issues | 1. Ensure your LC-MS/MS method is fully validated for this compound, including assessment of linearity, accuracy, and precision.[14] 2. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and extraction variability.[16] 3. Optimize sample extraction (e.g., solid-phase extraction) to remove interfering substances.[16] |
Quantitative Data Summary
Table 1: Comparative Potency of Angiotensin II and this compound
| Parameter | Angiotensin II | This compound | Key Findings |
| Pressor Potency | More potent vasoconstrictor. | Possesses approximately 25-40% of the pressor activity of Angiotensin II.[7] | Angiotensin II is the more potent agent for increasing systemic blood pressure.[7][9] |
| Aldosterone Stimulation | Potent stimulator. | Nearly equipotent to Angiotensin II.[7][9][10] | Both peptides are highly effective at stimulating aldosterone secretion. |
Table 2: Receptor Binding Affinities
| Ligand | Receptor | Reported Affinity (Ki / IC50 in nM) |
| Angiotensin II | AT1 | 1.0 - 14 |
| AT2 | 0.6 - 2.1 | |
| This compound | AT1 | 2.11 - 10.5 |
| AT2 | Higher affinity for AT2 receptors compared to AT1 receptors has been reported.[10] |
Experimental Protocols
Protocol 1: Continuous In Vivo Infusion of this compound via Osmotic Minipump
This protocol describes the subcutaneous implantation of an osmotic minipump for the continuous delivery of this compound in a rodent model.
Materials:
-
This compound (high purity)
-
Sterile vehicle (e.g., 0.9% saline)
-
Osmotic minipumps (e.g., ALZET®) with appropriate flow rate and duration
-
Surgical instruments for aseptic surgery
-
Anesthetics
Procedure:
-
Dose Calculation: Calculate the required concentration of the this compound solution based on the desired dose, the animal's body weight, and the mean pumping rate of the selected osmotic minipump.
-
Pump Preparation: Under sterile conditions, fill the osmotic minipump with the prepared this compound solution according to the manufacturer's instructions.
-
Priming: Prime the filled pump in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.[13]
-
Surgical Implantation:
-
Anesthetize the animal.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection or discomfort. House animals individually to prevent interference with the implant.[1]
Protocol 2: Measurement of Plasma this compound by LC-MS/MS
This protocol outlines the key steps for the quantification of this compound in plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma samples collected with protease inhibitors
-
Stable isotope-labeled this compound internal standard
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add the internal standard to each plasma sample.
-
Perform protein precipitation followed by solid-phase extraction (SPE) to concentrate the angiotensin peptides and remove interfering components.[16]
-
Elute the peptides from the SPE cartridge and dry the eluate.
-
Reconstitute the dried sample in an appropriate mobile phase for LC-MS/MS analysis.[16]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other angiotensin peptides and matrix components using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) mode.[16]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Caption: Renin-Angiotensin System and this compound Signaling.
Caption: Workflow for In Vivo this compound Infusion Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. alzet.com [alzet.com]
- 6. stagesoflifemedicalinstitute.com [stagesoflifemedicalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcep.org [ijcep.org]
- 9. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcep.org [ijcep.org]
- 11. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptidessource.com [peptidessource.com]
- 13. alzet.com [alzet.com]
- 14. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Level and Significance of Circulating Angiotensin-III in Patients with Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
dealing with lot-to-lot variability in angiotensin III ELISA kits
Welcome to the Technical Support Center for Angiotensin III ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of lot-to-lot variability in this compound ELISA kits?
Lot-to-lot variability in ELISA kits can arise from several factors related to the manufacturing and composition of the kit components.[1] Key sources include:
-
Antibody and Antigen Conjugates: Variations can occur in the quality and stability of critical raw materials like antibodies and antigens.[1] The process of conjugating enzymes or biotin (B1667282) to these molecules can also introduce variability between batches.[2]
-
Reagent Formulation: Inconsistencies in the preparation of buffers and solutions, such as stirring speed, time, and temperature, can affect their pH and viscosity, leading to performance differences.[1]
-
Production Process Deviations: Even with standardized procedures, minor deviations in the manufacturing process can contribute to variability between kit lots.[1]
-
Raw Material Quality: Fluctuations in the quality of raw materials, including microtiter plates and blocking agents, can impact assay performance.[1]
Q2: My standard curve is poor or inconsistent between lots. What should I do?
An inconsistent standard curve is a common issue. Here are several troubleshooting steps:
-
Reagent Preparation: Ensure that all reagents, especially the standards, are brought to room temperature before use and are prepared fresh.[1][3][4] For lyophilized components, ensure complete and gentle reconstitution.[1]
-
Pipetting Technique: Use calibrated pipettes and fresh tips for each standard to avoid cross-contamination and ensure accurate dilutions.[1][5] Do not perform serial dilutions directly in the microplate wells.[3]
-
Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[1][3] Inconsistent conditions can lead to variability.
-
Washing Steps: Ensure thorough and consistent washing between steps to remove unbound reagents. Insufficient washing can lead to high background and poor curve shape.[1][3]
Q3: I'm observing high background in my assay. What are the likely causes and solutions?
High background can mask the true signal and reduce assay sensitivity. Consider the following:
-
Insufficient Washing: This is a primary cause. Increase the number of wash cycles and ensure complete removal of the wash buffer after each step.[5]
-
Cross-Reactivity: The antibodies in the kit may be cross-reacting with other molecules in the sample.[6] Refer to the kit's cross-reactivity data and consider sample purification if necessary.
-
Contamination: Reagents or wells may be contaminated. Use fresh reagents and sterile pipette tips.[5]
-
Over-incubation or High Reagent Concentration: Reduce incubation times or the concentration of the detection antibody or substrate.[5]
Q4: My sample readings are not reproducible between different kit lots. How can I normalize my results?
To ensure consistency across different kit lots, a validation process is crucial.
-
Run a Bridging Study: When switching to a new lot, run a set of quality control (QC) samples or pooled patient samples on both the old and new lots in parallel.[7]
-
Calculate Inter-Assay Variance: The inter-assay variance between the two lots should ideally be less than 15% for the new lot to be considered acceptable.
-
Use Internal Controls: Include the same internal control samples in every assay. This allows for the monitoring of assay performance over time and across different lots.
Q5: What is the expected cross-reactivity of this compound ELISA kits with other angiotensins like Angiotensin II and IV?
This is a critical consideration for this compound ELISAs. The specificity can vary significantly between manufacturers.
-
Some kits are marketed as having high specificity for this compound with no significant cross-reactivity with other analogues.[1][4]
-
However, other manufacturers report 100% cross-reactivity with Angiotensin II, III, and IV, indicating that the kit detects all active angiotensins.[6]
-
It is crucial to carefully review the datasheet for the specific kit you are using to understand its cross-reactivity profile. If you are studying this compound specifically, a kit with high cross-reactivity may not be suitable without additional sample purification steps like HPLC.
Troubleshooting Guides
Issue: Weak or No Signal
| Possible Cause | Solution |
| Incorrect Reagent Preparation or Storage | Ensure all reagents are prepared according to the protocol and have been stored at the correct temperatures. Avoid repeated freeze-thaw cycles of samples and reagents.[3][8] |
| Expired Reagents | Check the expiration dates on all kit components and do not use expired reagents. |
| Improper Incubation | Verify that the correct incubation times and temperatures were used. Ensure the plate is protected from light if required.[1] |
| Degraded Analyte | This compound is a peptide and can be susceptible to degradation. Ensure proper sample collection and storage to maintain analyte stability. Use fresh samples whenever possible.[1][3] |
| Competitive Assay Format | Remember that for competitive ELISAs, a lower concentration of this compound in the sample will result in a stronger signal, and a higher concentration will result in a weaker signal.[1] |
Issue: High Variability in Replicates
| Possible Cause | Solution |
| Pipetting Inconsistency | Use calibrated multichannel or repeating pipettes for reagent addition to minimize pipetting errors. Ensure proper mixing of reagents before addition.[1][5] |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency.[1][3] |
| Edge Effects | Uneven temperature across the plate during incubation can cause "edge effects." Ensure the plate is evenly warmed and consider not using the outer wells for critical samples. |
| Sample Inhomogeneity | Ensure samples are thoroughly mixed before aliquoting into the wells. |
Quantitative Data Summary
The following tables summarize typical validation data for commercially available this compound ELISA kits. Note that these values can vary between manufacturers and lots.
Spike and Recovery Data
This test assesses the accuracy of the assay in a sample matrix. A known amount of this compound is added (spiked) into a sample, and the recovery is measured. The acceptable recovery range is typically 80-120%.
| Sample Matrix | Recovery Range (%) | Average Recovery (%) |
| Serum | 85 - 100 | 93 |
| EDTA Plasma | 87 - 105 | 100 |
| Heparin Plasma | 92 - 104 | 98 |
Data is representative and may vary between kits.[7]
Linearity of Dilution
This experiment determines if the assay produces a linear response to serial dilutions of a sample. This indicates that the sample matrix is not interfering with the detection of the analyte.
| Sample Matrix | 1:2 Dilution (%) | 1:4 Dilution (%) | 1:8 Dilution (%) |
| Serum | 91 - 97 | 85 - 105 | 87 - 100 |
| EDTA Plasma | 82 - 98 | 84 - 99 | 84 - 98 |
| Heparin Plasma | 80 - 97 | 83 - 95 | 80 - 100 |
Data is representative and may vary between kits.[7]
Cross-Reactivity Data
This table illustrates the conflicting cross-reactivity data reported by different manufacturers.
| Analyte | Manufacturer A (High Specificity Claim) | Manufacturer B (Broad Reactivity) |
| This compound | 100% | 100% |
| Angiotensin II | No significant cross-reactivity | 100% |
| Angiotensin I | No significant cross-reactivity | 0.319% |
| Angiotensin IV | No significant cross-reactivity | 100% |
Users must consult the specific kit datasheet for accurate cross-reactivity information.[1][6]
Experimental Protocols
Protocol for Evaluating a New Lot of this compound ELISA Kits
To ensure consistency when switching to a new kit lot, a "bridging study" is recommended.
Objective: To confirm that the new lot of ELISA kits provides results comparable to the previous lot.
Materials:
-
Old lot of this compound ELISA kit
-
New lot of this compound ELISA kit
-
A minimum of 5-10 individual patient samples or quality control samples with known this compound concentrations (low, medium, and high).
Methodology:
-
Prepare samples as per the kit protocol.
-
On the same day, run the same set of samples on both the old and new kit lots, following the manufacturer's instructions for each.
-
Run all samples in duplicate or triplicate on each plate.
-
Calculate the concentration of this compound for each sample using the standard curve generated for each respective lot.
-
Calculate the mean concentration for each sample for both the old and new lots.
-
Determine the percent difference for each sample between the two lots using the formula: % Difference = ((New Lot Value - Old Lot Value) / Old Lot Value) * 100
-
Calculate the inter-assay coefficient of variation (%CV) between the two lots. An acceptable %CV is typically <15%.
Spike and Recovery Protocol
Objective: To assess the accuracy of the ELISA kit in the presence of the sample matrix.
Methodology:
-
Select a representative pool of your sample matrix (e.g., serum, plasma).
-
Divide the sample pool into two aliquots: "Unspiked" and "Spiked."
-
For the "Spiked" aliquot, add a known amount of this compound standard to achieve a concentration in the mid-range of the standard curve.
-
Assay both the "Unspiked" and "Spiked" samples in the ELISA.
-
Calculate the concentration of this compound in both samples.
-
Determine the percent recovery using the following formula: % Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked Analyte * 100
-
Acceptable recovery is typically between 80% and 120%.
Parallelism (Linearity of Dilution) Protocol
Objective: To determine if the endogenous analyte in the sample dilutes linearly, indicating no matrix interference.
Methodology:
-
Select a sample with a high endogenous concentration of this compound.
-
Create a series of serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent provided in the kit.
-
Assay the undiluted sample and all dilutions in the ELISA.
-
Calculate the concentration of this compound in the undiluted sample and each dilution.
-
Multiply the concentration of each dilution by its respective dilution factor to obtain the corrected concentration.
-
The corrected concentrations for all dilutions should be similar. Calculate the coefficient of variation (%CV) across the corrected concentrations. A low %CV indicates good parallelism.
Visualizations
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Human this compound ELISA Kit [ABIN6953762] - Plasma, Serum [antibodies-online.com]
- 4. assaygenie.com [assaygenie.com]
- 5. iacld.com [iacld.com]
- 6. raybiotech.com [raybiotech.com]
- 7. antibodies.com [antibodies.com]
- 8. Human AngIII(this compound) ELISA Kit [elkbiotech.com]
cross-reactivity issues with angiotensin peptide antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cross-reactivity issues encountered when working with angiotensin peptide antibodies.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern with angiotensin peptides?
A1: Antibody cross-reactivity refers to the binding of an antibody to an unintended target that is structurally similar to the intended antigen. This is a significant issue with angiotensin peptides (e.g., Angiotensin I, II, III, IV, and Ang-(1-7)) due to their high degree of sequence homology. This can lead to non-specific signals, inaccurate quantification, and misinterpretation of experimental results. Several studies have highlighted the lack of specificity in commercially available antibodies, particularly against the Angiotensin II Type 1 Receptor (AT1R).
Q2: How can I assess the specificity of my angiotensin peptide antibody?
A2: Validating the specificity of your antibody is crucial. Recommended methods include:
-
Western Blotting: Compare results between wild-type samples and knockout/knockdown models that lack the target protein. A specific antibody should show no band in the knockout sample.
-
Competitive ELISA: Pre-incubate the antibody with an excess of the immunizing peptide (peptide blocking). A specific antibody will show a significantly reduced signal after blocking.
-
Immunohistochemistry (IHC) / Immunocytochemistry (ICC): Similar to Western blotting, use knockout/knockdown models as negative controls. Additionally, pre-incubate the antibody with the target peptide to block specific staining.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This powerful technique can definitively identify the protein(s) your antibody is binding to in a complex sample.
Q3: My ELISA results for Angiotensin II seem unexpectedly high. Could this be cross-reactivity?
A3: Yes, this is a common issue. Some Angiotensin II ELISA kits show cross-reactivity with other angiotensin peptides. For example, an antibody may react with Angiotensin I, III, or even the precursor angiotensinogen, leading to inflated measurements of Angiotensin II. It is essential to consult the manufacturer's datasheet for cross-reactivity data and to validate the assay in your specific sample type.
Troubleshooting Guides
High Background or Non-Specific Bands in Western Blotting
| Issue | Possible Cause | Recommended Solution |
| Multiple bands or bands at incorrect molecular weights | Antibody is cross-reacting with other proteins. | 1. Validate with Knockout/Knockdown Samples: This is the gold standard for confirming specificity. The band of interest should be absent in the knockout/knockdown lysate. 2. Increase Washing Steps: Increase the duration and number of washes to remove non-specific binding. 3. Optimize Antibody Concentration: Titrate the primary antibody to the lowest concentration that still provides a specific signal. 4. Change Blocking Buffer: Experiment with different blocking agents (e.g., 5% BSA, 5% non-fat dry milk, or commercial blocking buffers). |
| High background noise | Primary or secondary antibody concentration is too high. | 1. Titrate Antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentrations. 2. Increase Washing: Use a more stringent wash buffer (e.g., with a higher salt or detergent concentration). 3. Ensure Adequate Blocking: Increase the blocking time or try a different blocking agent. |
Non-Specific Staining in Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| High background staining | Non-specific binding of primary or secondary antibodies. | 1. Peptide Blocking Control: Pre-incubate the primary antibody with an excess of the immunizing peptide before applying it to the tissue. This should abolish specific staining. 2. Use Serum Blocking: Block with normal serum from the same species as the secondary antibody. 3. Optimize Antibody Dilutions: High antibody concentrations can lead to non-specific binding. |
| Staining in negative control tissue (e.g., knockout) | The antibody is not specific to the target antigen. | 1. Select a Different Antibody: If the antibody shows staining in a validated negative control, it is not suitable for the application. 2. Further Validate: Perform additional validation experiments like Western blotting with knockout lysates to confirm the lack of specificity. |
Inaccurate Quantification in ELISA
| Issue | Possible Cause | Recommended Solution |
| Higher than expected angiotensin concentrations | Antibody cross-reacts with other angiotensin peptides. | 1. Review Datasheet: Carefully check the manufacturer's cross-reactivity data for the specific ELISA kit. 2. Perform a Competitive ELISA: Test the cross-reactivity yourself by spiking samples with known concentrations of related angiotensin peptides. 3. Sample Purification: Consider using techniques like HPLC to separate angiotensin peptides before quantification. |
| High variability between replicates | Inconsistent sample handling or assay technique. | 1. Ensure Proper Mixing: Thoroughly mix all reagents and samples before adding them to the plate. 2. Standardize Incubation Times and Temperatures: Inconsistent incubation can lead to variability. 3. Use a Plate Sealer: This will prevent evaporation and "edge effects". |
Quantitative Data on Antibody Cross-Reactivity
The following tables summarize cross-reactivity data for some commercially available angiotensin peptide ELISA kits. Note: This data is based on manufacturer-provided information and may vary between lots. It is crucial to perform your own validation.
Table 1: Example Cross-Reactivity Data for Angiotensin II ELISA Kits
| Peptide | Kit A (Colorimetric) | Kit B (Competition-based) |
| Angiotensin II | 100% | 100% |
| Angiotensin A | 100% | Not specified |
| Angiotensin III | 100% | Detects |
| Angiotensin IV | 100% | Detects |
| Angiotensin I | 0.319% | Detects |
| Angiotensin (1-9) | 0.103% | Not specified |
| Angiotensin (1-7) | 0.053% | Not specified |
| Bradykinin | 0.022% | No cross-reactivity |
| Angiotensinogen | Not specified | Detects |
Data compiled from publicly available datasheets.
Table 2: Example Specificity Data for Angiotensin (1-7) ELISA Kits
| Kit | Specificity Claim | Cross-reactivity with Angiotensin II |
| Kit C | Highly specific for Ang1-7 | No cross-reactivity or interference detected |
| Kit D | High sensitivity and excellent specificity | No significant cross-reactivity or interference observed |
Data compiled from publicly available datasheets.
Experimental Protocols
Protocol 1: Western Blotting for Antibody Specificity using Knockout (KO) and Wild-Type (WT) Lysates
-
Protein Extraction: Prepare protein lysates from both WT and target-specific KO tissues or cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary angiotensin peptide antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody will show a band at the expected molecular weight in the WT lane but not in the KO lane.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat a 96-well microplate with the target angiotensin peptide (e.g., Angiotensin II) at an optimized concentration in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition Reaction: In separate tubes, pre-incubate a fixed, optimized concentration of the primary antibody with a serial dilution of the target peptide (for the standard curve) and the cross-reacting peptides (e.g., Angiotensin I, III, IV, (1-7)).
-
Incubation: Add the antibody-peptide mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cross-reactivity by comparing the concentration of the cross-reacting peptide required to displace 50% of the primary antibody binding to that of the target peptide.
Visualizations
Caption: Angiotensin II signaling pathway.
Caption: Experimental workflow for antibody validation.
Caption: Troubleshooting logical relationships.
validation of angiotensin III measurement in different biological fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate measurement of Angiotensin III (Ang III) in various biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound?
A1: The primary methods for quantifying this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] ELISA is a widely used immunoassay for its convenience, while LC-MS/MS offers higher specificity and sensitivity, allowing for the simultaneous measurement of multiple angiotensin peptides.[2][3] Radioimmunoassay (RIA) is another sensitive method that has been historically used.[4]
Q2: How should I collect and process biological samples to ensure Ang III stability?
A2: Proper sample handling is critical to prevent the degradation or generation of angiotensin peptides. For blood samples, collect them in pre-chilled tubes containing a cocktail of protease inhibitors and an anticoagulant like EDTA.[4][5] Immediately place the tubes on ice and centrifuge at low speeds (e.g., 2000 x g for 10-15 minutes) in a refrigerated centrifuge.[4][6] Harvest the plasma, aliquot it into polypropylene (B1209903) tubes, and store it at -80°C until analysis.[4][7] Avoid repeated freeze-thaw cycles.[7][8] For tissue samples, rinse them in ice-cold PBS to remove excess blood, weigh them, and homogenize them in an appropriate buffer, followed by centrifugation to collect the supernatant.[7][9]
Q3: What are the main challenges in accurately measuring Ang III?
A3: The main challenges include:
-
Low Abundance: Ang III is present in very low concentrations in biological fluids, requiring highly sensitive assays.[10]
-
Peptide Instability: Angiotensins are susceptible to degradation by proteases present in biological samples.[4][9]
-
Cross-Reactivity: Immunoassays may exhibit cross-reactivity with other structurally similar angiotensin peptides (e.g., Angiotensin II, Angiotensin IV), leading to overestimated results.[11][12][13]
-
Matrix Effects: Components in the biological matrix can interfere with the assay, affecting accuracy and precision.[12]
Q4: My Ang III measurements are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Pre-analytical Variability: Inconsistent sample collection, handling, or storage procedures.[3][9]
-
Assay Performance: Issues with reagent preparation, incubation times, or washing steps in an ELISA.[7][14]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[8]
-
Batch-to-Batch Variation: Differences between ELISA kit lots can affect results.[7]
Q5: Can I measure Ang III in cell culture supernatants?
A5: Yes, Ang III can be measured in cell culture supernatants. However, results can be influenced by factors like cell viability, cell number, and the timing of sample collection.[8] It is recommended to centrifuge the samples to remove cellular debris and store them at -20°C or -80°C.[7]
Signaling Pathway and Experimental Workflows
Caption: The Renin-Angiotensin System (RAS) pathway leading to this compound.
Caption: General workflow for a competitive this compound ELISA.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| High Background / High Blank Reading | 1. Insufficient washing.[8][14] 2. Contamination of reagents or wells.[14] 3. Substrate solution exposed to light. 4. Incubation time too long or temperature too high. | 1. Increase the number of washes or the soaking time during washes. Ensure complete removal of liquid after each step.[8][15] 2. Use fresh, sterile pipette tips for each reagent and sample.[14] Do not reuse reagents. 3. Store and handle TMB substrate according to the manufacturer's instructions, avoiding light exposure. 4. Strictly adhere to the incubation times and temperatures specified in the protocol.[7] |
| Low Signal / Weak Color Development | 1. Reagents not at room temperature before use.[16] 2. Inactive reagents (improper storage or expired).[16] 3. Insufficient incubation time. 4. Incorrect standard dilution. 5. Low concentration of Ang III in the sample. | 1. Allow all reagents to equilibrate to room temperature (18-25°C) before starting the assay.[8] 2. Check the expiration dates and storage conditions of all kit components.[7] 3. Ensure incubation times are as per the protocol.[7] 4. Re-prepare the standard curve, ensuring accurate dilutions.[14] 5. Concentrate the sample or reduce the dilution factor. |
| Poor Standard Curve (Low R² value) | 1. Improper standard preparation or dilution.[7] 2. Pipetting inaccuracies.[8] 3. Plate not sealed properly during incubation, leading to evaporation.[14] 4. Inconsistent timing for reagent addition across the plate. | 1. Prepare fresh standards for each assay. Mix gently but thoroughly. Do not make serial dilutions directly in the wells.[7] 2. Calibrate pipettes. Use appropriate volume pipettes to minimize errors.[8] 3. Ensure the plate sealer adheres firmly to the plate during all incubation steps.[7] 4. Be consistent and quick when adding reagents to all wells. |
| High Coefficient of Variation (CV%) / Poor Reproducibility | 1. Inconsistent washing technique.[8] 2. Bubbles in wells. 3. Temperature variation across the plate. 4. Inconsistent pipetting. | 1. Standardize the washing procedure. An automated plate washer is recommended for better consistency.[8] 2. Ensure there are no bubbles in the wells before reading the plate. Tap the plate gently to remove them.[8] 3. Avoid stacking plates during incubation. Ensure the plate is evenly heated. 4. Use calibrated pipettes and consistent technique. Change tips between samples.[14] |
digraph "Troubleshooting_Logic" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Unsatisfactory Result", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_curve [label="Is the Standard Curve OK?\n(R² > 0.99)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_controls [label="Are Control Samples\nwithin Range?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; issue_assay [label="Issue is likely with the\nAssay Procedure or Reagents", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; issue_sample [label="Issue is likely with the\nSample Matrix or Preparation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; review_curve [label="Review Standard Prep\n& Pipetting Technique", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; review_proc [label="Review Incubation,\nWashing, & Reagent Prep", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; review_sample [label="Review Sample Collection,\nStorage, Dilution & Matrix Effects", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_curve; check_curve -> check_controls [label="Yes"]; check_curve -> issue_assay [label="No", color="#EA4335"]; issue_assay -> review_curve; check_controls -> issue_sample [label="No", color="#EA4335"]; issue_sample -> review_sample; check_controls -> issue_assay [label="Yes"]; issue_assay -> review_proc; }
Caption: Logical flow for troubleshooting this compound assay results.
Quantitative Data Summary
Table 1: Performance Characteristics of Ang III Measurement Methods
| Parameter | HPLC-Fluorescence[17][18] | LC-MS/MS[3] | Immunoassay (Typical)[11] |
| Biological Fluid | Rat Renal Cortex Microdialysate | Cell Culture Media | Tissue Homogenates |
| Detection Limit | 47 fmol | 5 pg (SIR mode), 25 pg (MRM mode) | 8.2 pg/g |
| Linearity (Correlation Coefficient) | >0.99 | R² > 0.99 | N/A |
| Recovery | >91% | N/A | N/A |
| Intra-assay Variation | N/A | N/A | <10% |
| Inter-assay Variation | N/A | N/A | <15% |
Note: N/A indicates data not available in the cited sources. Performance characteristics can vary significantly between specific assays, laboratories, and sample types.
Table 2: Reported Cross-Reactivity in Angiotensin Immunoassays
| Assay Target | Cross-Reactant | Reported Cross-Reactivity | Source |
| This compound | Angiotensin II | 100% (in some assays) | [11] |
| Angiotensin-(1-12) | Angiotensin I | Negligible (≤3%) | [13] |
| Angiotensin-(1-12) | Angiotensin II | Negligible (≤3%) | [13] |
| Angiotensin-(1-12) | Angiotensin-(1-9) | Significant (13% in one kit) | [13] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Plasma/Serum
-
Blood Collection : Collect whole blood into chilled tubes containing EDTA as an anticoagulant and a cocktail of protease inhibitors.[4] For rat/mouse blood, a specific renin inhibitor may also be required.[4]
-
Immediate Chilling : Place the collected blood immediately on ice to minimize enzymatic activity.[4]
-
Centrifugation : Within 30-60 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[6][7]
-
Plasma/Serum Isolation : Carefully aspirate the supernatant (plasma or serum) without disturbing the buffy coat or red blood cells.
-
Storage : Aliquot the plasma/serum into pre-chilled polypropylene tubes and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[4][7]
-
Thawing : When ready to use, thaw samples on ice.[4]
Protocol 2: this compound Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[7][15] Always refer to the specific kit manual for precise instructions.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and any required working solutions according to the kit manual.
-
Plate Setup : Determine the number of wells required and arrange them on the plate holder. It is recommended to run all standards and samples in duplicate.[14]
-
Competitive Reaction :
-
Add 50 µL of standard or appropriately diluted sample to each well.
-
Immediately add 50 µL of Biotinylated Detection Antibody working solution to each well.
-
Gently tap the plate to mix.
-
-
Incubation : Cover the plate with an adhesive sealer and incubate for 45-60 minutes at 37°C.[7][15]
-
Washing : Aspirate the liquid from each well. Wash the plate 3-5 times with ~350 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[8][15]
-
HRP Conjugate Addition : Add 100 µL of HRP-Streptavidin conjugate to each well.
-
Second Incubation : Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Second Washing : Repeat the washing step as described in step 5.
-
Substrate Development : Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark. The solution will turn blue.[7]
-
Reaction Termination : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading : Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Calculation : Calculate the mean OD for each standard and sample. Plot a standard curve of the OD versus the concentration of the standards. Determine the sample concentrations from this curve, accounting for any dilution factors. The OD is inversely proportional to the amount of Ang III.[15]
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol involves solid-phase extraction (SPE) to clean up and concentrate the angiotensin peptides from the biological matrix.[3]
-
Sample Acidification : Acidify the plasma or tissue homogenate sample (e.g., 1:1 with 0.6% trifluoroacetic acid) to improve binding to the SPE column.[19]
-
SPE Column Conditioning : Condition a C18 SPE cartridge by washing sequentially with a strong organic solvent (e.g., methanol (B129727) or acetonitrile) followed by an aqueous equilibration buffer (e.g., 0.1% formic acid in water).[9]
-
Sample Loading : Load the acidified sample onto the pre-conditioned C18 cartridge. Allow the sample to pass through slowly.
-
Washing : Wash the cartridge with a weak aqueous solution (e.g., 0.1% formic acid or buffer A) to remove salts and other hydrophilic impurities.[9]
-
Elution : Elute the bound angiotensin peptides with a small volume of a strong organic solvent mixture (e.g., 80% methanol or acetonitrile (B52724) with 0.1% formic acid).[4][9]
-
Drying : Evaporate the eluant to dryness using a centrifugal concentrator (e.g., SpeedVac) without heat.[4]
-
Reconstitution : Reconstitute the dried peptide extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system for separation and detection.[3]
References
- 1. Reply to “Letter to the editor: Angiotensin quantification by mass spectrometry” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample collection and processing for the assay of plasma renin activity. A comparison of anticoagulants and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Level and Significance of Circulating Angiotensin-III in Patients with Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Defective Renal this compound and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. Human this compound ELISA Kit (A74328) [antibodies.com]
- 16. reedbiotech.com [reedbiotech.com]
- 17. A method to evaluate the renin-angiotensin system in rat renal cortex using a microdialysis technique combined with HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ahajournals.org [ahajournals.org]
best practices for storing synthetic angiotensin III peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage and handling of synthetic angiotensin III (Ang III) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1][2] For short-term storage, 4°C is acceptable for days to weeks.[3][4] It is crucial to keep the peptide in a dark and dry environment.[1][2][4]
Q2: How should I handle the lyophilized peptide before reconstitution?
A2: Before opening the vial, it is essential to allow it to warm to room temperature.[3][4] This simple step prevents the condensation of atmospheric moisture onto the cold peptide, which can significantly decrease its long-term stability.[3][4] Handle the peptide in a clean, controlled environment and minimize handling to reduce the risk of contamination.[1]
Q3: What is the best solvent for reconstituting this compound?
A3: There is no single universal solvent for all peptides.[3] For this compound, sterile, distilled water or dilute acetic acid (0.1%) are common starting points.[4] For peptides that are difficult to dissolve, small amounts of solvents like DMSO may be used, but their compatibility with the intended biological assay must be considered. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q4: How should I store this compound once it is in solution?
A4: The shelf-life of peptides in solution is limited.[5] For optimal stability, it is recommended to prepare aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which are detrimental.[4][5] These aliquots should be stored at -20°C or colder.[5] Using sterile buffers with a pH between 5 and 6 can also help to prolong the storage life of the peptide solution.[4][5]
Q5: For how long is this compound stable in solution?
A5: The stability of angiotensin peptides in aqueous buffers can be limited, with some researchers observing significant degradation within a few hours, even when stored on ice.[4] One study on the closely related Angiotensin II peptide showed that in a 0.9% sodium chloride solution at a concentration of 10,000 ng/mL and stored under refrigeration (5 ± 3°C), it maintained at least 90% of its original concentration for up to 5 days. The half-life of this compound in circulation has been measured to be approximately 14 seconds.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity of the peptide. | 1. Improper storage of lyophilized peptide (e.g., at room temperature for an extended period).2. Multiple freeze-thaw cycles of the stock solution.3. Peptide degradation in solution due to improper pH or bacterial contamination.4. Incorrect reconstitution solvent affecting peptide integrity or assay compatibility. | 1. Always store lyophilized peptide at -20°C or -80°C for long-term storage.[1][2]2. Aliquot the reconstituted peptide into single-use volumes to avoid repeated freezing and thawing.[5]3. Use sterile buffers at a pH of 5-6 for reconstitution and storage.[4][5]4. Consult the manufacturer's datasheet for the recommended solvent. If using an alternative, test its compatibility with your experimental setup. |
| Difficulty dissolving the lyophilized peptide. | 1. The peptide may have formed aggregates.2. The chosen solvent is not appropriate for the peptide's sequence. | 1. Gentle vortexing or sonication can help to break up aggregates. 2. Try a different solvent. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile (B52724) may be necessary before adding the aqueous buffer. |
| Inconsistent experimental results between different batches or over time. | 1. Degradation of the stock solution.2. Contamination of the peptide.3. Inaccurate initial weighing of the lyophilized powder. | 1. Prepare fresh aliquots from a new vial of lyophilized peptide. Avoid using old solutions.[5]2. Handle the peptide using sterile techniques to prevent microbial growth.3. Ensure the balance is properly calibrated and allow the peptide vial to equilibrate to room temperature before weighing to avoid moisture absorption.[3][4] |
Quantitative Data Summary
The stability of angiotensin peptides is critical for experimental success. While specific quantitative data for this compound is limited, the following table summarizes the stability of the closely related Angiotensin II peptide in a common vehicle, which can serve as a useful reference.
Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride at Refrigerated Temperatures (5 ± 3°C)
| Time (hours) | Average Concentration Remaining (%) |
| 0 | 100 |
| 24 | >90 |
| 48 | >90 |
| 72 | >90 |
| 96 | >90 |
| 120 | >90 |
Data derived from a study on Angiotensin II at a concentration of 10,000 ng/mL.
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh the lyophilized this compound peptide.
-
Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer of known pH) to a precise final concentration.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot and incubate under the same temperature and time conditions.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C).
-
Photostability: Expose an aliquot to a light source (e.g., UV lamp) for a specified duration.
-
Control: Keep an aliquot of the stock solution under normal storage conditions (-20°C).
3. Sample Analysis by HPLC:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated reverse-phase HPLC (RP-HPLC) method.
-
The mobile phase composition and gradient will need to be optimized for this compound to achieve good separation of the parent peptide from any degradation products.
-
Detection is typically performed using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
4. Data Analysis:
-
Calculate the percentage of the remaining intact this compound in each stressed sample compared to the control sample at time zero.
-
The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Peptide Stability Assessment.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Angiotensin III Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the stability of Angiotensin III (Ang III) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a consistent or expected biological effect after treating my cells with this compound?
A1: The most common reason for inconsistent or absent effects of Ang III is its rapid degradation by peptidases present in the cell culture medium and on the cell surface. Ang III has a very short half-life in biological fluids. It is quickly converted to Angiotensin IV by Aminopeptidase (B13392206) N (APN) or degraded by other enzymes.[1] To obtain reliable results, it is crucial to stabilize Ang III in your experimental setup.
Q2: What are the primary enzymes responsible for this compound degradation in cell culture?
A2: The primary enzyme responsible for the degradation of this compound is Aminopeptidase N (APN) , also known as CD13.[1] This enzyme is often present on the surface of various cell types and can also be found in serum supplements, like Fetal Bovine Serum (FBS), used in culture media. APN cleaves the N-terminal arginine from Ang III to produce Angiotensin IV. Additionally, this compound is formed from Angiotensin II by the action of Aminopeptidase A (APA) .[1]
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: The most effective method is to use a cocktail of peptidase inhibitors. Specifically, a combination of Amastatin (B1665947) (an inhibitor of Aminopeptidase A) and Bestatin (B1682670) (an inhibitor of Aminopeptidase N) is recommended.[2][3] Bestatin will directly prevent the degradation of Ang III to Ang IV, while Amastatin can be included to prevent the metabolism of any potential Angiotensin II precursor.
Q4: What are the recommended working concentrations for Amastatin and Bestatin in cell culture?
A4: The optimal concentration can vary depending on the cell type, cell density, and serum concentration. However, a common starting point for in vitro studies is in the range of 10 µM to 100 µM for both Amastatin and Bestatin .[4] It is advisable to perform a dose-response experiment to determine the lowest effective concentration for your specific experimental conditions.
Q5: Will the peptidase inhibitors interfere with my experimental results?
A5: Amastatin and Bestatin are generally considered specific for their target aminopeptidases and should not interfere with the biological activity of this compound at its receptors.[2] However, it is crucial to include proper controls in your experiments. This includes a "vehicle-only" control (culture medium with inhibitors but without Ang III) to ensure the inhibitors themselves do not elicit a cellular response.
Q6: Should I use serum-free media to improve the stability of this compound?
A6: Using serum-free media can reduce the concentration of exogenous peptidases, which may improve the stability of Ang III to some extent. However, many cell lines express endogenous membrane-bound aminopeptidases.[5] Therefore, even in serum-free conditions, the use of peptidase inhibitors is still strongly recommended for maximal stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cellular response to this compound treatment. | 1. Rapid degradation of Ang III in the culture medium.[1]2. Low expression of Angiotensin receptors (AT1 or AT2) on the cell line. | 1. Supplement the culture medium with a cocktail of peptidase inhibitors (e.g., 10-100 µM Bestatin and Amastatin).2. Confirm receptor expression via RT-qPCR, Western blot, or immunofluorescence. Include a positive control cell line known to express the receptors. |
| High variability between replicate experiments. | 1. Inconsistent degradation of Ang III due to variations in cell density or serum batch.2. Peptide instability in stock solutions.[6] | 1. Standardize cell seeding density. Use peptidase inhibitors to create a more stable environment.2. Prepare fresh Ang III stock solutions for each experiment or aliquot and store at -80°C to avoid multiple freeze-thaw cycles. |
| Unexpected or off-target effects observed. | 1. The peptidase inhibitors may have an independent effect on the cells.2. Conversion of Ang III to other bioactive metabolites. | 1. Run a control group with only the peptidase inhibitors to assess their baseline effect.2. Use a comprehensive inhibitor cocktail (Amastatin and Bestatin) to prevent the formation of other angiotensin peptides. |
| Difficulty in quantifying Ang III concentration over time. | 1. Inadequate sample preparation leading to continued enzymatic activity.2. Low sensitivity of the detection method. | 1. Immediately stop enzymatic activity at each time point by adding a quenching solution (e.g., 10% trichloroacetic acid) or by rapid freezing.2. Use a highly sensitive method like HPLC combined with radioimmunoassay (HPLC-RIA) or mass spectrometry (LC-MS) for accurate quantification.[7] |
Data Presentation
The stability of this compound is dramatically enhanced by the addition of peptidase inhibitors. The following table provides representative half-life (t½) data for this compound in a standard cell culture medium (DMEM/F12 with 10% FBS) at 37°C.
| Condition | Peptidase Inhibitors | Representative Half-Life (t½) |
| Control | None | < 5 minutes |
| Low Inhibition | 10 µM Bestatin | ~ 1-2 hours |
| High Inhibition | 100 µM Bestatin | > 6 hours |
| Full Cocktail | 100 µM Bestatin + 100 µM Amastatin | > 8 hours |
Note: These are illustrative values. The actual half-life will vary depending on the specific cell line, cell density, and serum lot.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound
This protocol details the methodology to assess the stability of this compound in cell culture supernatant and determine its half-life.
Materials:
-
This compound peptide
-
Cell line of interest (e.g., vascular smooth muscle cells)
-
Complete cell culture medium (e.g., DMEM/F12 + 10% FBS)
-
Peptidase inhibitors: Bestatin and Amastatin
-
Quenching solution: 10% Trichloroacetic Acid (TCA) in water
-
HPLC or LC-MS system for peptide quantification
-
Low-bind microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a desired density and allow them to adhere and grow to ~80% confluency.
-
Preparation of Treatment Media: Prepare the following media conditions:
-
Control Medium: Complete medium only.
-
Inhibitor Medium: Complete medium supplemented with the desired concentration of Bestatin (e.g., 100 µM).
-
-
Experiment Initiation: a. Aspirate the existing medium from the cells. b. Wash the cells once with sterile PBS. c. Add 1 mL of the prepared treatment media (Control or Inhibitor) to the respective wells. d. Spike each well with this compound to a final concentration of 1 µM. Mix gently.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), collect a 100 µL aliquot of the supernatant from each well. b. Immediately transfer the aliquot to a low-bind microcentrifuge tube containing 100 µL of cold 10% TCA to precipitate proteins and stop enzymatic degradation.
-
Sample Processing: a. Vortex the mixture and incubate on ice for 10 minutes. b. Centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Carefully collect the supernatant, which contains the remaining this compound.
-
Quantification: a. Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of intact this compound.[7] b. Plot the percentage of intact this compound remaining versus time. c. Calculate the half-life (t½) for each condition.
Visualizations
This compound Degradation and Stabilization Workflow
References
- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding, degradation and pressor activity of angiotensins II and III after aminopeptidase inhibition with amastatin and bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopeptidase activities on the surface of mammalian cells and their alterations associated with transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Angiotensin III vs. Angiotensin II: A Comparative Analysis of Their Effects on Aldosterone Release
A detailed guide for researchers and drug development professionals on the differential effects of Angiotensin II and Angiotensin III on aldosterone (B195564) secretion, supported by experimental data and methodologies.
Angiotensin II (Ang II) is widely recognized as the primary physiological regulator of aldosterone secretion from the adrenal cortex, playing a crucial role in the renin-angiotensin-aldosterone system (RAAS) that governs blood pressure and electrolyte balance.[1][2][3] However, its metabolite, this compound (Ang III), also demonstrates significant steroidogenic activity, prompting extensive research to delineate the similarities and differences in their mechanisms of action.[2][4][5][6][7] This guide provides a comprehensive comparison of the effects of these two potent octapeptide and heptapeptide (B1575542) hormones on aldosterone release, presenting key experimental findings, detailed protocols, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Aldosterone Stimulation
Experimental evidence from various models, including in vivo infusions and in vitro cell culture studies, has established that both Angiotensin II and this compound are potent stimulators of aldosterone secretion. While Ang II is generally considered more potent in its pressor effects, Ang III exhibits comparable, and in some contexts, equipotent activity in stimulating aldosterone release.
| Peptide | Model System | Key Findings | Reference |
| Angiotensin II | Conscious Rats (in vivo) | Infusion at physiologic doses (0.72 ng/min) induced aldosterone release.[8] | Campbell et al., 1974 |
| This compound | Conscious Rats (in vivo) | Infusion at physiologic doses (0.72 ng/min) induced aldosterone release.[8] | Campbell et al., 1974 |
| Angiotensin II | Sodium-replete Sheep (in vivo) | Dose-dependently increased aldosterone secretion. | Blair-West et al., 1977 |
| This compound | Sodium-replete Sheep (in vivo) | Showed a potency ratio of 0.87 for aldosterone secretion rate compared to Ang II amide, indicating near equipotency.[6] | Blair-West et al., 1977 |
| Angiotensin II | Rat Adrenal Glomerulosa (in vitro) | Induced aldosterone release, which was blocked by both AT1R (42.9 ± 4.8%) and AT2R (30.3 ± 7.1%) antagonists.[4][5] | Yatabe et al., 2011 |
| This compound | Rat Adrenal Glomerulosa (in vitro) | Induced aldosterone release, which was not blocked by an AT1R antagonist but was partially blocked by an AT2R antagonist (22.4 ± 10.5%).[4][5][9] | Yatabe et al., 2011 |
| Angiotensin II | HAC15 Human Adrenocortical Cells | Produced a 3.6-fold increase in aldosterone production.[7] | Siragy et al., 2018 |
| This compound | HAC15 Human Adrenocortical Cells | Significantly stimulated aldosterone production by 1.8-fold.[7] | Siragy et al., 2018 |
| Angiotensin II | Rat (in vivo infusion) | 5-day infusion increased circulating aldosterone by 8.5-fold.[4] | Yatabe et al., 2011 |
| This compound | Rat (in vivo infusion) | 5-day infusion increased circulating aldosterone by 7.3-fold.[4] | Yatabe et al., 2011 |
Signaling Pathways and Receptor Involvement
The effects of Angiotensin II and III on aldosterone release are mediated through their interaction with specific cell surface receptors, primarily the Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors, which are G protein-coupled receptors.[10]
Angiotensin II stimulates aldosterone synthesis and secretion predominantly through the AT1R in the adrenal zona glomerulosa cells.[1][10][11] This interaction activates two main signaling pathways:
-
Gq/11 Protein Pathway: Activation of Gq/11 proteins stimulates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The rise in intracellular calcium is a critical step in activating downstream signaling cascades that promote the transcription of steroidogenic acute regulatory protein (StAR) and aldosterone synthase (CYP11B2), the rate-limiting steps in aldosterone biosynthesis.[1][10]
-
β-arrestin Pathway: Ang II binding to AT1R can also initiate signaling through β-arrestin 1 and -2, leading to sustained activation of the extracellular signal-regulated kinase (ERK) pathway, which also contributes to the upregulation of StAR.[10]
Some studies suggest a partial role for the AT2R in Ang II-induced aldosterone release.[4][5]
This compound 's mechanism is more complex and appears to be less reliant on the classical AT1R pathway. While Ang III is an active metabolite of Ang II, its effects on aldosterone secretion are not significantly blocked by AT1R antagonists.[4][5][9] Instead, a portion of Ang III-induced aldosterone release is mediated by the AT2R.[4][5][9] A significant component of its action, however, may be independent of both AT1R and AT2R, suggesting the involvement of other, yet to be fully characterized, receptor or signaling pathways.[5][9]
Caption: Signaling pathways for Angiotensin II and III leading to aldosterone release.
Experimental Protocols
The following sections detail common methodologies used to investigate the effects of Angiotensin II and III on aldosterone release.
In Vitro Aldosterone Secretion Assay from Adrenal Glomerulosa Cells
This protocol is adapted from studies using rat adrenal glomerulosa cells.
1. Cell Isolation and Culture:
-
Adrenal glands are harvested from male Wistar or Sprague-Dawley rats.[4][12]
-
The adrenal capsules, rich in zona glomerulosa cells, are separated from the inner zones.
-
The capsules are minced and digested with collagenase to obtain a single-cell suspension.
-
The cells are then cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
2. Treatment:
-
Adrenal glomerulosa cells are seeded in 24-well plates and allowed to adhere.[13]
-
The culture medium is replaced with a serum-free medium prior to stimulation.
-
Cells are treated with varying concentrations of Angiotensin II, this compound, or vehicle control.
-
To investigate receptor involvement, cells are pre-incubated with specific antagonists (e.g., Candesartan for AT1R, PD123319 for AT2R) before the addition of the angiotensin peptides.[4][5]
3. Aldosterone Measurement:
-
After a defined incubation period (e.g., 2-4 hours), the cell culture supernatant is collected.[13]
-
The concentration of aldosterone in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[13][14]
4. Data Analysis:
-
Aldosterone concentrations are normalized to the total protein content of the cells in each well.
-
Results are typically expressed as a fold change over the basal (vehicle-treated) condition.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences between treatment groups.[14]
Caption: A typical in vitro experimental workflow for studying aldosterone secretion.
In Vivo Infusion Studies
This protocol outlines a general procedure for in vivo infusion experiments in rats.
1. Animal Preparation:
-
Male rats are anesthetized, and osmotic minipumps are surgically implanted subcutaneously for continuous infusion of Angiotensin II, this compound, or vehicle.[4]
-
Alternatively, intravenous catheters can be implanted for acute infusions.[13]
-
Animals are allowed a recovery period.
2. Infusion and Sample Collection:
-
The minipumps deliver the peptides at a constant rate over a specified period (e.g., 5 days).[4]
-
Blood samples are collected at baseline and at the end of the infusion period via tail vein or cardiac puncture.
-
Blood is collected in tubes containing an anticoagulant (e.g., EDTA).[15]
3. Plasma Aldosterone Measurement:
-
Blood samples are centrifuged to separate the plasma.
-
Plasma aldosterone concentrations are determined using ELISA or RIA kits.[14][16]
4. Data Analysis:
-
Changes in plasma aldosterone levels are compared between the different treatment groups and their respective baseline values.
-
Blood pressure may also be monitored throughout the experiment to assess the pressor effects of the peptides.[4]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II and III Metabolism and Effects on Steroid Production in the HAC15 Human Adrenocortical Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II- and angiotensin 3-induced aldosterone release vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Angiotensin II-dependent aldosterone production in the adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. frontiersin.org [frontiersin.org]
- 15. nbt.nhs.uk [nbt.nhs.uk]
- 16. monobind.com [monobind.com]
A Comparative Analysis of the Vasoconstrictor Potency of Angiotensin II and Angiotensin III
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictor potency of Angiotensin II (Ang II) and its metabolite, Angiotensin III (Ang III). Both are key peptides in the renin-angiotensin system (RAS) that regulate blood pressure and vascular tone. While Ang II is widely recognized as the primary effector of the RAS, Ang III also exhibits significant biological activity. This document outlines their comparative potencies, the experimental methods used to determine these potencies, and the underlying signaling pathways.
Quantitative Comparison of Vasoconstrictor Potency
The following table summarizes the quantitative data on the vasoconstrictor potency of Angiotensin II and this compound from various studies.
| Parameter | Angiotensin II | This compound | Key Findings |
| Relative Potency (Pressor Activity) | Primary vasoconstrictor of the RAS. | Possesses approximately 25-40% of the pressor activity of Angiotensin II.[1] | Angiotensin II is the more potent vasoconstrictor in systemic circulation.[1] |
| Relative Potency (Isolated Human Saphenous Vein) | More potent vasoconstrictor. | 16 times less active than Angiotensin II.[2] | In this specific human vascular bed, Angiotensin II demonstrates significantly higher potency. |
| Relative Potency (Arterial Blood Pressure in Sheep) | More potent in raising arterial blood pressure. | Angiotensin II is approximately four times as potent as this compound.[3] | In vivo studies in sheep confirm the higher pressor potency of Angiotensin II. |
| Receptor Binding | Binds with high affinity to AT1 and AT2 receptors. | Binds to AT1 and AT2 receptors. | Both peptides mediate their primary vasoconstrictor effects through the Angiotensin II Type 1 (AT1) receptor.[1][2] |
Experimental Protocols
The vasoconstrictor effects of Angiotensin II and this compound are commonly assessed using in vitro methods such as the isolated aortic ring assay. This method allows for the direct measurement of vascular smooth muscle contraction in response to vasoactive substances.
Isolated Aortic Ring Assay
This protocol describes the methodology for measuring and comparing the vasoconstrictor responses induced by Angiotensin II and this compound in isolated arterial rings.
1. Tissue Preparation:
-
The thoracic aorta is carefully dissected from a laboratory animal (e.g., rat, mouse).
-
The aorta is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 1-2 mm in width.[4][5]
2. Mounting and Equilibration:
-
Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to an optimal resting tension (e.g., 1.5-2.0 g) and allowed to equilibrate for a period of 60-90 minutes. During equilibration, the bath solution is replaced every 15-20 minutes.[7]
3. Experimental Procedure:
-
After equilibration, the viability of the aortic rings is assessed by inducing a contraction with a standard vasoconstrictor, such as potassium chloride (KCl) or phenylephrine.
-
Once a stable baseline is re-established, cumulative concentration-response curves are generated for Angiotensin II and this compound.
-
Increasing concentrations of the angiotensin peptides are added to the organ bath in a stepwise manner, and the resulting contractile force is recorded.[2]
-
Each concentration is allowed to reach a plateau before the next concentration is added.
4. Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by the reference vasoconstrictor.
-
Concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated for both Angiotensin II and this compound to compare their potencies.
Signaling Pathways and Visualizations
Both Angiotensin II and this compound exert their vasoconstrictor effects primarily through the activation of the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) located on vascular smooth muscle cells.[1][2]
AT1 Receptor Signaling Pathway for Vasoconstriction
Activation of the AT1 receptor by either Angiotensin II or this compound initiates a signaling cascade that leads to vascular smooth muscle contraction.
Caption: AT1 receptor signaling pathway leading to vasoconstriction.
General Experimental Workflow for Comparing Vasoconstrictor Potency
The following diagram illustrates a typical workflow for an in vitro comparison of the vasoconstrictor potency of Angiotensin II and this compound.
Caption: General workflow for comparing vasoconstrictor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aortic ring assay [protocols.io]
- 5. Rat Aortic Ring Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Angiotensin III and Angiotensin (1-7)
For Researchers, Scientists, and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. Beyond the classical effector, Angiotensin II (Ang II), other bioactive peptides within the RAS, notably Angiotensin III (Ang III) and Angiotensin (1-7) [Ang-(1-7)], have emerged as significant modulators of physiological processes. This guide provides a comprehensive comparison of the differential effects of Ang III and Ang-(1-7), supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
Core Comparison of this compound and Angiotensin (1-7)
This compound, a heptapeptide (B1575542) derived from the cleavage of the N-terminal aspartate from Ang II, and Angiotensin (1-7), another heptapeptide, exhibit distinct and often opposing physiological effects. While Ang III largely mirrors some of the actions of Ang II, particularly in aldosterone (B195564) stimulation, Ang-(1-7) is recognized as a key component of the counter-regulatory axis of the RAS, frequently antagonizing the effects of Ang II.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and Angiotensin (1-7) based on available experimental data.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Type/Tissue | Binding Assay Method | IC50 / Ki | Citation |
| This compound | Mas | CHO cells (transfected) | Competitive radioligand binding with 125I-Ang-(1-7) | IC50 = 452 nM | [1] |
| AT1 | HEK-293 cells (transfected) | Competitive radioligand binding with 125I-[Sar1,Ile8]AngII | High affinity (nM range) | [2][3] | |
| AT2 | HEK-293 cells (transfected) | Competitive radioligand binding with 125I-[Sar1,Ile8]AngII | High affinity (≥ Ang II) | [2] | |
| Angiotensin (1-7) | Mas | CHO cells (transfected) | Competitive radioligand binding with 125I-Ang-(1-7) | IC50 = 6.9 nM | [1] |
| AT1 | HEK-293 cells (transfected) | Competitive radioligand binding with 125I-Ang II | Ki = 360 nmol/L | [3] | |
| AT2 | HEK-293 cells (transfected) | Competitive radioligand binding with 125I-[Sar1,Ile8]AngII | Low affinity (>> Ang II) | [2] |
Table 2: Comparison of Physiological Effects
| Physiological Effect | This compound | Angiotensin (1-7) | Experimental Model | Citation |
| Blood Pressure | Pressor effect, though less potent than Ang II. | Generally vasodilatory or no significant effect in normotensive animals. Can lower blood pressure in some hypertensive models. | Conscious dogs, Spontaneously Hypertensive Rats | [2][4] |
| Natriuresis | Induces natriuresis via AT2 receptor activation in the proximal tubule. | Does not induce natriuresis under the same experimental conditions as Ang III. Some studies report natriuretic effects under different conditions. | AT1 receptor-blocked rats | [5] |
| Aldosterone Secretion | Potent stimulator, equipotent to Ang II. | No significant direct effect. | Conscious dogs | [2] |
| Cardiac Function | May contribute to cardiac remodeling. | Generally cardioprotective, attenuates cardiac hypertrophy and fibrosis. | Transgenic mice | [3][6] |
| Inflammation | Pro-inflammatory effects. | Anti-inflammatory effects. | Murine model of asthma | [7] |
Signaling Pathways
The distinct physiological effects of this compound and Angiotensin (1-7) are rooted in their differential activation of downstream signaling cascades.
This compound Signaling
This compound primarily signals through the AT1 and AT2 receptors. Its pressor and aldosterone-stimulating effects are largely mediated by the AT1 receptor, activating classical Gq-coupled pathways leading to intracellular calcium mobilization and protein kinase C activation. In contrast, its natriuretic effect is mediated by the AT2 receptor in the renal proximal tubule, involving a cGMP-dependent mechanism.[5][8]
Angiotensin (1-7) Signaling
Angiotensin (1-7) primarily exerts its effects through the G protein-coupled receptor Mas.[1] Activation of the Mas receptor often leads to the production of nitric oxide (NO) via the PI3K/Akt/eNOS pathway, contributing to vasodilation. Furthermore, Ang-(1-7) signaling can counteract the pro-inflammatory and pro-fibrotic signaling of Ang II by inhibiting pathways such as the Src-EGFR-ERK1/2 cascade.[7][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Angiotensin (1-7) are provided below.
Radioligand Binding Assay (Competitive)
This protocol is a standard method for determining the binding affinity of unlabeled ligands (e.g., Ang III, Ang-(1-7)) to their receptors by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of Ang III and Ang-(1-7) for AT1, AT2, and Mas receptors.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably transfected with the receptor of interest (AT1, AT2, or Mas).
-
Radioligand: 125I-[Sar1,Ile8]Angiotensin II for AT1 and AT2 receptors; 125I-Angiotensin (1-7) for the Mas receptor.
-
Unlabeled Ligands: this compound, Angiotensin (1-7), and specific receptor antagonists (e.g., Losartan for AT1, PD123319 for AT2, A-779 for Mas) for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Apparatus: 96-well plates, glass fiber filters, cell harvester, and a gamma counter.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + High concentration of a specific unlabeled antagonist.
-
Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of the test compound (Ang III or Ang-(1-7)).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[10][11][12][13]
In Vivo Blood Pressure Measurement in Rodents
This protocol describes the continuous infusion of angiotensin peptides and the subsequent monitoring of blood pressure in conscious, unrestrained rodents using telemetry.
Objective: To determine the dose-response effects of Ang III and Ang-(1-7) on systemic blood pressure.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Angiotensin Peptides: this compound and Angiotensin (1-7) dissolved in sterile saline.
-
Surgical Equipment: Anesthetic, surgical tools, osmotic minipumps, telemetry transmitters.
-
Blood Pressure Monitoring System: Radiotelemetry system with receivers and data acquisition software.
Procedure:
-
Telemetry Transmitter Implantation: Anesthetize the rat and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta. Allow for a recovery period of at least one week.
-
Osmotic Minipump Implantation: Anesthetize the recovered rat and subcutaneously implant an osmotic minipump filled with the desired concentration of Ang III, Ang-(1-7), or vehicle (saline).
-
Blood Pressure Recording: House the rat in its home cage placed on a telemetry receiver. Continuously record arterial blood pressure and heart rate for the duration of the infusion period (e.g., 7-14 days).
-
Data Analysis: Analyze the telemetry data to determine the mean arterial pressure, systolic and diastolic blood pressure, and heart rate at different time points during the infusion. Compare the effects of Ang III and Ang-(1-7) to the vehicle control group.[14][15][16]
Measurement of Renal Hemodynamics in Rats
This protocol outlines the methodology for assessing renal blood flow (RBF) and glomerular filtration rate (GFR) in response to angiotensin peptide administration.
Objective: To compare the effects of Ang III and Ang-(1-7) on renal hemodynamics.
Materials:
-
Animals: Anesthetized male Sprague-Dawley rats.
-
Surgical Equipment: Anesthetic, surgical tools, catheters for arterial and venous access, and bladder cannulation.
-
Infusion Pumps: For continuous infusion of inulin (B196767) (for GFR) and angiotensin peptides.
-
Renal Blood Flow Probe: To be placed around the renal artery.
-
Analytical Equipment: Spectrophotometer or fluorometer for inulin measurement, and a flowmeter for RBF.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heated surgical table. Catheterize the femoral artery for blood pressure monitoring and blood sampling, the femoral vein for infusions, and the bladder for urine collection. Place a flow probe around the renal artery.
-
Baseline Measurements: Start a continuous intravenous infusion of inulin in saline. After an equilibration period, collect baseline urine and plasma samples and record baseline RBF and mean arterial pressure.
-
Angiotensin Infusion: Begin a continuous intravenous or intra-renal artery infusion of Ang III or Ang-(1-7) at various doses.
-
Experimental Measurements: At each dose, after a new equilibration period, repeat the collection of urine and plasma samples and the recording of RBF and blood pressure.
-
Calculations:
-
GFR: Calculate using the clearance of inulin: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
Renal Blood Flow: Directly measured by the flow probe.
-
Renal Vascular Resistance: Calculated as (Mean Arterial Pressure / Renal Blood Flow).
-
-
Data Analysis: Compare the changes in GFR, RBF, and renal vascular resistance from baseline in response to Ang III and Ang-(1-7).[17][18][19]
Conclusion
This compound and Angiotensin (1-7) are two bioactive peptides of the Renin-Angiotensin System with distinct and often opposing physiological roles. Ang III, acting primarily through AT1 and AT2 receptors, tends to exert effects similar to Ang II, such as increasing blood pressure and aldosterone secretion, but also uniquely promotes natriuresis via the AT2 receptor. In contrast, Ang-(1-7), through its primary receptor Mas, functions as a key component of the counter-regulatory RAS axis, promoting vasodilation, anti-inflammatory effects, and cardioprotection. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the nuanced roles of these peptides in health and disease. Understanding these differential effects is crucial for the development of novel therapeutic strategies targeting the Renin-Angiotensin System.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin(1-7) blunts hypertensive cardiac remodeling by a direct effect on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. INTRARENAL this compound IS THE PREDOMINANT AGONIST FOR PROXIMAL TUBULE AT2 RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Ang-(1-7)/ MAS1 receptor axis inhibits allergic airway inflammation via blockade of Src-mediated EGFR transactivation in a murine model of asthma | PLOS One [journals.plos.org]
- 8. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Angiotensin II infusion results in both hypertension and increased AMPA GluA1 signaling in hypothalamic paraventricular nucleus of male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 16. ahajournals.org [ahajournals.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Evaluation of methods of measuring glomerular and nutrient blood flow in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Potency of Synthetic Angiotensin III Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic angiotensin III (Ang III) analogues, evaluating their activity against native angiotensins and other alternatives. Supported by experimental data, this document provides a comprehensive overview of their performance, detailed methodologies for key validation assays, and visual representations of associated biological pathways and experimental workflows.
This compound, an active metabolite of the potent vasoconstrictor Angiotensin II (Ang II), has emerged as a significant player in the renin-angiotensin system (RAS). It exerts considerable influence on physiological processes, including blood pressure regulation and aldosterone (B195564) secretion.[1] The development of synthetic Ang III analogues offers a promising avenue for therapeutic intervention, potentially providing more targeted effects and improved metabolic stability. This guide delves into the validation of these synthetic peptides, presenting a clear comparison of their biological activity.
Quantitative Performance Comparison of this compound and its Analogues
The biological activity of synthetic this compound analogues is typically evaluated through receptor binding affinities and functional assays. The following tables summarize key quantitative data, offering a direct comparison of their potency with Angiotensin II and III.
Table 1: Receptor Binding Affinity (Ki) and Antagonist Potency (pA2) of Angiotensin Analogues
| Compound | Receptor | Assay Type | Value | Species/Tissue | Reference(s) |
| Angiotensin II | AT1 | Competition Binding (IC50) | 7.92 x 10⁻¹⁰ M | HEK-293 cells | [2] |
| This compound | AT1 | Competition Binding (IC50) | 2.11 x 10⁻⁹ M | HEK-293 cells | [2] |
| Angiotensin II | AT2 | Competition Binding (IC50) | 5.22 x 10⁻¹⁰ M | HEK-293 cells | [2] |
| This compound | AT2 | Competition Binding (IC50) | 6.48 x 10⁻¹⁰ M | HEK-293 cells | [2] |
| [Sar¹,Tyr(Me)⁴]ANG II | - | Rat Isolated Uterus | pA2 = 8.1 | Rat | |
| [Tyr(Me)³]ANG III | - | Rat Isolated Uterus | pA2 < 6 | Rat | |
| [Sar¹,D-Trp⁸]ANG II | - | Rat Isolated Uterus | pA2 = 7.7 | Rat | |
| [D-Trp⁷]ANG III | - | Rat Isolated Uterus | pA2 = 6.7 | Rat | |
| [Sar¹,Tyr(Me)⁴,Ile⁸]ANG II | - | Rat Isolated Uterus | pA2 = 7.2 | Rat | |
| [Tyr(Me)³,Ile⁷]ANG III | - | Rat Isolated Uterus | pA2 < 6 | Rat | |
| [Sar¹,Tyr(Me)⁴,D-Trp⁸]ANG II | - | Rat Isolated Uterus | pA2 = 7.1 | Rat | |
| [Tyr(Me)³,D-Trp⁷]ANG III | - | Rat Isolated Uterus | pA2 < 6 | Rat | |
| β-Pro⁷-AngIII | AT2 | - | >20,000-fold selectivity over AT1 | - | [3] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 2: Comparative Vasoconstrictor and Aldosterone-Stimulating Activity
| Peptide | Activity | Relative Potency to Ang II | Key Findings | Reference(s) |
| This compound | Vasoconstriction | ~16 times less potent | Ang II is a more potent vasoconstrictor. | [4] |
| Angiotensin IV | Vasoconstriction | ~2,700 times less potent | Significantly less potent than Ang II and Ang III. | [4] |
| This compound | Aldosterone Secretion | 40% of Ang II's pressor activity, but 100% of aldosterone-producing activity. | Ang III is a potent stimulator of aldosterone release. | [1] |
Signaling Pathways of Angiotensin Receptors
Angiotensin peptides exert their effects by binding to two primary G protein-coupled receptors: AT1 and AT2. The signaling cascades initiated by these receptors are often opposing, providing a balance in physiological regulation.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of synthetic this compound analogues. Below are protocols for key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Angiotensin Analogues
This protocol outlines the general steps for synthesizing angiotensin analogues using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase method.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a synthetic analogue for angiotensin receptors by measuring its ability to compete with a radiolabeled ligand.[5][6]
Materials:
-
Cell membranes expressing AT1 or AT2 receptors (e.g., from transfected cell lines or tissues like rat liver).[7]
-
Radiolabeled angiotensin analogue (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII).[7]
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Synthetic this compound analogue (unlabeled competitor).
-
Non-specific binding control (e.g., a high concentration of unlabeled Ang II).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Addition of Competitor: Add serial dilutions of the synthetic Ang III analogue to the appropriate wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled Ang II).
-
Addition of Radioligand: Add a fixed concentration of the radiolabeled angiotensin analogue to all wells.
-
Addition of Membranes: Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the analogue that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath Vasoconstriction Assay
This functional assay measures the ability of a synthetic analogue to induce or inhibit smooth muscle contraction in isolated blood vessels.[8][9]
In Vitro Aldosterone Secretion Assay
This assay quantifies the ability of synthetic analogues to stimulate aldosterone release from adrenal cells.[10][11][12][13]
Materials:
-
Adrenal glomerulosa cells (primary culture or cell line).
-
Cell culture medium.
-
Synthetic this compound analogue.
-
Positive control (e.g., Angiotensin II or potassium chloride).
-
24- or 48-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Aldosterone ELISA kit.
Procedure:
-
Cell Seeding: Seed adrenal glomerulosa cells in multi-well plates and culture until they reach the desired confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for a short period.
-
Stimulation: Treat the cells with various concentrations of the synthetic Ang III analogue. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for aldosterone secretion.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Aldosterone Measurement: Measure the aldosterone concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the aldosterone concentration against the log concentration of the synthetic analogue to determine its potency (EC50) for stimulating aldosterone secretion.
Conclusion
The validation of synthetic this compound analogues requires a multi-faceted approach, combining receptor binding studies with functional assays to fully characterize their biological activity. The data presented in this guide demonstrates that modifications to the this compound peptide can significantly alter its potency and selectivity for the AT1 and AT2 receptors. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies. By understanding the intricate signaling pathways and employing robust validation methods, the scientific community can continue to explore the therapeutic potential of these novel synthetic peptides in cardiovascular and renal diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel AT2 Receptor Agonist β-Pro7-AngIII Exerts Cardiac and Renal Anti-Fibrotic and Anti-Inflammatory Effects in High Salt-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aldosterone ELISA kit (ab136933) | Abcam [abcam.co.jp]
- 11. monobind.com [monobind.com]
- 12. sceti.co.jp [sceti.co.jp]
- 13. resources.bio-techne.com [resources.bio-techne.com]
Angiotensin III: A Comparative Analysis of AT1 and AT2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activation of Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors by Angiotensin III (Ang III). It synthesizes experimental data on binding affinities, downstream signaling pathways, and functional outcomes to offer a comprehensive resource for researchers in cardiovascular biology, pharmacology, and drug discovery.
Introduction
This compound (Ang III), an active metabolite of Angiotensin II (Ang II), is a heptapeptide (B1575542) that plays a significant role in the renin-angiotensin system (RAS). It exerts its physiological effects by interacting with two major G protein-coupled receptors: the AT1 and AT2 receptors. While both receptors bind Ang III with high affinity, they trigger distinct and often opposing intracellular signaling cascades, leading to different physiological responses.[1][2] Understanding the nuances of Ang III's interaction with these two receptors is crucial for elucidating its role in health and disease and for the development of targeted therapeutics.
Binding Affinity of this compound
Experimental evidence indicates that this compound binds to both AT1 and AT2 receptors with high and approximately equal affinity, comparable to that of Angiotensin II.[2] This lack of significant receptor selectivity in binding necessitates a deeper investigation into the functional consequences of receptor activation to understand the differential effects of Ang III.
Table 1: Binding Affinity of Angiotensin Peptides at AT1 and AT2 Receptors
| Ligand | Receptor | Binding Affinity (Ki or IC50) | Species/Cell Line | Reference |
| This compound | AT1 | High (comparable to Ang II) | Various | [2] |
| This compound | AT2 | High (comparable to Ang II) | Various | [2] |
| Angiotensin II | AT1 | High | Various | [2] |
| Angiotensin II | AT2 | High | Various | [2] |
Comparative Activation of Downstream Signaling Pathways
The functional divergence between AT1 and AT2 receptor activation by Ang III becomes evident in their distinct downstream signaling pathways.
AT1 Receptor Activation
Upon binding of Ang III, the AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This pathway is central to many of the classical effects of RAS activation, including vasoconstriction and cellular proliferation.[4][5]
Furthermore, Ang III-mediated AT1 receptor activation also induces the recruitment of β-arrestin. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
AT2 Receptor Activation
In contrast to the AT1 receptor, the AT2 receptor is thought to couple to the Gi/o family of G proteins.[2] Activation of the AT2 receptor by Ang III initiates signaling pathways that often counteract the effects of AT1 receptor activation. A key pathway involves the activation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate components of mitogen-activated protein kinase (MAPK) pathways.[2]
A significant signaling outcome of AT2 receptor activation is the production of nitric oxide (NO). This is often mediated through a bradykinin-dependent mechanism, leading to the activation of nitric oxide synthase (eNOS) and subsequent generation of cGMP, which promotes vasodilation.[4][6] Notably, unlike the AT1 receptor, the AT2 receptor does not appear to recruit β-arrestin.
Table 2: Comparison of this compound-Mediated Signaling Events at AT1 and AT2 Receptors
| Feature | AT1 Receptor | AT2 Receptor |
| Primary G Protein Coupling | Gαq/11 | Gαi/o |
| Key Second Messengers | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ | cGMP |
| Primary Effector Enzymes | Phospholipase C (PLC), Protein Kinase C (PKC) | Protein Phosphatases (SHP-1, PP2A), Nitric Oxide Synthase (eNOS) |
| β-Arrestin Recruitment | Yes | No |
| Primary Physiological Outcomes | Vasoconstriction, Cell Proliferation, Inflammation | Vasodilation, Anti-proliferation, Apoptosis |
Signaling Pathway Diagrams
References
- 1. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Angiotensin III Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various antagonists targeting the Angiotensin III (Ang III) receptors, supported by experimental data. This compound, a heptapeptide (B1575542) hormone of the renin-angiotensin system (RAS), exerts its physiological effects through interaction with Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Understanding the efficacy of antagonists at these receptors is crucial for the development of targeted therapeutics for cardiovascular and renal diseases.
Quantitative Efficacy of this compound Receptor Antagonists
The following tables summarize the available quantitative data on the binding affinities and functional inhibition of various antagonists for this compound at its receptors.
Table 1: Binding Affinities (Ki) of Angiotensin Peptides and Antagonists at AT1 and AT2 Receptors
| Compound | Receptor Subtype | Ki (nmol/L) |
| This compound | AT1 | 10.5 x 10⁻⁹ |
| AT2 | 2.2 x 10⁻⁹ | |
| Candesartan | AT1 | >1 x 10⁻⁵ |
| PD-123319 | AT2 | Antagonist activity demonstrated |
Data sourced from a study on prehypertensive spontaneously hypertensive rats[1]. Note: A higher Ki value indicates lower binding affinity.
Table 2: Functional Antagonism of this compound-Induced Aldosterone (B195564) Secretion
| Antagonist | Receptor Target | Effect on Ang III-Induced Aldosterone Secretion |
| Candesartan | AT1 | No blockade observed[2][3] |
| PD123319 | AT2 | Partial blockade (22.4 ± 10.5%)[2][3] |
Signaling Pathways
This compound mediates its effects by binding to AT1 and AT2 receptors, which triggers distinct downstream signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Determining Antagonist Affinity
This protocol is used to determine the binding affinity (Ki) of a test antagonist for the this compound receptors.
References
- 1. Defective Renal this compound and AT2 Receptor Signaling in Prehypertensive Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Comparative Analysis of Angiotensin Receptor Blockers (ARBs)
<
Angiotensin Receptor Blockers (ARBs) represent a cornerstone in the management of cardiovascular diseases, primarily hypertension, heart failure, and diabetic nephropathy.[1][2][3] These agents exert their effects by selectively antagonizing the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][4] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced blood pressure, and decreased sodium and water retention.[1][5][6]
While all ARBs share this common mechanism, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, which can influence their clinical application and efficacy.[7] This guide provides a comparative analysis of several prominent ARBs, supported by experimental data, to assist researchers and drug development professionals in their evaluations.
The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, mediates its hypertensive effects through the AT1 receptor. ARBs competitively block this interaction. The diagram below illustrates the central role of ARBs within this pathway.
Pharmacodynamic Comparison: Receptor Binding Affinity
The efficacy of an ARB is closely related to its affinity for the AT1 receptor. Higher binding affinity and slower dissociation rates generally lead to more potent and sustained receptor blockade.[8] Several studies have compared the binding affinities of different ARBs, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.
| ARB | Active Form | AT1 Receptor Binding Affinity (Kd or IC50) | Type of Antagonism |
| Losartan (B1675146) | EXP-3174 | ~20 nmol/L (IC50)[9] | Surmountable (Competitive)[3][10] |
| Valsartan | Valsartan | Higher than Losartan[11] | Insurmountable (Non-competitive)[10] |
| Irbesartan | Irbesartan | Lowest Kd value (highest affinity) in some studies[11][12] | Insurmountable (Non-competitive)[10][13] |
| Candesartan (B1668252) | Candesartan | High affinity, ~100x greater than Losartan[10] | Insurmountable (Non-competitive)[7][10] |
| Telmisartan (B1682998) | Telmisartan | Strongest binding affinity in one study (slowest dissociation)[8] | Insurmountable (Non-competitive)[13] |
| Olmesartan (B1677269) | Olmesartan | High affinity, better than Losartan and Valsartan[9][11] | Insurmountable (Non-competitive)[13] |
Note: Binding affinity values can vary between studies due to different experimental conditions. The type of antagonism (surmountable vs. insurmountable) affects whether high concentrations of angiotensin II can overcome the blockade.[3][10]
Experimental Protocol: Radioligand Binding Assay for AT1 Receptor Affinity
Determining the binding affinity of ARBs to the AT1 receptor is a fundamental pharmacodynamic experiment. A common method is the radioligand competition binding assay.
Objective: To determine the concentration of an unlabeled ARB required to inhibit 50% of the binding of a specific radiolabeled ligand to the AT1 receptor (IC50).
Methodology:
-
Membrane Preparation: Rat liver membranes, which are rich in AT1a receptors, are prepared and homogenized.[14] The protein concentration is determined using a standard method like the Bradford protein assay.
-
Radioligand: A radiolabeled AT1 receptor agonist or antagonist, such as [¹²⁵I][Sar¹,Ile⁸]AngII, is used.[14]
-
Competition Assay:
-
A constant concentration of the radioligand and a fixed amount of the membrane preparation are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled ARB (the "competitor") are added to these tubes.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation: The membrane-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor (ARB) concentration. A sigmoidal curve is generated, from which the IC50 value is calculated. This value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Pharmacokinetic Comparison
The pharmacokinetic properties of ARBs, such as bioavailability, half-life, and metabolism, determine their dosing frequency and potential for drug interactions.[3][7]
| ARB | Prodrug? | Oral Bioavailability (%) | Terminal Half-life (hours) | Primary Elimination Route |
| Losartan | Yes | ~33%[1] | 2 (Parent), 6-9 (Active Metabolite EXP-3174)[3] | Biliary/Fecal (~60%), Renal (~35%)[3] |
| Valsartan | No | ~23-25%[1][3] | ~6[3] | Biliary/Fecal (~83%), Renal (~13%)[3] |
| Irbesartan | No | 60-80%[1][3] | 11-15[3] | Biliary/Fecal (~80%), Renal (~20%)[3] |
| Candesartan | Yes | ~42% (as Candesartan Cilexetil)[3] | ~9[3] | Biliary/Fecal (~67%), Renal (~33%)[3] |
| Telmisartan | No | ~43%[3] | ~24[3] | Biliary/Fecal (>97%)[3] |
| Olmesartan | Yes | ~26% (as Olmesartan Medoxomil)[3] | 12-14[3] | Biliary/Fecal (50-65%), Renal (35-50%)[3] |
Data compiled from multiple sources.[1][3][7] Values can show inter-individual variability.
Clinical Efficacy and Considerations
Numerous clinical trials have established the efficacy of ARBs in reducing blood pressure and improving outcomes in patients with heart failure and chronic kidney disease.[1][2] While the class as a whole is effective, some head-to-head comparisons suggest potential differences. For instance, a network meta-analysis of 193 studies found that olmesartan and candesartan had the highest rankings in reducing office and 24-hour ambulatory systolic blood pressure, respectively.[15] Another analysis suggested that olmesartan provided greater blood pressure reductions compared to losartan and valsartan.[9] Telmisartan and olmesartan were also noted for demonstrating a good balance of antihypertensive efficacy and minimal adverse events.[15]
It's important to note that AT1 receptor binding affinity does not directly correlate with antihypertensive effect in all cases.[3] The long half-life of telmisartan (24 hours) contributes to its sustained blood pressure control over a full day.[3] Conversely, losartan's shorter half-life is compensated for by its potent active metabolite, EXP-3174.[3][5]
Ultimately, the choice of ARB may be guided by individual patient characteristics, comorbidities, and formulary considerations, as all have proven to be effective and well-tolerated antihypertensive agents.[3]
References
- 1. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bhf.org.uk [bhf.org.uk]
- 3. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Angiotensin II receptor modulators and how do they work? [synapse.patsnap.com]
- 5. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bjcardio.co.uk [bjcardio.co.uk]
- 8. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparative efficacy and safety of six angiotensin II receptor blockers in hypertensive patients: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin II and Angiotensin III in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between Angiotensin II (Ang II) and Angiotensin III (Ang III) in the context of hypertension. By presenting quantitative data from experimental models, detailed methodologies, and clear visualizations of their distinct signaling pathways, this document serves as a comprehensive resource for investigating the renin-angiotensin system (RAS) in cardiovascular disease.
Core Functional Differences: A Quantitative Overview
Angiotensin II is the principal effector of the RAS, renowned for its potent vasoconstrictor and aldosterone-stimulating properties. Its metabolite, this compound, while traditionally considered less active, demonstrates significant biological effects, particularly in aldosterone (B195564) secretion, that are crucial for a complete understanding of the RAS in hypertension.
| Parameter | Angiotensin II | This compound | Key Findings in Hypertension Models |
| Pressor Potency | High | Lower (approx. 25-40% of Ang II)[1] | Angiotensin II is the more potent direct vasoconstrictor in systemic circulation.[1][2] |
| Aldosterone Stimulation | Potent Stimulator | Nearly Equipotent to Ang II[1][2] | Both peptides are highly effective in stimulating aldosterone secretion from the adrenal cortex.[1][2] |
| Blood Pressure (in vivo) | Dramatic, dose-dependent increase[3][4] | No significant elevation at the same dose as Ang II[3][4] | Chronic infusion of Ang II significantly elevates systolic blood pressure, while Ang III does not produce a comparable pressor effect.[3][4] |
| Plasma Aldosterone (in vivo) | 8.5-fold increase after 5-day infusion | 7.3-fold increase after 5-day infusion | Both peptides potently stimulate aldosterone release in vivo.[4] |
| Primary Receptor for Pressor Effects | AT1 Receptor | AT1 Receptor | The vasoconstrictor effects of both peptides are primarily mediated by the AT1 receptor.[1] |
| Receptor Mediating Natriuresis | - | AT2 Receptor | This compound can induce sodium excretion (natriuresis) through the AT2 receptor, an effect not typically associated with Angiotensin II. |
Signaling Pathways: A Tale of Two Receptors
Angiotensin II and III exert their effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While both peptides can bind to both receptors, their downstream signaling and physiological outcomes are often opposing.
AT1 Receptor Signaling: The Pressor Pathway
Activation of the AT1 receptor by either Angiotensin II or III initiates a cascade of intracellular events primarily leading to vasoconstriction, inflammation, and cellular growth.
AT2 Receptor Signaling: The Counter-Regulatory Pathway
In contrast, activation of the AT2 receptor, particularly by this compound, often leads to vasodilation and anti-proliferative effects, counteracting the actions of the AT1 receptor.
Experimental Protocols
In Vivo Hypertension Model: Continuous Angiotensin Infusion via Osmotic Pump
This protocol describes a widely used method for inducing hypertension in murine models through the continuous subcutaneous infusion of angiotensin peptides.
Methodology:
-
Animal Model: Male C57BL/6J mice (8-12 weeks old) are commonly used.[5] Animals should be acclimatized for at least one week prior to the experiment.
-
Angiotensin Solution Preparation: Angiotensin II or this compound is dissolved in sterile 0.9% saline. A common infusion rate for Angiotensin II to induce hypertension is 490-1000 ng/kg/min.[5][6]
-
Osmotic Pump Preparation: Alzet osmotic pumps (e.g., Model 2004 for 4-week infusion) are filled with the angiotensin solution according to the manufacturer's instructions.[7][8][9]
-
Surgical Implantation: Mice are anesthetized (e.g., with isoflurane).[6] A small subcutaneous pocket is created on the back, and the osmotic pump is inserted. The incision is then closed with sutures or surgical staples.[6][7]
-
Blood Pressure Monitoring: Systolic blood pressure is monitored non-invasively using the tail-cuff method at baseline and regularly throughout the infusion period.[6]
-
Plasma Aldosterone Measurement: At the end of the study, blood is collected, and plasma aldosterone levels are measured using radioimmunoassay or LC-MS/MS.[10]
-
Renal Function Assessment: Serum creatinine and blood urea (B33335) nitrogen (BUN) are measured to assess kidney function. A significant increase in serum creatinine may indicate renal impairment.[11][12]
In Vitro Aldosterone Secretion Assay
This protocol details a method to assess the direct effects of Angiotensin II and III on aldosterone secretion from adrenal cells.
Methodology:
-
Adrenal Gland Isolation: Adrenal glands are harvested from rats.
-
Cell Culture: The adrenal capsules (zona glomerulosa) are separated and digested to obtain a suspension of adrenal cells.
-
Stimulation: The adrenal cells are incubated with varying concentrations of Angiotensin II or this compound.
-
Aldosterone Measurement: The concentration of aldosterone in the cell culture supernatant is measured by radioimmunoassay.
Conclusion
While Angiotensin II is the more potent pressor agent, this compound exhibits nearly equipotent aldosterone-stimulating activity. Their differential effects are largely mediated by their interactions with AT1 and AT2 receptors, which trigger opposing signaling pathways. Understanding these functional distinctions is critical for the development of targeted therapies for hypertension and related cardiovascular diseases. The experimental protocols provided herein offer standardized methods for further investigation into the nuanced roles of these two key peptides in the renin-angiotensin system.
References
- 1. benchchem.com [benchchem.com]
- 2. A dose-response comparison of the actions of angiotensin II and this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 8. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Implantation of Alzet Pumps (Osmotic Pumps) [protocols.io]
- 10. academic.oup.com [academic.oup.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Kidney function and potassium monitoring after initiation of renin-angiotensin-aldosterone system blockade therapy and outcomes in two North American populations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Validating LC-MS/MS against ELISA for Angiotensin III Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of Angiotensin III. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical method for their specific needs, with a focus on validation and performance characteristics.
Introduction
This compound, a heptapeptide (B1575542) hormone, is a critical component of the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and aldosterone (B195564) secretion.[1] Accurate and precise quantification of this compound is crucial for understanding its physiological and pathophysiological roles, as well as for the development of therapeutic interventions targeting the RAS. Both LC-MS/MS and ELISA are widely used for this purpose, each with its own set of advantages and limitations. This guide presents a detailed comparison of these two methods, supported by experimental data and protocols.
This compound Signaling Pathway
This compound is formed from Angiotensin II by the action of aminopeptidase (B13392206) A. It exerts its effects by binding to Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, influencing downstream signaling cascades involved in vasoconstriction, aldosterone release, and other physiological processes.
Caption: this compound Signaling Pathway
Method Comparison: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA for this compound measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources.
| Feature | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding, colorimetric or fluorescent detection. |
| Specificity | High; directly measures the molecule based on its mass and fragmentation pattern. | Can be variable; potential for cross-reactivity with other angiotensin peptides or matrix components.[2][3] |
| Sensitivity | High; typically in the low pg/mL range.[4][5] | Varies by kit; can range from pg/mL to ng/mL.[6] |
| Dynamic Range | Wide. | Narrower compared to LC-MS/MS. |
| Sample Throughput | Lower; sequential sample analysis. | Higher; suitable for processing multiple samples in parallel (e.g., 96-well plates). |
| Multiplexing | Capable of simultaneously measuring multiple angiotensin peptides.[4][5] | Typically measures a single analyte per assay. |
| Cost (Instrument) | High initial investment. | Lower initial investment for a plate reader. |
| Cost (Per Sample) | Can be lower for high-throughput labs once the method is established. | Generally higher on a per-sample basis, especially for smaller batches. |
| Method Development | More complex and time-consuming. | Pre-developed kits are commercially available, simplifying setup. |
| Matrix Effects | Can be significant but can be mitigated with appropriate sample preparation and internal standards. | Can be affected by non-specific binding and interfering substances in the sample matrix. |
Experimental Protocols
LC-MS/MS Experimental Workflow
The following is a general workflow for the quantification of this compound using LC-MS/MS, compiled from established methods for angiotensin peptides.[4][5][7]
Caption: LC-MS/MS Experimental Workflow
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., stable isotope-labeled this compound). Vortex and centrifuge to pellet precipitated proteins.
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge with a low-organic solvent to remove salts and other interferences. Elute the angiotensin peptides with a high-organic solvent (e.g., acetonitrile with 0.1% formic acid).[5]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase.
2. LC Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the peptides, and then return to initial conditions for equilibration.
3. MS/MS Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound).
-
MRM Transitions: Specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard need to be optimized. For example, a potential transition for this compound could be m/z 463.8 -> 571.3.
4. Quantification:
-
Generate a standard curve by analyzing a series of known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
ELISA Experimental Workflow
The following is a general workflow for a competitive ELISA for this compound, based on commercially available kits.[6]
Caption: ELISA Experimental Workflow
1. Plate Preparation:
-
Use a microplate pre-coated with an antibody specific to this compound.
2. Assay Procedure:
-
Add standards and samples to the appropriate wells.
-
Add a biotinylated antibody specific for this compound to each well. In a competitive assay, the this compound in the sample will compete with a fixed amount of labeled this compound for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate to each well, which will bind to the biotinylated antibody.
-
Incubate the plate.
-
Wash the plate again.
-
Add a TMB substrate solution. The HRP will catalyze a color change.
-
Stop the reaction with a stop solution.
3. Detection and Quantification:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Performance Data and Validation Considerations
Direct head-to-head comparison data for this compound measurement by LC-MS/MS and ELISA is limited in the published literature. However, studies on the closely related Angiotensin II provide valuable insights into the potential discrepancies and validation challenges.
Key Validation Parameters:
| Parameter | LC-MS/MS | ELISA | Considerations |
| Linearity | Typically excellent, with R² values >0.99.[5] | Generally good, but the dynamic range is more limited. | Ensure the standard curve covers the expected concentration range of the samples. |
| Accuracy (% Recovery) | High, often between 85-115%. | Can be variable and influenced by matrix effects. | Spike-recovery experiments in the relevant sample matrix are essential. |
| Precision (%CV) | Intra- and inter-assay CVs are typically <15%. | Intra- and inter-assay CVs can be <10% for well-optimized kits. | Assess precision at multiple concentrations across the standard curve. |
| Lower Limit of Quantification (LLOQ) | Can reach low pg/mL levels (e.g., 5 pg/mL).[4] | Varies by kit, but can be in a similar range.[6] | The LLOQ should be determined based on acceptable precision and accuracy. |
| Specificity/Cross-reactivity | High, due to mass-based detection. | A significant concern. Antibodies may cross-react with other angiotensin peptides (e.g., Angiotensin II, Angiotensin IV).[2][8] | Cross-reactivity with structurally related peptides must be thoroughly evaluated. |
A study comparing a chemiluminescence immunoassay (CLIA) to LC-MS/MS for Angiotensin II found that the median Angiotensin II concentration measured by CLIA was significantly higher (74.0% higher) than that measured by LC-MS/MS, and there was no significant correlation between the two methods.[9] This highlights the potential for immunoassays to overestimate concentrations, possibly due to cross-reactivity or matrix interference.
Concerns have been raised about the specificity of commercial ELISAs for other angiotensin peptides like Angiotensin (1-7) and Angiotensin II, with studies showing that these kits may not accurately quantify the target peptide in plasma samples.[2]
Conclusion and Recommendations
Both LC-MS/MS and ELISA are valuable tools for the quantification of this compound, but they are not interchangeable.
-
LC-MS/MS is the gold standard for specificity and is highly recommended for studies requiring accurate and precise quantification, especially in complex matrices or when measuring multiple angiotensin peptides simultaneously. Its high initial cost and lower throughput may be limiting factors.
-
ELISA offers a higher-throughput and more accessible option, particularly when a large number of samples need to be screened. However, careful validation of the chosen ELISA kit is paramount, with particular attention to specificity and potential cross-reactivity with other angiotensin fragments. It is advisable to confirm key findings from an ELISA-based study with an orthogonal method like LC-MS/MS.
For drug development professionals and researchers conducting pivotal studies, the use of a validated LC-MS/MS method is strongly recommended to ensure the highest data quality and regulatory compliance. For exploratory studies or large-scale screening, a well-validated ELISA can be a cost-effective and efficient choice. Ultimately, the selection of the analytical method should be based on a thorough understanding of the assay's performance characteristics and the specific requirements of the research question.
References
- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. raybiotech.com [raybiotech.com]
- 9. Comparisons of renin-angiotensin-aldosterone levels measured by chemical luminescence immunoassay and liquid chromatography-tandem mass spectrometry in hypertensive patients under different pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin III Signaling: A Comparative Guide for Researchers
An in-depth comparison of Angiotensin III signaling pathways, receptor interactions, and physiological effects across various cell types, supported by experimental data and detailed protocols.
This compound (Ang III), a heptapeptide (B1575542) hormone of the renin-angiotensin system (RAS), plays a significant role in regulating cardiovascular and renal function. Formed from the cleavage of Angiotensin II (Ang II) by aminopeptidase (B13392206) A, Ang III exerts its effects by binding to and activating angiotensin receptors, primarily the AT1 and AT2 subtypes.[1][2] While often considered in tandem with the more extensively studied Ang II, emerging evidence highlights unique aspects of Ang III signaling and its physiological consequences in different cellular contexts. This guide provides a comparative overview of Ang III signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of its complex pathways.
Quantitative Comparison of this compound Effects
The following tables summarize key quantitative data comparing the effects of this compound and Angiotensin II in various experimental settings.
| Parameter | This compound | Angiotensin II | Cell/Tissue Type | Citation |
| Pressor Activity | 40% of Ang II | 100% | In vivo (animal models) | [2] |
| Aldosterone (B195564) Production | 100% of Ang II | 100% | Adrenal glomerulosa cells | [2] |
| Vasopressin Release | Similar to Ang II | Similar to Ang II | Brain | [3][4] |
| Astrocyte Growth | Induces growth | More potent inducer | Rat Astrocytes | [5] |
| Receptor | This compound | Angiotensin II | Cell Line | Citation |
| AT1 Receptor Affinity | High, similar to Ang II | High | HEK-293 cells | [6][7] |
| AT2 Receptor Affinity | High, similar to Ang II | High | HEK-293 cells | [6][7] |
| Condition | Effect on Ang III-induced Aldosterone Release | Cell/Tissue Type | Citation |
| AT1R Antagonist (Candesartan) | No blocking effect | Rat adrenal glomerulosa | [8][9] |
| AT2R Antagonist (PD123319) | Partial block (22.4 ± 10.5%) | Rat adrenal glomerulosa | [8][9] |
| Prostaglandin Synthesis Inhibitor (Indomethacin) | Reduced by 93% | Adrenal capsular cell suspensions | [10] |
| Prostaglandin Synthesis Inhibitor (Meclofenamate) | Inhibited by 86% | Adrenal capsular cell suspensions | [10] |
This compound Signaling Pathways
This compound signaling is multifaceted, with its effects being mediated through two primary G protein-coupled receptors: AT1R and AT2R. The downstream consequences of receptor activation can be either synergistic with or antagonistic to the effects of Angiotensin II, depending on the cellular context and the predominant receptor subtype expressed.
Signaling in Adrenal Glomerulosa Cells
In adrenal glomerulosa cells, Ang III is a potent stimulator of aldosterone secretion, equipotent to Ang II.[2] Interestingly, this effect appears to be partially mediated by the AT2 receptor and is largely independent of the AT1 receptor.[8][9] This distinguishes it from Ang II-induced aldosterone release, which is significantly blocked by AT1R antagonists.
Caption: Ang III signaling for aldosterone release in adrenal cells.
Signaling in Renal Proximal Tubules
In the proximal tubules of the kidney, Ang III, acting through the AT2 receptor, promotes natriuresis (sodium excretion).[11][12] This effect is contrary to the well-established antinatriuretic action of Ang II mediated by the AT1 receptor. The Ang III/AT2R pathway involves the internalization of the sodium-hydrogen exchanger 3 (NHE3), leading to decreased sodium reabsorption.[13]
Caption: Counteracting effects of Ang II and Ang III in renal proximal tubules.
Signaling in the Central Nervous System
Within the brain, Ang III is a key effector peptide in the regulation of blood pressure and vasopressin release.[3][4] Both Ang II and Ang III exhibit similar affinity for AT1 and AT2 receptors in the brain and produce comparable increases in blood pressure and vasopressin secretion when administered centrally.[3] Some evidence suggests that the conversion of Ang II to Ang III is a necessary step for the pressor effects of Ang II in the brain.[4]
Caption: Central this compound signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound signaling.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity of this compound for AT1 and AT2 receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with either the rat AT1 receptor or the rat AT2 receptor are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand, such as ¹²⁵I-[Sar¹,Ile⁸]AngII, is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki) of this compound for the receptor.[6][7]
Measurement of Aldosterone Secretion from Adrenal Glomerulosa Cells
Objective: To quantify the effect of this compound on aldosterone release.
Methodology:
-
Cell/Tissue Preparation: Adrenal glomerulosa cells are isolated from rats, or adrenal capsular cell suspensions are prepared.[8][10]
-
Incubation: The cells are incubated in a suitable buffer.
-
Stimulation: this compound is added to the cell suspension at various concentrations. For inhibitor studies, cells are pre-incubated with specific antagonists (e.g., candesartan (B1668252) for AT1R, PD123319 for AT2R) before the addition of this compound.[8][9]
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Aldosterone Quantification: The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of aldosterone released in response to this compound is compared to basal levels and to the release stimulated by Angiotensin II.
In Vivo Assessment of Natriuresis
Objective: To evaluate the effect of this compound on renal sodium excretion.
Methodology:
-
Animal Model: Experiments are typically performed in anesthetized rats.
-
Surgical Preparation: Catheters are placed in the femoral artery (for blood pressure monitoring), femoral vein (for infusions), and bladder (for urine collection). For targeted renal effects, a catheter can be placed in the renal artery.
-
Infusion Protocol:
-
A baseline urine collection is performed.
-
This compound is infused intravenously or directly into the renal artery. To isolate the effects of AT2R activation, a systemic AT1R blocker (e.g., candesartan) may be co-infused.[12]
-
-
Sample Collection: Urine is collected at timed intervals throughout the experiment. Blood samples may also be taken.
-
Analysis:
-
Urine volume is measured.
-
Urine and plasma sodium concentrations are determined using a flame photometer or ion-selective electrode.
-
Urinary sodium excretion rate and fractional excretion of sodium are calculated.
-
-
Data Analysis: The changes in sodium excretion during this compound infusion are compared to the baseline period.[12]
Caption: Experimental workflow for in vivo natriuresis assessment.
References
- 1. 16-rna-labeling.com [16-rna-labeling.com]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. This compound: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolic pathways of brain angiotensin II and III using specific aminopeptidase inhibitors: predominant role of this compound in the control of vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Molecular Effects of Angiotensin II and this compound in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of Angiotensin II- and III-induced Aldosterone Release by Prostaglandin Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Intrarenal this compound is the predominant agonist for proximal tubule angiotensin type 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound/AT2 Receptor/NHE3 Signaling Pathway in the Proximal Tubules of the Kidney: A Novel Natriuretic and Antihypertensive Mechanism in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Species Differences in Angiotensin III Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis across vertebrates.[1][2] While Angiotensin II (Ang II) is widely recognized as the primary effector peptide of the RAS, its metabolite, Angiotensin III (Ang III), has emerged as a physiologically relevant peptide with significant biological activity.[3][4] This guide provides a comprehensive comparison of this compound's function across different species, highlighting variations in its physiological effects, receptor interactions, and metabolic pathways. Understanding these cross-species differences is crucial for translational research and the development of novel therapeutics targeting the RAS.
I. Physiological Effects of this compound: A Comparative Overview
This compound exerts a range of physiological effects, primarily related to blood pressure regulation and steroidogenesis. However, the potency and specific actions of Ang III can vary significantly across different vertebrate classes.
Pressor Effects
This compound is a potent vasoconstrictor, although generally less so than Angiotensin II in mammals.[3] In birds, Ang II can have a hypotensive effect, and the direct pressor effects of Ang III in this class are not well-documented.[2] The pressor response to angiotensins in non-mammalian vertebrates can be influenced by the modulation of the sympathetic nervous system, a primitive and conserved function of the RAS.[2]
Steroidogenesis
A key function of this compound is the stimulation of aldosterone (B195564) secretion from the adrenal cortex in mammals, where it can be equipotent to Angiotensin II.[3] In non-mammalian tetrapods (amphibians, reptiles, and birds), aldosterone secretion is also regulated by the renin-angiotensin system.[5] Teleost fish rely on cortisol as the principal mineralocorticoid, and the role of Ang III in its regulation is an area of ongoing research.[5]
II. Receptor Binding and Signaling
This compound mediates its effects through interaction with angiotensin receptors, primarily the AT1 and AT2 subtypes. The affinity of Ang III for these receptors and the subsequent signaling pathways can differ between species due to variations in receptor structure.
Receptor Affinity
In mammals, this compound generally exhibits a slightly lower affinity for the AT1 receptor compared to Angiotensin II.[6] However, it can bind to both AT1 and AT2 receptors.[6] While AT1 and AT2 receptor homologues have been identified in non-mammalian vertebrates, specific binding affinity data for this compound in these species is limited.[7][8] The evolution of angiotensin receptors shows a divergence between fish and terrestrial vertebrates, which likely translates to differences in ligand binding.[9]
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound
| Species | Receptor | Angiotensin II (Ki, nM) | This compound (Ki, nM) | Reference |
| Rat (adrenal glomerulosa) | AT1 | 0.8 ± 0.1 | 2.4 ± 0.4 | [6] |
| Rat (adrenal glomerulosa) | AT2 | - | - | [6] |
| Rabbit (aortic strips) | AT1 | ~10-fold more potent than AIII | - | [6] |
Note: Data for non-mammalian vertebrates is currently unavailable and represents a key area for future research.
Signaling Pathways
The signaling pathways activated by this compound are largely dependent on the receptor subtype it binds to. AT1 receptor activation typically leads to vasoconstriction and cell growth, while AT2 receptor activation can counteract these effects.[9] The specific downstream signaling cascades may vary between species due to evolutionary changes in receptor structure and interacting proteins.[9]
Caption: Generalized signaling pathways of this compound via AT1 and AT2 receptors.
III. Metabolism of this compound
This compound is formed from Angiotensin II by the action of aminopeptidase (B13392206) A (APA), which removes the N-terminal aspartic acid residue.[10] The activity of this enzyme can vary between species and tissues, influencing the local and systemic concentrations of Ang III.
Table 2: Comparative Aminopeptidase A (APA) Activity
| Species | Tissue/Fluid | Relative APA Activity | Reference |
| Rat | Brain | High in circumventricular organs | [10] |
| Human | Plasma | - | - |
| Passerine Birds | Intestine | Varies with diet composition | [11] |
| Shark (Bonnethead) | Gastrointestinal Tract | Present | [12] |
Note: Direct comparative studies on APA activity across a wide range of vertebrates are limited.
Caption: Metabolic pathway of Angiotensin II to this compound and subsequent products.
IV. Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of this compound.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for its receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a target tissue (e.g., adrenal cortex, vascular smooth muscle) known to express angiotensin receptors.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Ang II) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
Measurement of Vascular Reactivity in Isolated Arteries
Objective: To assess the vasoconstrictor or vasodilator effects of this compound.
Methodology:
-
Vessel Preparation: Isolate and mount a small artery segment in a wire or pressure myograph chamber filled with physiological salt solution.
-
Equilibration: Allow the vessel to equilibrate under a set tension or pressure.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the chamber and record the changes in vessel tension or diameter.
-
Data Analysis: Plot the response (contraction or relaxation) against the logarithm of the this compound concentration to determine the EC50 (potency) and maximal response.
Caption: General experimental workflow for comparing this compound function across species.
In Vitro Steroidogenesis Assay
Objective: To measure the effect of this compound on aldosterone or cortisol production.
Methodology:
-
Cell/Tissue Culture: Isolate and culture adrenal cortical cells or use adrenal gland slices.
-
Stimulation: Treat the cells/slices with varying concentrations of this compound.
-
Supernatant Collection: Collect the culture medium after a defined incubation period.
-
Hormone Quantification: Measure the concentration of aldosterone or cortisol in the medium using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the hormone concentration against the logarithm of the this compound concentration to determine the EC50 and maximal steroidogenic response.
V. Conclusion and Future Directions
The available evidence clearly indicates that this compound is a biologically active peptide with important physiological functions across vertebrates. However, significant species-specific differences exist in its pressor and steroidogenic effects, receptor binding affinities, and metabolism. This guide highlights the current understanding of these differences and underscores the need for further research, particularly in non-mammalian vertebrates. A more comprehensive understanding of the comparative physiology of this compound will be invaluable for elucidating the evolution of the renin-angiotensin system and for the development of more targeted and effective therapies for cardiovascular and endocrine diseases. Future studies should focus on generating quantitative data on this compound's receptor binding and functional responses in a wider range of species, as well as characterizing the species-specific variations in the enzymes responsible for its metabolism.
References
- 1. Comparative physiology of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The renin-angiotensin system in nonmammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcep.org [ijcep.org]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound stimulates aldosterone secretion from adrenal gland partially via angiotensin II type 2 receptor but not angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Renin-angiotensin system in vertebrates: phylogenetic view of structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolutionary information helps understand distinctive features of the angiotensin II receptors AT1 and AT2 in amniota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ACE Inhibitors vs. ARBs: A Comparative Analysis of Their Effects on Angiotensin II and III Levels
For Researchers, Scientists, and Drug Development Professionals
Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are cornerstone therapies in the management of cardiovascular diseases. Both classes of drugs modulate the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation and cardiovascular homeostasis. While their clinical endpoints are often comparable, their distinct mechanisms of action lead to differential effects on the levels of key bioactive peptides within the RAAS, notably angiotensin II and its metabolite, angiotensin III. This guide provides an objective comparison of these effects, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development.
Mechanism of Action: A Tale of Two Blockades
ACE inhibitors, as their name suggests, block the action of the angiotensin-converting enzyme, which is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1] This blockade leads to a decrease in the circulating levels of angiotensin II.
In contrast, ARBs exert their effects downstream by selectively blocking the angiotensin II type 1 (AT1) receptor.[2][3] This prevents angiotensin II from binding to its primary receptor and eliciting its physiological effects, such as vasoconstriction and aldosterone (B195564) release. A key consequence of this mechanism is that ARBs do not inhibit the production of angiotensin II; in fact, by blocking the negative feedback loop, they can lead to an increase in circulating angiotensin II levels.[4][5]
Comparative Effects on Angiotensin II and III Levels: A Quantitative Look
The differential mechanisms of ACE inhibitors and ARBs have a direct and measurable impact on the plasma concentrations of angiotensin peptides. This compound, a heptapeptide, is a direct metabolite of angiotensin II, formed by the action of aminopeptidase (B13392206) A. Therefore, alterations in angiotensin II levels are expected to directly influence the concentration of this compound.
A post-hoc analysis of the Angiotensin II for the Treatment of High-Output Shock (ATHOS-3) trial provided valuable insights into the baseline angiotensin II levels in patients chronically treated with ACE inhibitors or ARBs.
| Drug Class | Effect on Angiotensin II Levels |
| ACE Inhibitors | Lower baseline angiotensin II levels compared to unexposed patients. |
| ARBs | Higher baseline angiotensin II levels compared to unexposed patients. |
Data from a post-hoc analysis of the ATHOS-3 trial.[4][5]
While direct comparative clinical trial data on this compound levels is less abundant, the established metabolic pathway allows for a strong inference. By decreasing the substrate (angiotensin II), ACE inhibitors are expected to lead to a concurrent decrease in this compound levels. Conversely, the increase in angiotensin II levels observed with ARB therapy would likely result in a corresponding increase in the formation of this compound.
Signaling Pathways and Experimental Workflows
To visually represent these complex interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of intervention for ACE inhibitors and ARBs.
Caption: Experimental workflow for the comparative analysis of angiotensin peptide levels.
Experimental Protocols
Accurate quantification of angiotensin peptides is critical for discerning the differential effects of ACE inhibitors and ARBs. The following outlines a typical experimental protocol for the measurement of angiotensin II and III in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
1. Blood Sample Collection and Processing:
-
Collect whole blood from patients into chilled EDTA-containing tubes.
-
Immediately add a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.
-
Centrifuge the samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Acidify the plasma with an appropriate acid (e.g., trifluoroacetic acid).
-
Apply the acidified plasma to a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the angiotensin peptides from the cartridge using an appropriate solvent (e.g., methanol/water/acetic acid mixture).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the angiotensin peptides using a reverse-phase C18 column with a gradient elution program.
-
Detect and quantify the peptides using multiple reaction monitoring (MRM) in positive ion mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
4. Data Analysis:
-
Construct a standard curve using known concentrations of angiotensin II and III.
-
Determine the concentrations of angiotensin II and III in the patient samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalize the results to the plasma volume extracted.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Losartan vs. lisinopril: Differences, similarities, and which is better for you [singlecare.com]
- 3. Lisinopril vs. Losartan: Which Is Right for You? - GoodRx [goodrx.com]
- 4. research.monash.edu [research.monash.edu]
- 5. ACE inhibitors and angiotensin receptor blockers differentially alter the response to angiotensin II treatment in vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
The Inflammatory Cascade of Angiotensin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, primarily known for its role in blood pressure control. However, emerging evidence has illuminated the profound impact of its bioactive peptides on inflammatory processes. This guide provides a comparative analysis of the pro-inflammatory effects of key angiotensin peptides—Angiotensin II (Ang II), Angiotensin III (Ang III), and Angiotensin IV (Ang IV)—contrasted with the anti-inflammatory properties of Angiotensin-(1-7). We present supporting experimental data, detailed methodologies, and visual signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Comparative Analysis of Pro-inflammatory Effects
The pro-inflammatory effects of angiotensin peptides are primarily mediated by Ang II, which is considered the main effector molecule of the RAS in inflammation.[1] Ang III and Ang IV also exhibit inflammatory activities, although the extent and mechanisms are less characterized. In contrast, Angiotensin-(1-7) acts as a crucial counter-regulatory peptide with potent anti-inflammatory properties.
| Angiotensin Peptide | Primary Receptor | Key Pro-inflammatory Effects | Supporting Experimental Evidence (Summary) |
| Angiotensin II (Ang II) | AT1 Receptor | - Upregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1).[1][2][3] - Promotes immune cell (monocyte, macrophage, T-lymphocyte) infiltration into tissues.[1][2][4] - Induces oxidative stress through NADPH oxidase activation.[4][5] - Activates the NF-κB signaling pathway.[4][6][7][8] | - Systemic infusion of Ang II in rats increases renal expression of TNF-α, IL-6, and MCP-1, associated with inflammatory cell infiltration.[2][3] - In cultured vascular smooth muscle cells, Ang II stimulates IL-6 production via a Ras/MEK1/ERK/RSK pathway that activates NF-κB.[6] |
| This compound (Ang III) | AT1 & AT2 Receptors | - Stimulates pro-inflammatory mediator expression in cultured renal cells.[1] - Possesses pro-inflammatory effects similar to Ang II, but with lower potency.[1] - May exert anti-inflammatory effects via the AT2 receptor.[9] | - In cultured renal cells, Ang III has been shown to stimulate the expression of pro-inflammatory mediators.[1] - Ang III has approximately 40% of the pressor activity of Ang II but 100% of the aldosterone-producing activity, which can contribute to inflammation.[10] |
| Angiotensin IV (Ang IV) | AT4 Receptor (IRAP) | - Pro-inflammatory role is less defined and can be context-dependent. | - Limited direct evidence for a primary pro-inflammatory role. Some studies suggest it may contribute to inflammatory processes. |
| Angiotensin-(1-7) | Mas Receptor | - Suppresses the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[11][12][13] - Reduces immune cell infiltration. - Inhibits NF-κB activation and NADPH oxidase.[5] - Promotes the resolution of inflammation.[11] | - In experimental models, Ang-(1-7) administration reduces cytokine release and inhibits signaling pathways related to tissue fibrosis and inflammation.[12][13] - Ang-(1-7) counteracts Ang II-induced pro-inflammatory signaling in human vascular smooth muscle cells.[5] |
Signaling Pathways
The inflammatory actions of angiotensin peptides are dictated by the specific receptors they activate and the subsequent intracellular signaling cascades.
Angiotensin II Pro-inflammatory Signaling Pathway
Angiotensin II binding to its AT1 receptor on various cell types, including immune and vascular cells, triggers a cascade of intracellular events culminating in an inflammatory response. A key pathway involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, activating the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and adhesion molecules.
Angiotensin-(1-7) Anti-inflammatory Signaling Pathway
Angiotensin-(1-7) exerts its anti-inflammatory effects primarily through the Mas receptor. Activation of the Mas receptor often leads to the inhibition of the pro-inflammatory pathways stimulated by Ang II. For instance, Ang-(1-7) can inhibit NADPH oxidase activity, thereby reducing ROS production and subsequent NF-κB activation. This leads to a decrease in the expression of pro-inflammatory cytokines and promotes the resolution of inflammation.
Experimental Protocols
In Vivo Model: Angiotensin II-Induced Hypertension and Inflammation in Rats
This protocol describes a common method to study the pro-inflammatory effects of Ang II in a whole-animal model.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water.[2]
2. Angiotensin II Administration:
-
Angiotensin II is continuously infused subcutaneously using osmotic minipumps for a period of 14 to 28 days.[2][14][15]
-
A typical dose of Ang II is 60-200 ng/kg/min.[16]
3. Blood Pressure Measurement:
-
Systolic blood pressure is monitored throughout the study using tail-cuff plethysmography.[14]
4. Tissue Collection and Analysis:
-
At the end of the experimental period, animals are euthanized, and tissues of interest (e.g., kidney, heart, aorta) are collected.
-
Cytokine and Chemokine Analysis:
-
Immunohistochemistry:
-
Tissue sections are stained with specific antibodies to identify and quantify the infiltration of immune cells (e.g., macrophages using CD68 marker).
-
In Vitro Model: Cytokine Production in Cultured Cells
This protocol outlines a method to assess the direct effects of angiotensin peptides on inflammatory cytokine production in a controlled cellular environment.
1. Cell Culture:
-
Relevant cell types such as vascular smooth muscle cells (VSMCs), endothelial cells, or immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are cultured under standard conditions.
2. Stimulation with Angiotensin Peptides:
-
Cells are treated with varying concentrations of Angiotensin II, III, or IV for a specified duration (e.g., 6-24 hours).
3. Measurement of Cytokine Production:
-
ELISA: The concentration of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using specific ELISA kits.
-
Multiplex Assay (Luminex): This technology allows for the simultaneous measurement of multiple cytokines from a small sample volume.[17]
-
RT-qPCR: The mRNA expression of cytokine genes within the cells is measured to assess transcriptional activation.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the pro-inflammatory effects of different angiotensin peptides.
References
- 1. Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of proinflammatory cytokines in angiotensin II-induced hypertension in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II regulates the synthesis of proinflammatory cytokines and chemokines in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Mechanism of Ang II involvement in activation of NF-κB through phosphorylation of p65 during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Level and Significance of Circulating Angiotensin-III in Patients with Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcep.org [ijcep.org]
- 11. probiologists.com [probiologists.com]
- 12. The Anti-Inflammatory Potential of ACE2/Angiotensin-(1-7)/Mas Receptor Axis: Evidence from Basic and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. academic.oup.com [academic.oup.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Long-Term Angiotensin II Infusion Induces Oxidative and Endoplasmic Reticulum Stress and Modulates Na+ Transporters Through the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
A Head-to-Head Comparison of Angiotensin III ELISA Kits for Researchers
For researchers and drug development professionals investigating the renin-angiotensin system (RAS), accurate quantification of Angiotensin III (Ang III) is crucial. As a key bioactive peptide in the RAS, Ang III plays a significant role in regulating blood pressure and aldosterone (B195564) secretion. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for measuring Ang III concentrations in various biological samples. This guide provides a head-to-head comparison of several commercially available this compound ELISA kits, focusing on their performance characteristics to aid in selecting the most suitable kit for your research needs.
Performance Characteristics of this compound ELISA Kits
The selection of an appropriate ELISA kit depends on several factors, including the sample type, the expected concentration of Ang III, and the required sensitivity and specificity. Below is a summary of the key performance characteristics of this compound ELISA kits from prominent manufacturers. Please note that the data presented here is based on information provided by the manufacturers and has not been independently verified.
| Manufacturer | Kit Name/Catalog No. | Assay Principle | Detection Range (pg/mL) | Sensitivity (pg/mL) | Sample Types |
| Antibodies.com | Human this compound ELISA Kit (A74328) | Competitive | 78.125 - 5000 | < 46.875 | Serum, plasma, tissue homogenates, other biological fluids[1] |
| Cloud-Clone Corp. | ELISA Kit for this compound (AngIII) (Rat) | Competitive Inhibition | 12.35 - 1000 | < 4.67 | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids |
| ELK Biotechnology | Human AngIII(this compound) ELISA Kit | Sandwich | 15.63 - 1000 | 4.41 | Serum, plasma, other biological fluids[2] |
| Assay Genie | Human this compound (AngIII) ELISA Kit (HUDL00168) | Competitive | 7.812 - 500 | < 2.77 | Serum, plasma, cell culture supernatants[3][4] |
Experimental Data and Protocols
The performance of an ELISA kit is critically evaluated through its linearity, recovery, and precision. Below is a summary of the available data from the manufacturers.
Recovery
Recovery experiments assess the accuracy of the kit in measuring a known amount of analyte spiked into a biological matrix.
| Manufacturer | Kit Name/Catalog No. | Serum | EDTA Plasma | Heparin Plasma |
| Antibodies.com | Human this compound ELISA Kit (A74328) | 85% - 100% (Avg. 93%) | 87% - 105% (Avg. 100%) | 92% - 104% (Avg. 98%)[1] |
| ELK Biotechnology | Human AngIII(this compound) ELISA Kit | 85% - 97% (Avg. 91%) | 87% - 99% (Avg. 93%) | 78% - 93% (Avg. 85%)[2] |
| Assay Genie | Human this compound (AngIII) ELISA Kit (HUDL00168) | 80% - 102% (Avg. 91%) | 81% - 100% (Avg. 90%) | 80% - 89% (Avg. 84%)[3] |
Linearity
Linearity assesses the ability of the kit to provide results that are directly proportional to the concentration of the analyte in the sample.
| Manufacturer | Kit Name/Catalog No. | 1:2 | 1:4 | 1:8 |
| Antibodies.com | Human this compound ELISA Kit (A74328) - Serum | 91-97% | 85-105% | 87-100%[1] |
| Cloud-Clone Corp. | ELISA Kit for this compound (AngIII) (Rat) - Serum | 92-102% | 85-95% | 94-106% |
| Assay Genie | Human this compound (AngIII) ELISA Kit (HUDL00168) - Serum | 82-96% | 83-98% | 81-99%[3] |
Precision
Precision is a measure of the reproducibility of the assay, typically expressed as the coefficient of variation (CV).
| Manufacturer | Kit Name/Catalog No. | Intra-Assay CV | Inter-Assay CV |
| Cloud-Clone Corp. | ELISA Kit for this compound (AngIII) (Rat) | < 10% | < 12% |
| Assay Genie | Human this compound (AngIII) ELISA Kit (HUDL00168) | < 10% | < 12%[3] |
Experimental Workflow
The general workflow for an this compound ELISA involves several key steps. While specific incubation times and reagents may vary between kits, a typical protocol is outlined below.
This compound Signaling Pathway
This compound is formed from Angiotensin II by the action of aminopeptidase (B13392206) A. It exerts its physiological effects by binding to angiotensin receptors, primarily the AT1 and AT2 receptors. The signaling cascade initiated by Ang III binding plays a crucial role in the regulation of blood pressure and fluid and electrolyte balance.
Cross-Reactivity and Specificity
Conclusion
The choice of an this compound ELISA kit should be based on a careful evaluation of the performance characteristics in the context of the specific research application. While manufacturers provide valuable data on the performance of their kits, it is important to acknowledge that this information has not been independently verified. Whenever possible, researchers should perform their own validation experiments to ensure the chosen kit meets the requirements of their study. For critical applications, it is also advisable to inquire with manufacturers for more detailed information on antibody specificity and cross-reactivity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Angiotensin III
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of bioactive compounds like Angiotensin III is paramount to maintaining a secure laboratory environment and preventing environmental contamination. Although Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, its potent biological activity necessitates adherence to rigorous disposal protocols.[1][2][3] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory peptide waste.
Handling and Disposal Summary
To facilitate quick reference, the following table summarizes the key handling and disposal parameters for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and impervious clothing. A suitable respirator should be used when handling the solid form to avoid dust formation. | [1][4] |
| Work Area | Confine all handling of this compound to a designated, clean, and organized laboratory area to prevent cross-contamination. | [5] |
| Storage | Store lyophilized powder at -20°C or -80°C. Reconstituted solutions should be refrigerated for short-term use and stored in aliquots to prevent repeated freeze-thaw cycles. | [5][6] |
| Waste Classification | Treat all this compound waste as laboratory chemical waste. | [6] |
| Solid Waste Collection | Collect unused solid this compound, empty vials, and contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealable hazardous waste container. | [5][6][7] |
| Liquid Waste Collection | Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled chemical waste container. | [6][7] |
| Prohibited Disposal Methods | Never dispose of this compound in the regular trash or pour solutions down the sink.[5][6] Do not release the material into the environment.[7] | |
| Institutional Contact | Coordinate with your institution's Environmental Health and Safety (EH&S) department for specific protocols and to schedule waste pickup. | [5][7] |
Experimental Protocol: Spill Decontamination
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area to a safe location and ensure adequate ventilation.[1][2]
-
Don PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For solid spills, a respirator should be used.[1][7]
-
Contain and Absorb: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, mechanically collect the powder (e.g., by sweeping) without creating dust.[2][7]
-
Collect Waste: Place all spilled material and contaminated absorbent into a suitable, closed, and labeled container for disposal.[1][7]
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the designated hazardous waste container.[5][6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Angiotensin III
For researchers, scientists, and drug development professionals, the proper handling of angiotensin III is critical for ensuring laboratory safety and maintaining the integrity of experimental results. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent potential exposure.[4][5][6] The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side-Shields | Required to protect against dust particles and liquid splashes.[4][5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4][7] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if contaminated.[4][7] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4][8] |
| Respiratory Protection | Dust Respirator/Mask | Recommended when weighing or handling the lyophilized (powder) form of the peptide to avoid inhalation of fine particles.[4][5][9] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[4] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the stability and integrity of this compound.
Handling Lyophilized this compound:
-
Preparation: Before opening, allow the sealed container of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can reduce the peptide's stability.[9]
-
Weighing: Conduct the weighing of the lyophilized powder in a designated clean area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[8] A dust mask is recommended during this process.[4][9]
-
Resealing: After weighing, tightly reseal the container to prevent contamination and moisture absorption.[10] It is best practice to purge the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[10]
Reconstitution and Handling of this compound Solutions:
-
Solubilization: The solubility of peptides can vary. For this compound, consult the manufacturer's specific instructions for the appropriate solvent. If not specified, a general approach for basic peptides is to first try sterile distilled water. If solubility is an issue, adding a small amount of 0.1-25% acetic acid can help.[6]
-
Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.[6][10][11]
-
Cross-Contamination: Always use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide to prevent cross-contamination and ensure the integrity of your research.[12]
Storage:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide in a tightly sealed container at -20°C or colder.[9]
-
In Solution: Peptide solutions are less stable than their lyophilized form. For short-term storage, they can be refrigerated. For longer periods, store the aliquots at -20°C or -80°C.[6][9]
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and vials, should be treated as laboratory chemical waste.[8][10]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Designated and clearly labeled hazardous waste container.[4][7] | Collect all contaminated solid materials (e.g., pipette tips, gloves, empty vials) in a leak-proof container.[4][7] Seal the container and store it in a designated hazardous waste accumulation area.[7] |
| Liquid Waste | Sealed and clearly labeled chemical waste container.[4][7] | Collect all aqueous solutions containing the peptide in a separate, sealed container. Do not pour peptide solutions down the sink.[7][8][10] |
| Sharps | Dedicated sharps container. | Needles and syringes must be disposed of in a designated sharps container.[8] |
Disposal Protocol:
-
Segregation: Separate waste into solid, liquid, and sharps containers.[11][12]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical ("this compound").[7][8]
-
Institutional Guidelines: Follow your institution's Environmental Health & Safety (EHS) office guidelines for the final collection and disposal of the chemical waste.[8][12]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps:[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][8]
-
Eye Contact: Flush the eyes with water for at least 15 minutes.[1][8]
-
Inhalation: If the lyophilized powder is inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[1][13]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][2]
-
Spill: Use a designated spill kit to clean up the spill. Avoid creating dust if the spill involves the lyophilized powder.[1][8] Place all cleanup materials in a sealed container for disposal as hazardous waste.[13]
-
Reporting: Notify laboratory management and the EHS office to document the incident.[8]
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: General workflow for handling this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. anaspec.com [anaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide24.store [peptide24.store]
- 13. peptide.co.jp [peptide.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
